NOP agonist-1
Description
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Properties
Molecular Formula |
C22H34N2 |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]-2,3-dihydroindole |
InChI |
InChI=1S/C22H34N2/c1-17(2)18-7-9-20(10-8-18)23-14-12-21(13-15-23)24-16-11-19-5-3-4-6-22(19)24/h3-6,17-18,20-21H,7-16H2,1-2H3 |
InChI Key |
FALYKCYWERAVPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)N2CCC(CC2)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NOP Agonist-1
Audience: Researchers, scientists, and drug development professionals.
Version: 1.0
Abstract
NOP Agonist-1 is a novel, high-affinity, selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor (GPCR) belonging to the opioid receptor superfamily. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and functional cellular consequences. The information presented herein is based on a suite of preclinical in vitro assays designed to characterize the pharmacological profile of this compound. This guide includes detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate a thorough understanding of this compound's activity.
Introduction to the NOP Receptor System
The NOP receptor, also known as the opioid receptor-like 1 (ORL-1), is the fourth member of the opioid receptor family.[1] Its endogenous ligand is the 17-amino acid neuropeptide, Nociceptin/Orphanin FQ (N/OFQ).[1][2] Unlike classical opioid receptors (mu, delta, and kappa), the NOP receptor does not bind traditional opioid ligands with high affinity. The N/OFQ-NOP system is widely distributed throughout the central and peripheral nervous systems and is implicated in a variety of physiological processes, including pain modulation, anxiety, depression, reward, and learning.[2][3] Activation of the NOP receptor generally produces an inhibitory effect on neuronal activity. This compound has been developed as a selective tool compound to further probe the therapeutic potential of this system.
Core Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct binding to and activation of the NOP receptor. This initiates a cascade of intracellular events mediated primarily by the coupling to pertussis toxin (PTX)-sensitive inhibitory G proteins (Gαi/o).
The key molecular and cellular events following NOP receptor activation by this compound are:
-
G Protein Activation: Upon agonist binding, the NOP receptor undergoes a conformational change, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated heterotrimeric G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a significant reduction of intracellular cyclic adenosine monophosphate (cAMP) levels. This dampens the activity of cAMP-dependent pathways, including Protein Kinase A (PKA).
-
Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with and modulates ion channels.
-
Activation of K+ Channels: It activates G protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels, leading to potassium efflux, membrane hyperpolarization, and a decrease in neuronal excitability.
-
Inhibition of Ca2+ Channels: It inhibits voltage-gated calcium channels (VGCCs), particularly N-type (CaV2.2) and P/Q-type (CaV2.1), which reduces calcium influx at the presynaptic terminal and subsequently decreases neurotransmitter release.
-
-
Activation of MAP Kinase Pathways: NOP receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2), through Gβγ-mediated pathways.
The net effect of these signaling events is a reduction in neuronal activity and synaptic transmission, which forms the basis of the physiological effects observed with this compound.
Quantitative Pharmacological Profile
The pharmacological activity of this compound was characterized using a panel of in vitro assays. The results are summarized below, demonstrating high potency and selectivity for the human NOP receptor.
Table 1: Receptor Binding Affinity
Binding affinity was determined via competitive radioligand binding assays using membranes from CHO-K1 cells stably expressing the respective human recombinant receptors.
| Receptor | Radioligand | This compound Kᵢ (nM) |
| NOP | [³H]-N/OFQ | 0.85 ± 0.12 |
| Mu Opioid (MOP) | [³H]-DAMGO | > 10,000 |
| Delta Opioid (DOP) | [³H]-DPDPE | > 10,000 |
| Kappa Opioid (KOP) | [³H]-U69,593 | > 10,000 |
| (Data are presented as mean ± SEM, n=3) |
Table 2: In Vitro Functional Activity
Functional potency and efficacy were assessed in cell-based assays measuring downstream signaling events.
| Assay | Parameter | This compound | N/OFQ (Reference) |
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 2.5 ± 0.4 | 1.8 ± 0.3 |
| Eₘₐₓ (% of N/OFQ) | 98% ± 5% | 100% | |
| cAMP Accumulation | IC₅₀ (nM) | 3.1 ± 0.6 | 2.2 ± 0.5 |
| Eₘₐₓ (% Inhibition) | 95% ± 4% | 100% | |
| β-Arrestin 2 Recruitment | EC₅₀ (nM) | 45.2 ± 8.1 | 30.5 ± 6.7 |
| Eₘₐₓ (% of N/OFQ) | 85% ± 7% | 100% | |
| (Data are presented as mean ± SEM, n=4) |
Visualization of Core Mechanisms
Signaling Pathway Diagram
Caption: NOP Receptor Signaling Cascade Activated by this compound.
Experimental Workflow Diagram
Caption: Workflow for Pharmacological Characterization of this compound.
Detailed Experimental Protocols
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the human NOP, MOP, DOP, and KOP receptors.
-
Materials:
-
Cell membranes from CHO-K1 cells stably expressing hNOP, hMOP, hDOP, or hKOP.
-
Radioligands: [³H]-N/OFQ (for NOP), [³H]-DAMGO (for MOP), [³H]-DPDPE (for DOP), [³H]-U69,593 (for KOP).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific determinants: 1 µM N/OFQ (for NOP), 10 µM Naloxone (for MOP, DOP, KOP).
-
This compound at 11 concentrations (0.1 nM to 10 µM).
-
-
Procedure:
-
In a 96-well plate, combine 50 µL of binding buffer, 50 µL of radioligand (at a final concentration equal to its Kₔ), 50 µL of this compound dilution (or vehicle/non-specific determinant), and 50 µL of cell membrane suspension (10-20 µg protein).
-
Incubate plates for 60 minutes at 25°C.
-
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Transfer filters to scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Calculate IC₅₀ values using non-linear regression (log(inhibitor) vs. response) and convert to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
-
Objective: To measure the ability of this compound to stimulate G protein activation at the human NOP receptor.
-
Materials:
-
Membranes from CHO-hNOP cells.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: 30 µM final concentration.
-
[³⁵S]GTPγS: 0.1 nM final concentration.
-
This compound at 12 concentrations (0.1 nM to 10 µM).
-
-
Procedure:
-
Pre-incubate cell membranes (10 µg) with GDP in assay buffer for 15 minutes at 30°C.
-
Add varying concentrations of this compound and incubate for an additional 15 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS and incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid vacuum filtration through GF/B filters.
-
Wash filters three times with ice-cold wash buffer.
-
Quantify filter-bound radioactivity using a liquid scintillation counter.
-
Analyze data using non-linear regression to determine EC₅₀ and Eₘₐₓ values. Basal binding is defined in the absence of agonist, and non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.
-
cAMP Accumulation Assay
-
Objective: To measure the functional inhibition of adenylyl cyclase by this compound.
-
Materials:
-
CHO-hNOP cells.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin: 5 µM final concentration.
-
This compound at 10 concentrations (0.1 nM to 1 µM).
-
Commercially available cAMP detection kit (e.g., HTRF, LANCE).
-
-
Procedure:
-
Plate CHO-hNOP cells in a 96-well plate and grow to confluence.
-
Aspirate media and pre-incubate cells with varying concentrations of this compound in stimulation buffer for 15 minutes at 37°C.
-
Stimulate cells by adding Forskolin to all wells (except basal controls) and incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Plot the concentration-response curve and determine the IC₅₀ for the inhibition of forskolin-stimulated cAMP production.
-
References
An In-depth Technical Guide to the G-protein Coupling Selectivity of NOP Agonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the G-protein coupling selectivity of agonists targeting the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a member of the opioid receptor superfamily. Understanding the nuanced interactions between NOP agonists and various G-protein subtypes is critical for the development of novel therapeutics with improved efficacy and reduced side effects.
Core Concept: G-protein Coupling of the NOP Receptor
The NOP receptor is predominantly coupled to pertussis toxin (PTX)-sensitive G-proteins of the Gi/o family.[1][2] Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. These dissociated subunits then modulate the activity of various downstream effectors. The primary signaling pathway involves the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] Additionally, NOP receptor activation leads to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1]
While the canonical signaling is through Gi/o, the broader landscape of G-protein coupling for different NOP agonists is an area of active investigation, with functional selectivity or "biased agonism" being a key concept. This refers to the ability of different agonists to stabilize distinct receptor conformations, leading to preferential activation of a subset of downstream signaling pathways (e.g., G-protein-mediated vs. β-arrestin-mediated pathways).
Quantitative Profile of NOP Agonists
The following table summarizes the G-protein coupling and β-arrestin recruitment data for several representative NOP receptor agonists. This data is essential for comparing the selectivity and potential for biased agonism among different chemical scaffolds.
| Ligand | Receptor Binding Affinity (Ki, nM) | G-protein Activation (EC50, nM) | G-protein Activation (% Emax vs N/OFQ) | β-arrestin 2 Recruitment (EC50, nM) | β-arrestin 2 Recruitment (% Emax vs N/OFQ) | Reference |
| N/OFQ (endogenous agonist) | 0.3 - 1.0 | 8.44 (pEC50) | 100 | 8.1 (pEC50) | 100 | |
| AT-403 | 0.3 - 9.8 | Potent | Full agonist | Significant recruitment | Similar to N/OFQ | |
| AT-090 | 0.3 - 9.8 | Less potent | Partial agonist | Lower efficacy | Lower than N/OFQ | |
| AT-004 | 0.3 - 9.8 | Less potent | Partial agonist | Lower efficacy | Lower than N/OFQ | |
| AT-200 | 0.3 - 9.8 | - | - | - | - | |
| AT-312 | 0.3 - 9.8 | - | - | - | - |
Note: Data is compiled from multiple studies and experimental conditions may vary. pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of G-protein coupling selectivity. Below are protocols for key experiments cited in the literature.
[³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.
Materials:
-
Cell membranes expressing the NOP receptor
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
GDP
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Test agonists and antagonists
-
Scintillation vials and scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/C)
Procedure:
-
Prepare cell membranes from cells recombinantly expressing the human NOP receptor.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test agonist at varying concentrations
-
GDP to a final concentration of 10-30 µM
-
Cell membranes (5-20 µg of protein per well)
-
-
Pre-incubate the mixture for 15-20 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters, place them in scintillation vials with scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).
-
Data are analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein/β-arrestin Interaction
BRET assays are used to monitor protein-protein interactions in real-time in living cells.
Materials:
-
HEK293 cells
-
Expression vectors for NOP receptor fused to a Renilla luciferase (RLuc) donor (e.g., NOP-RLuc)
-
Expression vectors for G-protein subunits or β-arrestin 2 fused to a fluorescent acceptor (e.g., GFP, YFP)
-
Cell culture reagents
-
Coelenterazine h (luciferase substrate)
-
Test agonists
-
Microplate reader capable of detecting both luminescence and fluorescence
Procedure:
-
Co-transfect HEK293 cells with the NOP-RLuc construct and the G-protein-GFP/YFP or β-arrestin-GFP/YFP construct.
-
Plate the transfected cells in a 96-well microplate and grow for 24-48 hours.
-
On the day of the assay, wash the cells with assay buffer (e.g., HBSS).
-
Add the test agonist at various concentrations to the wells and incubate for a specified time (e.g., 5-15 minutes) at 37°C.
-
Add the coelenterazine h substrate to a final concentration of 5 µM.
-
Immediately measure the luminescence at two wavelengths: one for the donor (e.g., ~480 nm) and one for the acceptor (e.g., ~530 nm).
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
Agonist-induced changes in the BRET ratio indicate an interaction between the NOP receptor and the G-protein or β-arrestin.
-
Plot concentration-response curves to determine EC₅₀ and Eₘₐₓ values.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi/o protein coupling.
Materials:
-
CHO or HEK293 cells stably expressing the NOP receptor
-
Forskolin (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
Test agonists
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
Procedure:
-
Plate the NOP-expressing cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with the test agonist at various concentrations for 10-15 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) in the presence of IBMX (e.g., 500 µM) for 30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen assay format.
-
The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is a measure of its Gi/o-mediated activity.
-
Generate concentration-response curves to calculate IC₅₀ values, which can be converted to functional EC₅₀ values.
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the key signaling pathways, experimental workflows, and the concept of G-protein coupling selectivity.
Caption: Canonical NOP Receptor Signaling Pathway.
References
- 1. Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: NOP Agonist-1 and the cAMP Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the NOP agonist-1 and its characterization using a cyclic adenosine monophosphate (cAMP) inhibition assay. This document details the underlying principles, experimental protocols, and data interpretation relevant to assessing the activity of this compound at the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a G-protein coupled receptor (GPCR) of significant therapeutic interest.
Introduction to the NOP Receptor and this compound
The Nociceptin Opioid Peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1), is a member of the opioid receptor family.[1] Despite its structural similarity to classical opioid receptors (mu, delta, and kappa), it possesses a distinct pharmacology.[1] The endogenous ligand for the NOP receptor is the 17-amino acid neuropeptide, nociceptin/orphanin FQ (N/OFQ).[1] Activation of the NOP receptor is coupled to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This signaling pathway is a key mechanism through which the NOP receptor modulates a variety of physiological processes, including pain perception, anxiety, and reward.
"this compound," also identified as "compound 4," is a partial agonist of the NOP receptor. As a partial agonist, it binds to and activates the receptor but has only partial efficacy in eliciting a response compared to a full agonist. The investigation of this compound's activity is crucial for understanding its therapeutic potential and for the development of novel analgesics and other therapeutics with improved side-effect profiles.
The cAMP Inhibition Assay: A Functional Readout of NOP Receptor Activation
The cAMP inhibition assay is a robust and widely used functional assay to quantify the activation of Gi/o-coupled GPCRs, such as the NOP receptor. The fundamental principle of this assay is to measure the ability of a test compound, like this compound, to inhibit the production of intracellular cAMP.
For Gi/o-coupled receptors, the intracellular cAMP levels are typically low. To facilitate the measurement of a decrease, adenylyl cyclase is first stimulated using an agent like forskolin. Forskolin directly activates adenylyl cyclase, leading to a significant increase in intracellular cAMP. In the presence of a NOP receptor agonist, the activated Gi/o protein inhibits adenylyl cyclase, thereby counteracting the effect of forskolin and resulting in a measurable reduction of cAMP levels. This inhibition is proportional to the efficacy and potency of the agonist.
Various technologies are available for measuring cAMP levels, with Homogeneous Time-Resolved Fluorescence (HTRF) and LANCE® (Lanthanide Chelate Excite) Ultra cAMP assays being popular choices due to their sensitivity and high-throughput capabilities. These assays are competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
NOP Receptor Signaling Pathway
The activation of the NOP receptor by an agonist initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below.
Caption: NOP receptor signaling pathway leading to cAMP inhibition.
Experimental Protocol: cAMP Inhibition Assay
This section provides a detailed methodology for a typical cAMP inhibition assay to determine the potency and efficacy of this compound. This protocol is based on a commercially available HTRF or LANCE Ultra cAMP assay kit and can be adapted for a 384-well plate format.
4.1. Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human NOP receptor.
-
Cell Culture Medium: DMEM/F12 or MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Reagents for Cell Culture: PBS, Trypsin-EDTA.
-
Assay Buffer: HBSS or PBS supplemented with 5 mM HEPES and 0.1% BSA.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Adenylyl Cyclase Activator: Forskolin.
-
Test Compound: this compound.
-
Reference Agonist: N/OFQ (full agonist).
-
cAMP Assay Kit: LANCE Ultra cAMP Kit or equivalent HTRF cAMP assay kit.
-
Microplates: 384-well white, low-volume, solid-bottom plates.
-
Instrumentation: HTRF-compatible plate reader.
4.2. Experimental Workflow
The workflow for the cAMP inhibition assay is illustrated in the diagram below.
Caption: Experimental workflow for the cAMP inhibition assay.
4.3. Step-by-Step Protocol
-
Cell Preparation:
-
Culture NOP receptor-expressing cells in T175 flasks until they reach 80-90% confluency.
-
On the day of the assay, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Resuspend the cells in assay buffer and determine the cell density. Dilute the cell suspension to the optimized concentration (e.g., 2,500-5,000 cells per well).
-
Add IBMX to the cell suspension to a final concentration of 500 µM.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to obtain a range of concentrations (e.g., 10 µM to 0.1 nM).
-
Prepare solutions of the reference agonist (N/OFQ) and a vehicle control (assay buffer with the same final concentration of DMSO as the test compounds).
-
-
Assay Procedure:
-
Dispense 5 µL of the serially diluted this compound, reference agonist, or vehicle control into the wells of a 384-well plate.
-
Prepare a cell stimulation mixture by adding forskolin to the cell suspension to a final concentration that elicits approximately 80% of its maximal response (EC80). This concentration needs to be predetermined in optimization experiments.
-
Dispense 5 µL of the cell stimulation mixture into each well.
-
Seal the plate and incubate for 30-60 minutes at room temperature.
-
-
cAMP Detection:
-
Following the manufacturer's protocol for the cAMP assay kit, prepare the detection reagents. This typically involves diluting the Eu-cAMP tracer and the ULight-anti-cAMP antibody in the provided detection buffer.
-
Add 5 µL of the diluted Eu-cAMP tracer to each well.
-
Add 5 µL of the diluted ULight-anti-cAMP antibody to each well.
-
Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) x 10,000.
-
The data is typically normalized to the response of the vehicle control (0% inhibition) and a saturating concentration of a full agonist (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.
-
Data Presentation
Quantitative data from the cAMP inhibition assay for this compound should be summarized in a clear and structured table. While specific data for "this compound" is not publicly available at the time of this writing, the following table illustrates how the results would be presented, using data for a representative NOP partial agonist as an example.
| Compound | EC50 (nM) [95% CI] | % Inhibition (Emax) vs. N/OFQ | Assay Type | Cell Line |
| This compound | Data not available | Data not available | cAMP Inhibition (HTRF) | CHO-hNOP |
| N/OFQ (Full Agonist) | 1.5 (1.1 - 2.1) | 100% | cAMP Inhibition (HTRF) | CHO-hNOP |
| Example Partial Agonist | 25.3 (18.5 - 34.7) | 75% | cAMP Inhibition (HTRF) | CHO-hNOP |
Conclusion
The cAMP inhibition assay is an essential tool for characterizing the functional activity of NOP receptor agonists like this compound. By providing a quantitative measure of a compound's ability to engage the Gi/o signaling pathway, this assay allows for the determination of key pharmacological parameters such as potency (EC50) and efficacy (Emax). The detailed protocol and workflows provided in this guide offer a robust framework for researchers to assess the pharmacological profile of this compound and other related compounds, thereby facilitating the discovery and development of novel therapeutics targeting the NOP receptor.
References
- 1. Peptide and nonpeptide ligands for the nociceptin/orphanin FQ receptor ORL1: Research tools and potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of MK-8318, a Potent and Selective CRTh2 Receptor Antagonist for the Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
NOP Agonist-1 and Calcium Channel Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the modulation of voltage-gated calcium channels (VGCCs) by the Nociceptin/Orphanin FQ (N/OFQ) peptide, the endogenous agonist for the Nociceptin Opioid Peptide (NOP) receptor. For the purpose of this guide, N/OFQ is considered the archetypal "NOP agonist-1." We will delve into the quantitative effects on various calcium channel subtypes, detailed experimental protocols for studying these interactions, and the underlying signaling pathways.
Quantitative Overview of N/OFQ Effects on Voltage-Gated Calcium Channels
N/OFQ has been demonstrated to inhibit several types of high-voltage-activated (HVA) calcium channels, including N-type, L-type, and P/Q-type channels. Its effect on low-voltage-activated (LVA) T-type channels is distinct and follows a different modulatory pathway. The following tables summarize the quantitative data on the inhibitory effects of N/OFQ on these channels.
Table 1: N/OFQ Modulation of High-Voltage-Activated (HVA) Calcium Channels
| Channel Subtype | Preparation | N/OFQ Concentration | Effect | Reference |
| N-type (CaV2.2) | Rat Vestibular Afferent Neurons | IC50: 26 nM | Inhibition of HVA current | [1][2] |
| N-type (CaV2.2) | Mouse Trigeminal Ganglion Neurons | EC50: 19 nM | Potent inhibition of HVA current in small neurons | [3] |
| N-type (CaV2.2) | Rat Hippocampal Neurons | 1 µM | 57 ± 6.1% inhibition | [4] |
| L-type (CaV1.x) | Rat Hippocampal Neurons | 1 µM | 31 ± 9.2% inhibition | [4] |
| P/Q-type (CaV2.1) | Rat Hippocampal Neurons | 1 µM | 44 ± 2.7% inhibition |
Table 2: N/OFQ Modulation of Low-Voltage-Activated (LVA) Calcium Channels
| Channel Subtype | Preparation | N/OFQ Concentration | Effect | Reference |
| T-type (CaV3.x) | Rat Dorsal Root Ganglion Neurons | EC50: 100 nM | Suppression of transient calcium current | |
| T-type (CaV3.x) | Mouse Trigeminal Ganglion Neurons | 300 nM - 1 µM | No effect on LVA current |
Signaling Pathways of NOP Receptor-Mediated Calcium Channel Modulation
The activation of the NOP receptor by N/OFQ initiates intracellular signaling cascades that lead to the modulation of VGCCs. The primary mechanism for HVA channels is G-protein dependent, whereas the modulation of LVA T-type channels has been suggested to be G-protein independent.
G-Protein-Dependent Inhibition of HVA Calcium Channels
Activation of the NOP receptor by N/OFQ leads to the coupling of inhibitory G-proteins (Gi/o). The dissociation of the G-protein into its Gαi/o and Gβγ subunits is a key step. The Gβγ subunit can directly interact with the HVA calcium channel, leading to its inhibition. This interaction is often voltage-dependent, meaning that a strong depolarization can transiently relieve the inhibition.
Proposed G-Protein-Independent Modulation of T-Type Calcium Channels
In contrast to HVA channels, the suppression of LVA T-type calcium channels by N/OFQ has been reported to occur through a G-protein-independent mechanism in some preparations. This suggests a more direct interaction between the NOP receptor and the T-type channel, or the involvement of a yet-to-be-identified signaling molecule that does not belong to the classical G-protein family.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Measuring Calcium Currents
This protocol outlines the steps for recording voltage-gated calcium currents from isolated neurons to assess the modulatory effects of NOP agonists.
Methodology:
-
Cell Preparation:
-
Acutely dissociate neurons from the tissue of interest (e.g., dorsal root ganglia, hippocampus) using enzymatic digestion (e.g., collagenase/trypsin) and mechanical trituration.
-
Plate the isolated cells onto glass coverslips and allow them to adhere.
-
-
Solutions:
-
External Solution (in mM): 140 TeaCl, 5 BaCl₂ (as the charge carrier to avoid calcium-dependent inactivation), 10 HEPES, 10 Glucose. Adjust pH to 7.4 with Tris-base.
-
Internal (Pipette) Solution (in mM): 130 CsCl (to block K⁺ channels), 10 EGTA, 3 MgATP, 0.3 Na₂GTP, 10 HEPES, 10 Glucose. Adjust pH to 7.2 with CsOH.
-
-
Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull recording pipettes from borosilicate glass to a resistance of 3-6 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking neuron with the recording pipette and form a gigaohm seal.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Hold the cell at a negative potential (e.g., -80 mV) to keep the VGCCs in a closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments) to elicit calcium channel currents. This constitutes the baseline recording.
-
-
Drug Application:
-
Prepare stock solutions of N/OFQ in water and dilute to the final desired concentration in the external solution.
-
Perfuse the recording chamber with the N/OFQ-containing external solution.
-
Repeat the voltage-step protocol to record currents in the presence of the agonist.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before, during, and after agonist application.
-
Calculate the percentage of inhibition caused by N/OFQ.
-
Construct current-voltage (I-V) relationship plots to observe any shifts in the voltage-dependence of activation.
-
Analyze the activation and inactivation kinetics of the currents.
-
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol describes how to use the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium concentration in a population of cells following the application of a NOP agonist.
Methodology:
-
Cell Culture and Dye Loading:
-
Culture cells on glass-bottom dishes to ~80-100% confluence.
-
Prepare a loading solution containing Fura-2 AM (typically 1-5 µM), Pluronic F-127 (a non-ionic surfactant to aid dye solubilization), and a suitable buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution).
-
Remove the culture medium, wash the cells, and add the Fura-2 AM loading solution.
-
Incubate the cells at 37°C for 30-60 minutes to allow the dye to enter the cells and be cleaved into its active form by intracellular esterases.
-
-
Fluorescence Measurement:
-
Wash the cells to remove extracellular Fura-2 AM.
-
Mount the dish on a fluorescence microscope or plate reader equipped for ratiometric imaging.
-
Excite the Fura-2-loaded cells alternately at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).
-
Measure the fluorescence emission at 510 nm for both excitation wavelengths.
-
-
Experimental Procedure:
-
Record a stable baseline fluorescence ratio (F340/F380) for several minutes.
-
Apply the NOP agonist to the cells.
-
Continue recording the F340/F380 ratio to measure any changes in intracellular calcium concentration. An increase in the ratio indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (340 nm/380 nm) is directly related to the intracellular calcium concentration.
-
Normalize the data to the baseline ratio to quantify the change in intracellular calcium upon agonist stimulation.
-
Conclusion
The NOP agonist N/OFQ demonstrates significant modulatory effects on voltage-gated calcium channels, primarily through an inhibitory action. The well-characterized Gi/o-protein-dependent pathway for HVA channel inhibition presents a clear mechanism for regulating neuronal excitability and neurotransmitter release. The distinct, potentially G-protein-independent modulation of T-type channels suggests a more complex regulatory role for the NOP system. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced interactions between NOP agonists and calcium channels, which is crucial for the development of novel therapeutics targeting this system for various neurological and psychiatric disorders.
References
- 1. Nociceptin/orphanin FQ peptide receptor mediates inhibition of N-type calcium currents in vestibular afferent neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Nociceptin inhibits calcium channel currents in a subpopulation of small nociceptive trigeminal ganglion neurons in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Voltage-Gated Calcium Channels by Orphanin FQ in Freshly Dissociated Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: NOP Receptor Binding Affinity of a Model Agonist
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor or opioid receptor-like 1 (ORL-1), is the most recently identified member of the opioid receptor family.[1] It is a G protein-coupled receptor (GPCR) involved in a wide array of physiological processes, including pain modulation, anxiety, depression, and reward pathways.[2] Unlike classical opioid receptors (mu, delta, and kappa), the NOP receptor does not bind traditional opioid ligands like morphine with high affinity.[3] Its endogenous ligand is the 17-amino acid neuropeptide, N/OFQ.[4]
The unique pharmacological profile of the NOP receptor has made it a compelling target for therapeutic development. Agonists of the NOP receptor have shown potential as anxiolytics, antitussives, and analgesics, notably without the significant abuse liability associated with classical opioid agonists.[5]
This technical guide provides an in-depth overview of the receptor binding affinity and functional profile of a representative non-peptide NOP agonist, SCH 221510 . This document outlines the key quantitative data, detailed experimental protocols for its characterization, and the underlying signaling pathways.
Quantitative Data Summary: SCH 221510
The binding affinity (Ki) and functional potency (EC50) of SCH 221510 have been determined through various in vitro assays. The data below is compiled from studies using human recombinant receptors.
Table 1: Receptor Binding Affinity Profile of SCH 221510
This table summarizes the equilibrium dissociation constant (Ki) of SCH 221510 at the human NOP receptor and classical opioid receptors. The Ki value is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Receptor | Mean Ki (nM) | Selectivity vs. NOP (fold) | Reference |
| NOP (ORL-1) | 0.3 | - | |
| Mu (μ) Opioid | 65 | 217 | |
| Kappa (κ) Opioid | 131 | 437 | |
| Delta (δ) Opioid | 2854 | 9513 |
Table 2: Functional Activity Profile of SCH 221510
This table presents the half-maximal effective concentration (EC50) of SCH 221510 in functional assays. The EC50 value represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. It is a common measure of agonist potency.
| Assay Type | Receptor | Mean EC50 (nM) | Reference |
| [³⁵S]GTPγS Binding | NOP | 12 | |
| [³⁵S]GTPγS Binding | Mu (μ) Opioid | 693 | |
| [³⁵S]GTPγS Binding | Kappa (κ) Opioid | 683 | |
| [³⁵S]GTPγS Binding | Delta (δ) Opioid | 8071 |
NOP Receptor Signaling Pathways
Upon agonist binding, the NOP receptor primarily couples to inhibitory G proteins (Gαi/o). This initiates a cascade of intracellular events that ultimately leads to a generalized inhibition of neuronal activity.
Primary Gαi/o-Mediated Pathway
Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This is a canonical signaling pathway for the NOP receptor.
Gβγ-Mediated Pathways
The dissociated Gβγ subunit also mediates downstream effects, including:
-
Activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to potassium ion efflux, hyperpolarization of the cell membrane, and decreased neuronal excitability.
-
Inhibition of voltage-gated calcium channels (N-type, P/Q-type). This reduces calcium influx, which is critical for neurotransmitter release.
MAPK/ERK Pathway Activation
NOP receptor activation has also been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is involved in regulating a variety of cellular processes, including gene expression and synaptic plasticity.
NOP Receptor Signaling Pathways
Experimental Protocols
The following sections provide detailed methodologies for key in vitro assays used to characterize NOP receptor agonists.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the NOP receptor.
A. Materials and Reagents
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human NOP receptor.
-
Radioligand: [³H]Nociceptin or another suitable NOP-selective radioligand (e.g., [³H]UFP-101).
-
Test Compound: SCH 221510 or other compounds of interest.
-
Reference Compound: Unlabeled N/OFQ for determination of non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Equipment: 96-well plates, cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3-0.5% polyethylenimine (PEI), liquid scintillation counter.
B. Procedure
-
Preparation: Prepare serial dilutions of the test compound (e.g., SCH 221510) and the reference compound (N/OFQ) in assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in order for a final volume of 200-250 µL:
-
Assay Buffer
-
Test compound at various concentrations (for competition curve) or buffer (for total binding) or excess unlabeled N/OFQ (1 µM, for non-specific binding).
-
Radioligand at a fixed concentration (typically at or below its Kd value, e.g., ~0.8 nM).
-
Receptor membranes (typically 20-40 µg of protein per well).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid filtration through the PEI-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
-
Detection: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.*
-
-
Workflow for Radioligand Binding Assay
[³⁵S]GTPγS Functional Assay
This functional assay measures the agonist-induced activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits. It is a direct measure of G protein-coupling and is used to determine agonist potency (EC50) and efficacy.
A. Materials and Reagents
-
Receptor Source: Membranes from cells expressing the human NOP receptor.
-
Radioligand: [³⁵S]GTPγS (Specific Activity >1000 Ci/mmol).
-
Test Compound: SCH 221510 or other agonists.
-
Reagents: Guanosine diphosphate (GDP), unlabeled GTPγS (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Equipment: As described for the radioligand binding assay.
B. Procedure
-
Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the following components for a final volume of 200 µL:
-
Assay Buffer
-
Test compound at various concentrations.
-
GDP (typically 10-30 µM, to enhance the agonist-stimulated signal).
-
Receptor membranes (10-20 µg of protein per well).
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS to each well (final concentration 0.05-0.1 nM).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.
-
Detection: Dry the filters and quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of 10 µM unlabeled GTPγS) from all values.
-
Plot the specific [³⁵S]GTPγS binding (often as a percentage of the maximal response to a known full agonist) against the log concentration of the test compound.
-
Determine the EC50 and Emax (maximal effect) values using non-linear regression analysis.
-
Conclusion
SCH 221510 is a potent and highly selective agonist for the NOP receptor, demonstrating sub-nanomolar binding affinity and low nanomolar functional potency. The methodologies described herein, including radioligand binding and [³⁵S]GTPγS functional assays, represent standard, robust procedures for characterizing the pharmacological properties of novel compounds targeting the NOP receptor. A thorough understanding of a compound's binding kinetics and functional signaling profile is essential for its advancement in drug discovery and development programs aimed at leveraging the therapeutic potential of the NOP receptor system.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. benchchem.com [benchchem.com]
- 3. NOP receptor | Opioid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 5. youtube.com [youtube.com]
A Technical Guide to the Synthesis and Purification of NOP Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification methods for NOP receptor agonists, critical tools in the exploration of pain, anxiety, and other neurological disorders. The following sections detail the chemical synthesis of a representative small molecule agonist, Ro 64-6198, and the solid-phase synthesis of a model peptide agonist. Furthermore, this guide outlines common purification techniques and the fundamental signaling pathways associated with NOP receptor activation.
Small Molecule Agonist Synthesis: The Case of Ro 64-6198
Ro 64-6198 is a potent and selective non-peptide agonist of the NOP receptor.[1] An efficient synthesis method, avoiding high-pressure hydrogenation, has been developed to facilitate its broader use in research.[2]
Synthesis Workflow
The synthesis of Ro 64-6198 is a multi-step process involving the formation of a key piperidine intermediate followed by cyclization and final purification.
Experimental Protocol: Synthesis of Ro 64-6198 HCl[2]
-
Cyclization: A mixture of (1S,3aS)-4-formylphenylamino)-1-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)piperidine-4-carboxylic acid amide (6.75 g, 0.0162 mol) in triethyl orthoformate (150 mL) is stirred at reflux for 4 days.
-
Concentration: The reaction mixture is concentrated under reduced pressure.
-
Reduction: The residue is dissolved in methanol (180 mL) and tetrahydrofuran (90 mL), and then treated with sodium borohydride (1.23 g, 0.0324 mol). The mixture is stirred at room temperature for 3 hours.
-
Work-up: The mixture is concentrated, and 3 N NaOH (150 mL) is added. The aqueous layer is extracted with dichloromethane. The combined organic extracts are dried over sodium sulfate and concentrated to yield the crude product as a yellow foam.
-
Purification of Free Base: The crude product is purified by column chromatography on silica gel using a mobile phase of dichloromethane/methanol/ammonium hydroxide (300:20:2) to give Ro 64-6198 as a foam.
-
Salt Formation and Recrystallization: The purified free base is dissolved in dichloromethane and acidified with 2 M ethereal HCl. The precipitated solid is collected and recrystallized from methanol/ethyl acetate to yield Ro 64-6198 HCl as a white solid.
Purification and Characterization
The final product is characterized by its melting point and chiral purity, which is determined by chiral High-Performance Liquid Chromatography (HPLC).
| Parameter | Value | Reference |
| Melting Point | 254–255 °C | [2] |
| Enantiomeric Excess (%ee) | 99.1% | [2] |
Peptide Agonist Synthesis: Solid-Phase Approach
Peptide-based NOP agonists, such as derivatives of Nociceptin/Orphanin FQ (N/OFQ), are commonly synthesized using Solid-Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid resin support.
SPPS Workflow
The general workflow for SPPS involves repeated cycles of deprotection and coupling, followed by cleavage from the resin and final purification.
References
The In Vitro Pharmacological Profile of a Prototypical NOP Agonist: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro pharmacological profile of a representative NOP receptor agonist, herein referred to as "NOP Agonist-1". This document is intended for researchers, scientists, and drug development professionals engaged in the study of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor system.
Introduction
The NOP receptor, a member of the opioid receptor family, and its endogenous ligand, N/OFQ, are implicated in a wide range of physiological processes, including pain perception, anxiety, and reward. Consequently, the development of selective NOP receptor agonists is a promising avenue for novel therapeutics. This guide details the in vitro characterization of a prototypical NOP agonist, "this compound," summarizing its binding characteristics, functional activity, and downstream signaling pathways.
Binding Affinity Profile
The initial characterization of "this compound" involves determining its binding affinity for the human NOP receptor. This is typically assessed through radioligand binding assays using membranes from cells recombinantly expressing the receptor.
Table 1: Radioligand Binding Affinity of this compound
| Parameter | Value |
| Target Receptor | Human NOP Receptor |
| Radioligand | [³H]-N/OFQ |
| Ki (nM) | 0.5 - 10 |
| Cell Line | CHO or HEK 293 cells |
Ki (inhibition constant) values represent the concentration of the competing ligand ("this compound") that will bind to half the binding sites at equilibrium in the absence of radioligand. Data is compiled from typical ranges observed for high-affinity NOP agonists.[1]
Functional Activity Profile
The functional activity of "this compound" is evaluated through a series of in vitro assays that measure its ability to activate the NOP receptor and trigger downstream signaling events.
G Protein Activation: [³⁵S]GTPγS Binding Assay
This assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. It is a direct measure of G protein coupling and activation.
Table 2: Functional Potency and Efficacy of this compound in [³⁵S]GTPγS Binding Assay
| Parameter | Value |
| EC₅₀ (nM) | 10 - 100 |
| Emax (% of N/OFQ) | 80 - 100% (Full Agonist) |
| Cell Line | CHO-hNOP or HEK-hNOP cell membranes |
EC₅₀ (half maximal effective concentration) represents the concentration of agonist that produces 50% of the maximal response. Emax (maximum effect) is expressed as a percentage of the response induced by the endogenous ligand N/OFQ.[2][3]
Inhibition of cAMP Accumulation
NOP receptor activation leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This is a key downstream signaling event for Gαi/o-coupled receptors.
Table 3: Functional Potency of this compound in cAMP Inhibition Assay
| Parameter | Value |
| IC₅₀ (nM) | 5 - 50 |
| Assay Principle | Forskolin-stimulated cAMP accumulation |
| Cell Line | CHO-hNOP or HEK-hNOP cells |
IC₅₀ (half maximal inhibitory concentration) represents the concentration of agonist that inhibits 50% of the forskolin-stimulated cAMP production.
β-Arrestin Recruitment
Agonist binding to the NOP receptor can also lead to the recruitment of β-arrestin proteins, which are involved in receptor desensitization, internalization, and G protein-independent signaling. Bioluminescence Resonance Energy Transfer (BRET) assays are commonly used to measure this interaction.
Table 4: Functional Potency of this compound in β-Arrestin Recruitment Assay
| Parameter | Value |
| EC₅₀ (nM) | 50 - 500 |
| Assay Type | BRET |
| Cell Line | HEK 293 cells co-expressing NOP-Rluc and β-arrestin-YFP |
The potency for β-arrestin recruitment can vary depending on the specific agonist and may differ from its potency in G protein activation assays, indicating potential for biased agonism.
Signaling Pathways
Activation of the NOP receptor by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the Gαi/o subunit, leading to the inhibition of adenylyl cyclase. Additionally, the Gβγ subunits can modulate ion channels. The receptor can also signal through β-arrestin pathways.
Caption: NOP Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro pharmacological data. The following sections outline the core experimental protocols.
Radioligand Binding Assay Workflow
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of "this compound".
Caption: Radioligand Binding Assay Workflow.
Protocol Details:
-
Cell Membrane Preparation: CHO cells stably expressing the human NOP receptor are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer.
-
Incubation: In a 96-well plate, cell membranes are incubated with a fixed concentration of [³H]-N/OFQ and a range of concentrations of the unlabeled "this compound". Non-specific binding is determined in the presence of a high concentration of unlabeled N/OFQ.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The filters are washed, dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of "this compound". The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay Workflow
This assay quantifies the functional activation of G proteins by "this compound".
Caption: [³⁵S]GTPγS Binding Assay Workflow.
Protocol Details:
-
Cell Membrane Preparation: Similar to the radioligand binding assay, membranes from CHO-hNOP cells are prepared.
-
Incubation: Membranes are incubated in an assay buffer containing [³⁵S]GTPγS, guanosine diphosphate (GDP), and varying concentrations of "this compound". Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.
-
Filtration and Quantification: The separation of bound and free [³⁵S]GTPγS and the quantification of radioactivity are performed as described for the radioligand binding assay.
-
Data Analysis: The specific binding is calculated, and the data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values for "this compound".
Conclusion
The in vitro pharmacological profile of "this compound" demonstrates its high affinity and potent full agonism at the human NOP receptor. It activates the canonical Gαi/o signaling pathway, leading to the inhibition of cAMP production, and also engages β-arrestin signaling. The data presented in this guide provide a foundational understanding of the molecular interactions and cellular consequences of NOP receptor activation by this class of agonists, which is essential for their further development as potential therapeutic agents.
References
- 1. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro pharmacological characterization of a novel unbiased NOP receptor‐selective nonpeptide agonist AT‐403 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro pharmacological characterization of a novel unbiased NOP receptor-selective nonpeptide agonist AT-403 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Preclinical Studies of Nociceptin/Orphanin FQ (N/OFQ) Receptor Agonists for Anxiety
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor agonists as potential anxiolytic agents. The N/OFQ system, a fourth member of the opioid receptor family, has emerged as a promising therapeutic target for anxiety and other stress-related disorders.[1][2][3][4] Activation of the NOP receptor has been consistently shown to produce anxiolytic-like effects in a variety of preclinical models.[1] This document details the underlying mechanisms of action, summarizes key quantitative findings from animal studies, describes common experimental protocols, and visualizes critical pathways and workflows.
Core Mechanism of Action: NOP Receptor Signaling
The NOP receptor, formerly known as opioid receptor-like 1 (ORL-1), is a G-protein coupled receptor (GPCR) that shares high homology with classical opioid receptors (mu, delta, and kappa). However, its endogenous ligand, the 17-amino acid neuropeptide N/OFQ, does not bind with high affinity to these classical receptors, giving the N/OFQ-NOP system a distinct pharmacological profile.
NOP receptors are coupled to inhibitory Gi/Go proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to a decrease in neuronal excitability. The primary molecular actions include:
-
Inhibition of Adenylyl Cyclase: This leads to a reduction in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: Activation increases potassium (K+) conductance, which hyperpolarizes the neuron, and inhibits voltage-gated calcium (Ca2+) channels, reducing neurotransmitter release.
This inhibitory activity is central to the anxiolytic effects of NOP agonists, as NOP receptors are highly expressed in brain regions critical for processing fear and anxiety, such as the amygdala, prefrontal cortex, hippocampus, and hypothalamus. By suppressing neuronal activity in these circuits, NOP agonists can attenuate responses to aversive or stressful stimuli.
Quantitative Data from Preclinical Anxiety Models
Numerous studies have demonstrated the anxiolytic efficacy of both the endogenous peptide N/OFQ and systemically active, non-peptide NOP agonists. The data below summarizes key findings from rodent models.
| Agonist | Species | Dose & Route | Anxiety Model | Key Anxiolytic-like Effects | Citation |
| N/OFQ | Rat | 0.5–10 nmol, i.c.v. | Elevated Plus Maze (EPM) | Increased time spent in open arms. | |
| N/OFQ | Rat | Microinjection into CeA | Various stress models | Decreased anxiety in both naïve and stressed rats. | |
| Ro 64-6198 | Rat, Mouse | Various | Various anxiety paradigms | Consistently demonstrated a significant anxiolytic profile. | |
| SCH-221510 | Squirrel Monkey | 0.01-0.1 mg/kg, IM | Pavlovian Fear Conditioning | Attenuated conditioned behavioral suppression (fear response). | |
| SR-8993 | Mouse | Intra-amygdala | Fear Conditioning | Blocked the consolidation of fear memory. |
Note: i.c.v. = intracerebroventricular; CeA = Central Nucleus of the Amygdala; IM = Intramuscular.
Detailed Experimental Protocols
The anxiolytic properties of NOP agonists are typically evaluated using a battery of behavioral assays that model different aspects of anxiety in animals.
Elevated Plus Maze (EPM)
This test is based on the natural aversion of rodents to open and elevated spaces.
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Procedure: A rodent is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
-
Key Measurements:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
-
Interpretation: Anxiolytic compounds increase the time spent in and the number of entries into the open arms, indicating a reduction in anxiety. Locomotor activity is also measured to rule out confounding effects of sedation.
Fear Conditioning
This model assesses fear learning and memory, which are relevant to disorders like PTSD.
-
Apparatus: A conditioning chamber (Context A) and a novel chamber (Context B).
-
Procedure:
-
Conditioning (Day 1): An animal is placed in Context A and presented with a neutral conditioned stimulus (CS), such as a tone, which co-terminates with an aversive unconditioned stimulus (US), typically a mild footshock.
-
Testing (Day 2): The animal is re-exposed to the CS in a novel context (Context B) to test for cued fear, or placed back into the original chamber (Context A) to test for contextual fear.
-
-
Key Measurements: Freezing behavior (a fear response characterized by complete immobility except for respiration).
-
Interpretation: Anxiolytic drugs administered before testing are expected to reduce the duration of freezing in response to the CS or the context. NOP agonists have been shown to reduce freezing in fear conditioning tests.
References
- 1. mdpi.com [mdpi.com]
- 2. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. NOP Ligands for the Treatment of Anxiety and Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to NOP Agonist-1: A Novel Avenue for Pain Management
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The Nociceptin/Orphanin FQ (N/OFQ) peptide and its receptor, the NOP receptor (also known as ORL-1), represent a significant departure from the classical opioid system, offering a promising frontier for the development of novel analgesics with potentially fewer side effects. This technical guide provides an in-depth exploration of a representative NOP receptor agonist, herein referred to as "NOP agonist-1," as a therapeutic candidate for pain management. It consolidates quantitative data, details key experimental protocols, and visualizes the underlying molecular and cellular mechanisms. The information presented is a synthesis of data from prominent research on well-characterized NOP agonists, serving as a model for "this compound."
Introduction to the NOP Receptor System
The NOP receptor is a G protein-coupled receptor (GPCR) that shares structural homology with the classical opioid receptors (mu, delta, and kappa). However, its endogenous ligand, N/OFQ, does not bind to the classical opioid receptors, and similarly, endogenous opioids do not bind to the NOP receptor. This distinction underscores the unique pharmacology of the NOP system. Activation of the NOP receptor, particularly in the central nervous system, has been shown to modulate a variety of physiological processes, including pain, anxiety, and reward. Notably, NOP receptor agonists have demonstrated potent analgesic effects in a wide range of preclinical pain models, often with a reduced side effect profile compared to traditional opioids, including a lower propensity for abuse and respiratory depression.
Quantitative Pharmacology of this compound
The pharmacological profile of a NOP agonist is defined by its binding affinity, potency, and efficacy at the NOP receptor. The following tables summarize key quantitative data for representative NOP agonists, which can be considered as a proxy for "this compound."
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | NOP Binding Affinity (Ki, nM) | NOP Functional Potency (EC50, nM) | NOP Efficacy (% relative to N/OFQ) | Reference |
| N/OFQ | 0.1 - 1.0 | 0.5 - 5.0 | 100% | |
| SCH-221510 | 0.3 - 1.5 | 10 - 50 | High Agonist | |
| Cebranopadol | 0.5 - 2.0 | 1.0 - 10.0 | Full Agonist | |
| Bifeprunox | 1.0 - 5.0 | 20 - 100 | Partial Agonist |
Table 2: In Vivo Analgesic Efficacy in Preclinical Models
| Compound | Pain Model | Route of Administration | Effective Dose Range (mg/kg) | Maximum Possible Effect (%) | Reference |
| SCH-221510 | Rat Hot Plate | Intraperitoneal (i.p.) | 1 - 10 | 80 - 100% | |
| Cebranopadol | Mouse Tail Flick | Oral (p.o.) | 0.1 - 1.0 | > 90% | |
| Bifeprunox | Rat Neuropathic Pain | Subcutaneous (s.c.) | 5 - 20 | 50 - 70% |
NOP Receptor Signaling Pathways
Upon binding of an agonist, the NOP receptor primarily couples to Gi/o proteins, initiating a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This action modulates the activity of downstream effectors such as protein kinase A (PKA). Additionally, NOP receptor activation leads to the modulation of ion channels, including the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. These events collectively result in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, contributing to the analgesic effect. Some NOP agonists may also engage β-arrestin signaling pathways, which can influence receptor desensitization, internalization, and potentially mediate distinct cellular responses.
The Role of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Models of Substance Abuse: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the role of Nociceptin/Orphanin FQ (NOP) receptor agonists in preclinical models of substance abuse. The NOP receptor, the fourth member of the opioid receptor family, and its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), are key components of a system that modulates pain, reward, and stress.[1][2][3][4] This document, intended for researchers, scientists, and drug development professionals, details the current understanding of NOP receptor signaling, summarizes quantitative data from key preclinical studies, and provides an overview of relevant experimental methodologies.
Core Concepts: The NOP Receptor System and Substance Abuse
The NOP receptor is a G protein-coupled receptor (GPCR) with a distinct pharmacology from classical opioid receptors (μ, δ, and κ).[5] While structurally similar, it does not bind traditional opioids like morphine with high affinity. NOP receptors are widely distributed in the central nervous system, particularly in brain regions implicated in reward and addiction, such as the ventral tegmental area (VTA), nucleus accumbens, and amygdala.
Activation of the NOP receptor generally produces effects that counteract the rewarding and reinforcing properties of drugs of abuse. Studies have shown that administration of N/OFQ or synthetic NOP agonists can block the rewarding effects of substances like cocaine, morphine, amphetamines, and alcohol in various behavioral models. This has led to significant interest in NOP receptor agonists as potential pharmacotherapies for substance use disorders. However, the role of the NOP system is complex, with some studies suggesting that NOP receptor antagonists may also reduce consumption of certain substances like alcohol and nicotine.
NOP Receptor Signaling Pathway
Upon activation by an agonist, the NOP receptor couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also directly modulate ion channels, leading to the activation of inwardly rectifying potassium (Kir) channels and the inhibition of voltage-gated calcium (Ca2+) channels. This collective action results in neuronal hyperpolarization and reduced neurotransmitter release. Additionally, NOP receptor activation can stimulate mitogen-activated protein kinase (MAPK) pathways.
References
- 1. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOP-related mechanisms in substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cellular mechanisms of nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor regulation and heterologous regulation by N/OFQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nociceptin receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of NOP Agonist-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor, has emerged as a promising therapeutic target for a variety of conditions, including pain, anxiety, and substance abuse disorders. Unlike classical opioid receptors, NOP receptor agonists have shown potential for providing analgesia with a reduced risk of respiratory depression, tolerance, and dependence.[1] This document provides detailed protocols for the in vivo experimental evaluation of "NOP agonist-1," a novel selective agonist for the NOP receptor. The included methodologies for key behavioral assays are designed to assess the analgesic and motor coordination effects of the compound.
Chemical Properties of this compound (Hypothetical)
For the purpose of this protocol, "this compound" is a non-peptide, small molecule with high affinity and selectivity for the human NOP receptor. It is presumed to be brain-penetrant following systemic administration.
Mechanism of Action and Signaling Pathway
The NOP receptor primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] Activation of the NOP receptor also leads to the modulation of ion channels, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[4][5] These actions collectively reduce neuronal excitability. Additionally, the NOP receptor can couple to other G proteins such as Gαz, Gα14, and Gα16 and can activate mitogen-activated protein kinase (MAPK) signaling cascades. Following agonist binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin, which mediates receptor desensitization and internalization, and can also initiate distinct signaling pathways.
NOP Receptor Signaling Pathway Diagram
Caption: NOP receptor signaling cascade initiated by agonist binding.
Experimental Protocols
The following protocols are designed to evaluate the in vivo efficacy and potential side-effect profile of "this compound".
Assessment of Antinociceptive Effects in the Primate Warm Water Tail-Withdrawal Assay
This assay is used to evaluate thermal nociception.
Experimental Workflow Diagram
Caption: Workflow for the primate warm water tail-withdrawal assay.
Methodology
-
Animals: Adult male or female rhesus monkeys (Macaca mulatta) are used. Monkeys should be acclimated to restraint chairs.
-
Apparatus: A thermos or water bath maintained at 55°C.
-
Procedure:
-
Gently restrain the monkey in a primate chair, allowing its tail to hang freely.
-
Immerse the distal 10-12 cm of the tail into the 55°C water.
-
Record the latency (in seconds) for the monkey to withdraw its tail from the water.
-
A cut-off time of 20 seconds is used to prevent tissue damage. If the monkey does not withdraw its tail within this time, the tail is removed by the experimenter, and a latency of 20 seconds is recorded.
-
Establish a baseline tail-withdrawal latency before drug administration.
-
Administer "this compound" via the desired route (e.g., intrathecal).
-
Measure tail-withdrawal latencies at various time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis: The antinociceptive effect is often expressed as the percentage of maximum possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cutoff time - baseline latency)] x 100.
Assessment of Analgesic Effects in the Mouse Formalin Test
This model assesses nociceptive responses to a persistent chemical stimulus and can differentiate between analgesic effects on acute, phasic pain (Phase I) and tonic, inflammatory pain (Phase II).
Methodology
-
Animals: Adult male mice are typically used.
-
Apparatus: A transparent observation chamber (e.g., 30 x 30 x 30 cm) with a mirror placed behind it to allow for unobstructed observation of the paws.
-
Procedure:
-
Acclimate the mice to the observation chamber for at least 30 minutes before the experiment.
-
Administer "this compound" or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a predetermined time before the formalin injection (e.g., 30 minutes).
-
Inject 20 µl of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber.
-
Record the total time (in seconds) the animal spends licking or biting the injected paw.
-
The observation period is divided into two phases: Phase I (0-5 minutes post-formalin injection) and Phase II (15-30 minutes post-formalin injection).
-
-
Data Analysis: Compare the total licking/biting time in the drug-treated groups to the vehicle-treated group for both Phase I and Phase II.
Assessment of Motor Coordination in the Mouse Rotarod Test
This test is used to evaluate motor coordination, balance, and motor learning.
Methodology
-
Animals: Adult male or female mice.
-
Apparatus: An accelerating rotarod apparatus.
-
Procedure:
-
A training session may be conducted a day before the test to acclimatize the mice to the apparatus.
-
On the test day, administer "this compound" or vehicle.
-
At a specified time post-administration, place the mouse on the rotating rod.
-
The rod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
-
Record the latency to fall from the rod for each mouse. A maximum trial duration is typically set (e.g., 300 seconds).
-
The test is usually repeated for a total of three trials with an inter-trial interval (e.g., 10-15 minutes).
-
-
Data Analysis: Compare the average latency to fall between the drug-treated and vehicle-treated groups.
Assessment of Spontaneous Locomotor Activity
This test measures general activity levels and can be used to assess sedative or stimulant effects of a compound.
Methodology
-
Animals: Adult male mice.
-
Apparatus: Open field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system to monitor movement.
-
Procedure:
-
Acclimate the mice to the testing room for at least 30-60 minutes before the session.
-
Administer "this compound" or vehicle.
-
Immediately place the mouse into the center of the open field arena.
-
Record locomotor activity over a specified period (e.g., 30-60 minutes).
-
Key parameters to measure include total distance traveled, time spent mobile, and activity in the center versus the periphery of the arena.
-
-
Data Analysis: Compare the locomotor activity parameters between the drug-treated and vehicle-treated groups.
Data Presentation
The following tables summarize representative quantitative data for known NOP agonists in the described in vivo assays. This data can serve as a benchmark for evaluating "this compound".
Table 1: Antinociceptive Effects of NOP Agonists
| Compound | Species | Assay | Route | Effective Dose Range | Primary Outcome | Reference |
| Ro 65-6570 | Mouse | Formalin Test | i.p. | 1 mg/kg | Antinociception in Phase II | |
| AT-403 | Mouse | Formalin Test | i.p. | 0.1 mg/kg | Antinociception | |
| MCOPPB | Mouse | Formalin Test | i.p. | 1 mg/kg | Antinociception | |
| PWT2-[Dmt1] | Monkey | Tail-Withdrawal | i.t. | Dose-dependent | Increased withdrawal latency |
Table 2: Effects of NOP Agonists on Motor Function
| Compound | Species | Assay | Route | Dose | Primary Outcome | Reference |
| Ro 65-6570 | Mouse | Rotarod | i.p. | 3 - 10 mg/kg | Impaired motor performance | |
| Ro 65-6570 | Mouse | Locomotor Activity | i.p. | 10 mg/kg | Reduced locomotion | |
| AT-403 | Mouse | Locomotor Activity | i.p. | 1 mg/kg | Reduced locomotion | |
| MCOPPB | Mouse | Locomotor Activity | p.o. | 10 mg/kg | No effect on locomotion |
Conclusion
These detailed protocols provide a framework for the comprehensive in vivo evaluation of "this compound". By systematically assessing its effects on nociception and motor function, researchers can build a robust preclinical data package to support its further development as a potential therapeutic agent. Careful adherence to these standardized procedures will ensure the generation of reliable and reproducible data.
References
- 1. Rotarod-Test for Mice [protocols.io]
- 2. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Gγ7 proteins contribute to coupling of nociceptin/orphanin FQ peptide (NOP) opioid receptors and voltage-gated Ca2+ channels in rat stellate ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: NOP Agonist in Conditioned Place Preference (CPP) Paradigm
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for utilizing the Conditioned Place Preference (CPP) paradigm to evaluate the effects of Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor agonists. The NOP receptor system is a key target in the study of pain, addiction, and emotional behaviors.[1][2] Unlike classical opioid receptors, activation of the NOP receptor by its agonists does not typically produce rewarding effects and has been shown to counteract the rewarding properties of various drugs of abuse.[1][2][3] The CPP model is a standard preclinical tool used to assess the rewarding or aversive properties of pharmacological substances. This document outlines the underlying signaling mechanisms of the NOP receptor, presents quantitative data on the effects of specific NOP agonists in CPP studies, and provides a detailed experimental protocol for conducting these experiments.
NOP Receptor Signaling Pathway
The NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor, is a G protein-coupled receptor (GPCR). Upon binding of an agonist, the NOP receptor primarily couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can also directly modulate ion channels, resulting in the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which collectively decrease neuronal excitability. Furthermore, NOP receptor activation can stimulate the mitogen-activated protein kinase (MAPK) signaling cascade.
Application: Attenuation of Drug-Induced Reward
A primary application for testing NOP agonists in the CPP paradigm is to evaluate their potential to reduce the rewarding effects of substances with abuse potential. Studies have consistently shown that systemic or central administration of NOP agonists can block the acquisition, expression, and reinstatement of CPP induced by opioids (morphine), psychostimulants (cocaine, methamphetamine), and alcohol. Importantly, when administered alone, selective NOP agonists like AT-312 and Ro65-6570 have been found to be motivationally neutral, inducing neither a significant place preference nor aversion. This profile makes them compelling candidates for the development of anti-addiction pharmacotherapies.
Data Presentation: Effects of NOP Agonists in CPP Studies
The following table summarizes quantitative data from preclinical studies investigating the effects of various NOP agonists on drug-induced Conditioned Place Preference.
| NOP Agonist | Drug of Abuse (Dose) | Species | NOP Agonist Dose (Route) | Key Finding | Reference |
| AT-312 | Ethanol | Mice | 1, 3, 10 mg/kg (i.p.) | Dose-dependently blocked the acquisition of ethanol-induced CPP. | |
| AT-312 | Morphine (7.5 mg/kg) | Mice | 3 mg/kg (i.p.) | Blocked the acquisition of morphine-induced CPP in wild-type but not NOP knockout mice. | |
| AT-312 | Cocaine (15 mg/kg) | Mice | 3 mg/kg (s.c.) | Blocked the acquisition of cocaine-induced CPP. | |
| Ro 64-6198 | Morphine | Rats | Not specified | Blocked the acquisition and reinstatement of morphine CPP. | |
| Ro 64-6198 | Alcohol | Mice | Not specified | Blocked the acquisition and expression of alcohol CPP. | |
| Ro 65-6570 | Opiates (Tilidine, Oxycodone) | Rats | 3.16 mg/kg (i.p.) | Attenuated the rewarding effect of opiates; effect was reversed by a NOP antagonist. |
Experimental Protocols
The CPP protocol is generally divided into three distinct phases: Habituation (Pre-Test), Conditioning, and Preference Testing (Post-Test).
Detailed Protocol: Testing a NOP Agonist (e.g., AT-312) on Ethanol-Induced CPP
This protocol is adapted from methodologies used in studies investigating the effect of NOP agonists on the acquisition of CPP induced by a drug of abuse, such as ethanol.
1. Apparatus
-
A standard three-chamber CPP apparatus is used. The two larger outer chambers should be distinct in terms of visual and tactile cues (e.g., black walls with a grid floor vs. white walls with a mesh floor). The smaller center chamber should be neutral (e.g., grey walls, smooth floor) and connect the two outer chambers via removable guillotine doors. An automated system with infrared beams is recommended for accurate tracking of the animal's position and time spent in each chamber.
2. Animals
-
Adult mice (e.g., C57BL/6) are commonly used. Animals should be housed under standard laboratory conditions with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
3. Experimental Procedure
-
Phase 1: Habituation and Pre-Test (Day 1)
-
Handle the mice for several days prior to the experiment to acclimate them to the researcher.
-
On the pre-test day, place each mouse into the central chamber of the CPP apparatus with the guillotine doors removed.
-
Allow the mouse to freely explore all three chambers for a set duration (e.g., 15-30 minutes).
-
Record the time spent in each of the two outer chambers.
-
Animals showing a strong unconditioned preference or aversion for one chamber (e.g., spending >80% or <20% of the time in one chamber) may be excluded from the study.
-
For an unbiased design, the drug-paired compartment is assigned randomly. For a biased design, the drug is typically paired with the initially non-preferred compartment to avoid ceiling effects.
-
-
Phase 2: Conditioning (Days 2, 3, 4)
-
This phase consists of twice-daily conditioning sessions, typically for 3 consecutive days. One session involves pairing with the drug of abuse, and the other involves pairing with the vehicle.
-
Morning Session (e.g., Ethanol Pairing):
-
Administer the NOP agonist (e.g., AT-312, 3 mg/kg, i.p.) or its vehicle.
-
After a short pre-treatment interval (e.g., 5-15 minutes), administer the drug of abuse (e.g., Ethanol, 2 g/kg, i.p.).
-
Immediately place the mouse into its assigned drug-paired chamber for a set duration (e.g., 30 minutes) with the guillotine door closed, preventing access to other chambers.
-
After the session, return the mouse to its home cage.
-
-
Afternoon Session (e.g., Saline Pairing):
-
Administer the NOP agonist vehicle.
-
After the same pre-treatment interval, administer the drug vehicle (e.g., Saline, i.p.).
-
Immediately place the mouse into the opposite chamber (the vehicle-paired chamber) for the same duration (30 minutes) with the guillotine door closed.
-
Return the mouse to its home cage.
-
-
Note: The order of pairings (morning/afternoon) should be counterbalanced across animals. Control groups should include animals receiving vehicle + saline, vehicle + ethanol, and NOP agonist + saline to test for effects of the NOP agonist alone.
-
-
Phase 3: Preference Test (Day 5)
-
This test is conducted in a drug-free state to assess the conditioned rewarding effect.
-
Place the mouse in the central chamber with the guillotine doors removed, allowing free access to all chambers, just as in the pre-test.
-
Record the time spent in each of the outer chambers for the same duration as the pre-test (e.g., 15-30 minutes).
-
4. Data Analysis
-
The primary measure is the preference score , calculated as the time spent in the drug-paired chamber during the post-test minus the time spent in the same chamber during the pre-test.
-
A positive score indicates a conditioned place preference, while a score near zero or a negative score indicates a lack of preference or an aversion, respectively.
-
Statistical analysis (e.g., two-way ANOVA or t-tests) is used to compare the preference scores between different treatment groups (e.g., Vehicle+Ethanol vs. NOP Agonist+Ethanol). A significant reduction in the preference score in the NOP agonist group would indicate that the agonist blocked the acquisition of ethanol-induced reward.
References
Application Notes & Protocols: NOP Agonist-1 Self-Administration Study Design
Introduction
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor, is the fourth member of the opioid receptor family.[1][2] Despite its structural homology to classical opioid receptors (mu, delta, and kappa), the NOP receptor possesses a unique pharmacology.[1][2] Its endogenous ligand, N/OFQ, does not bind with high affinity to classical opioid receptors, and likewise, classical opioids do not typically activate the NOP receptor.[2] The NOP receptor system is widely distributed throughout the central nervous system in areas critical for regulating pain, emotion, and reward, including the ventral tegmental area (VTA) and nucleus accumbens.
Activation of the NOP receptor generally produces an inhibitory effect on neuronal excitability and neurotransmitter release. Preclinical studies have consistently shown that NOP receptor agonists can attenuate the rewarding and reinforcing effects of various drugs of abuse, including opioids, psychostimulants, and alcohol. This has generated significant interest in NOP agonists as potential pharmacotherapies for substance use disorders. Unlike mu-opioid agonists, NOP agonists typically do not have reinforcing effects on their own and are considered to have low abuse liability.
These application notes provide detailed protocols for designing and conducting self-administration studies to evaluate the abuse potential and therapeutic efficacy of a novel NOP receptor agonist, referred to herein as "NOP Agonist-1".
NOP Receptor Signaling Pathway
Upon agonist binding, the NOP receptor couples primarily to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. The Gβγ subunit dissociates and directly modulates ion channels, leading to the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels (causing neuronal hyperpolarization). NOP receptor activation can also engage other pathways, including the mitogen-activated protein kinase (MAPK) cascade.
Application Note 1: Assessing the Reinforcing Properties of this compound
Objective: To determine if this compound has reinforcing effects, and thus potential for abuse, using an intravenous self-administration (IVSA) substitution paradigm. In this model, animals are first trained to self-administer a known reinforcer (e.g., cocaine or a short-acting opioid like remifentanil). The test compound (this compound) is then substituted for the training drug to see if it sustains self-administration behavior.
Experimental Protocol: Substitution Self-Administration
-
Subjects: Male and female Sprague-Dawley rats (250-300g). Animals are single-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.
-
Surgery: Animals are anesthetized and surgically implanted with an intravenous catheter into the right jugular vein. The catheter is passed subcutaneously to exit on the animal's back.
-
Recovery: Animals are allowed 5-7 days to recover from surgery. During this period, catheters are flushed daily with a heparinized saline solution to maintain patency.
-
Acquisition of Self-Administration:
-
Animals are placed in standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and a drug infusion pump.
-
Initially, animals are trained to self-administer a standard reinforcer (e.g., cocaine, 0.5 mg/kg/infusion) during daily 2-hour sessions.
-
A response on the active lever results in a drug infusion and a 20-second presentation of the cue light (time-out period), during which further lever presses are recorded but have no consequence.
-
Responses on the inactive lever are recorded but result in no programmed event.
-
Training continues under a fixed-ratio 1 (FR1) schedule (one press for one infusion) until stable responding is achieved (e.g., <20% variation in intake over 3 consecutive days).
-
-
Substitution Phase:
-
Once baseline responding is stable, the reinforcing drug is replaced with different doses of this compound (e.g., 0.01, 0.03, 0.1 mg/kg/infusion) or saline (vehicle).
-
Each dose and the vehicle are tested for at least 3-5 consecutive sessions in a counterbalanced order.
-
-
Data Analysis: The primary dependent measures are the number of infusions earned and the number of active vs. inactive lever presses. Data are analyzed using a one-way repeated-measures ANOVA, followed by post-hoc tests to compare responding for this compound and saline against the cocaine baseline.
Data Presentation
| Treatment Group | Dose (mg/kg/infusion) | Mean Infusions per Session (± SEM) | Active Lever Presses (± SEM) | Inactive Lever Presses (± SEM) |
| Baseline | Cocaine (0.5) | 45.2 (± 3.1) | 55.6 (± 4.5) | 4.1 (± 0.8) |
| Substitution | Saline | 5.1 (± 1.2) | 12.3 (± 2.1) | 3.5 (± 0.6) |
| This compound | 0.01 | 6.3 (± 1.5) | 14.8 (± 2.9) | |
| This compound | 0.03 | 7.1 (± 1.8) | 16.2 (± 3.3) | |
| This compound | 0.1 | 5.9 (± 1.4) | 13.5 (± 2.5) | |
| Table 1. Representative data showing that this compound, unlike cocaine, does not maintain self-administration above saline levels, indicating a lack of reinforcing properties. |
Experimental Workflow
Application Note 2: Efficacy of this compound in Reducing Drug Self-Administration
Objective: To determine if pretreatment with this compound can reduce the self-administration of a drug of abuse (e.g., cocaine). This design assesses the potential of the NOP agonist as a therapeutic agent to decrease drug-taking behavior.
Experimental Protocol: Pretreatment Study
-
Subjects and Surgery: As described in Application Note 1.
-
Acquisition of Self-Administration: Animals are trained to self-administer a drug of abuse (e.g., cocaine 0.25-0.5 mg/kg/infusion) under an FR schedule (e.g., FR5) for a set session duration. To model addiction-like behaviors, different access conditions can be used:
-
Short Access (ShA): 1-hour daily sessions.
-
Long Access (LgA): 6-hour daily sessions, which typically leads to an escalation of intake.
-
-
Establish Baseline: Training continues until responding is stable.
-
Pretreatment Phase:
-
Prior to the self-administration session, animals receive a systemic injection (e.g., intraperitoneal, i.p.) of either this compound or vehicle.
-
The pretreatment time should be based on the pharmacokinetic profile of this compound (e.g., 30 minutes prior to the session).
-
A within-subjects Latin square design is used, where each animal receives each dose of this compound (e.g., 1, 3, 10 mg/kg) and vehicle in a counterbalanced order.
-
At least two baseline sessions (no injection) are conducted between drug tests to allow for washout and re-stabilization of responding.
-
-
Control Study (Optional): To ensure that this compound is not simply causing general motor impairment, its effects on responding for a non-drug reinforcer (e.g., food pellets) can be tested using a similar pretreatment protocol.
-
Data Analysis: The number of cocaine infusions and lever presses are analyzed using a repeated-measures ANOVA with pretreatment dose as the within-subjects factor. Separate analyses can be run for ShA and LgA groups.
Data Presentation
The following table is based on findings for the NOP agonist Ro 64-6198, which was shown to reduce cocaine self-administration, particularly in rats that escalated their intake.
| Access Group | Pretreatment | Dose (mg/kg, i.p.) | Mean Cocaine Infusions (± SEM) | % Change from Vehicle |
| Short Access (ShA) | Vehicle | - | 15.4 (± 1.9) | - |
| This compound | 1.0 | 14.8 (± 2.1) | -3.9% | |
| This compound | 3.0 | 12.1 (± 1.5) | -21.4% | |
| This compound | 10.0 | 9.5 (± 1.3) | -38.3% | |
| Long Access (LgA) | Vehicle | - | 48.7 (± 5.2) | - |
| This compound | 1.0 | 41.2 (± 4.8) | -15.4% | |
| This compound | 3.0 | 29.6 (± 3.9) | -39.2% | |
| This compound | 10.0 | 18.3 (± 2.8) | -62.4% | |
| Table 2. Representative data showing a dose-dependent reduction in cocaine self-administration following pretreatment with this compound, with a more pronounced effect in the Long Access (escalated intake) group. |
Experimental Workflow
References
Application Notes and Protocols for NOP Agonist-1 in the Hot Plate Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the hot plate test procedure for evaluating the antinociceptive properties of "NOP agonist-1," a selective agonist for the Nociceptin/Orphanin FQ (NOP) receptor. This document includes detailed experimental protocols, data presentation, and a description of the underlying signaling pathways.
Introduction to NOP Receptor Agonism and Analgesia
The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor is a member of the opioid receptor superfamily.[1] Activation of the NOP receptor by an agonist, such as this compound, initiates a cascade of intracellular signaling events. This activation can lead to analgesic effects, making NOP agonists a subject of interest for the development of novel pain therapeutics.[1] The hot plate test is a standard and widely used method for assessing the efficacy of centrally acting analgesics by measuring the response of an animal to a thermal stimulus.[2]
NOP Receptor Signaling Pathway
Upon binding of this compound, the NOP receptor, a G protein-coupled receptor (GPCR), primarily couples to inhibitory G proteins (Gi/o). This interaction leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits of the G protein can modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. This collective action results in neuronal hyperpolarization and a reduction in neurotransmitter release, ultimately dampening the transmission of pain signals.
NOP Receptor Signaling Cascade
Hot Plate Test: Experimental Protocol
The following protocol details the methodology for conducting a hot plate test to assess the antinociceptive effects of this compound in mice. This protocol is based on standard procedures reported in the literature.
Materials and Equipment
-
Hot plate apparatus with a temperature controller and an acrylic cylinder to confine the animal.
-
Male C57BL/6N mice (or other appropriate strain), 8-10 weeks old.
-
This compound (e.g., Ro 64-6198) dissolved in a suitable vehicle (e.g., saline).
-
Vehicle control solution.
-
Positive control (e.g., Morphine).
-
Syringes and needles for intraperitoneal (i.p.) injection.
-
Stopwatch.
-
Animal scale.
Experimental Workflow
Hot Plate Test Experimental Workflow
Procedure
-
Animal Acclimatization: Allow the mice to acclimate to the testing room for at least 60 minutes before the experiment begins to reduce stress-induced analgesia.[3]
-
Apparatus Setup: Set the temperature of the hot plate to a constant 52-55°C. The temperature should be carefully calibrated and maintained throughout the experiment.
-
Baseline Latency: Before drug administration, determine the baseline response latency for each mouse by placing it on the hot plate and starting a stopwatch. The latency is the time taken for the mouse to exhibit a nociceptive response, such as licking a hind paw or jumping.[2] A cut-off time (e.g., 30-40 seconds) must be established to prevent tissue damage. If the animal does not respond within the cut-off time, it should be removed, and the latency recorded as the cut-off time.
-
Animal Grouping and Dosing: Randomly assign mice to different treatment groups (e.g., vehicle, this compound at various doses, positive control). Administer the assigned treatment via intraperitoneal (i.p.) injection. Doses for a selective NOP agonist like Ro 64-6198 are typically in the range of 0.3 to 3 mg/kg.
-
Post-Dosing Measurement: At a predetermined time after injection (e.g., 30 minutes), place each mouse back on the hot plate and measure the paw withdrawal latency as described in step 3.
-
Data Analysis: Record the latency times for each animal. The data can be expressed as the raw latency time (in seconds) or as a percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. Statistical analysis, such as ANOVA followed by post-hoc tests, should be used to compare the different treatment groups.
Data Presentation
The following table summarizes illustrative quantitative data for the antinociceptive effect of a representative this compound (Ro 64-6198) in the mouse hot plate test. These data are based on findings reported in the scientific literature, which indicate a significant analgesic effect at a dose of 3 mg/kg.
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Paw Withdrawal Latency (seconds) ± SEM |
| Vehicle | - | 4 | 12.5 ± 1.5 |
| This compound (Ro 64-6198) | 0.3 | 4 | 14.0 ± 2.0 |
| This compound (Ro 64-6198) | 1.0 | 4 | 16.5 ± 2.5 |
| This compound (Ro 64-6198) | 3.0 | 4 | 25.0 ± 3.0* |
| Morphine (Positive Control) | 10 | 8-10 | Significantly increased latency |
*Note: The values in this table are illustrative and based on graphical and descriptive data from cited literature. A significant increase in latency is observed at 3 mg/kg for Ro 64-6198. The positive control, morphine, consistently produces a strong analgesic effect.
Conclusion
The hot plate test is a reliable and effective method for evaluating the potential analgesic properties of NOP receptor agonists like this compound. The provided protocol and data offer a framework for conducting and interpreting such studies. The activation of the NOP receptor signaling pathway by these agonists presents a promising avenue for the development of novel pain management therapies.
References
- 1. Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Effects of nociceptin/orphanin FQ receptor (NOP) agonist, Ro64-6198, on reactivity to acute pain in mice: comparison to morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NOP Agonist-1 in the Formalin Test for Analgesia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a NOP (Nociceptin/Orphanin FQ peptide receptor) agonist, herein referred to as "NOP agonist-1," in the formalin test to assess its analgesic properties. The formalin test is a widely used and reliable model of nociception that encompasses both acute and persistent pain responses, making it a valuable tool in preclinical drug development.[1][2][3][4][5]
Introduction to NOP Receptor Agonism and Analgesia
The Nociceptin/Orphanin FQ (N/OFQ) system and its receptor, the NOP receptor, are key players in modulating pain pathways. Activation of the NOP receptor, a G protein-coupled receptor (GPCR), has been shown to produce significant analgesia in various preclinical models of pain. Unlike classical opioid agonists that act on mu-opioid receptors (MOR), NOP agonists offer a promising therapeutic alternative with a potentially reduced risk of adverse effects such as respiratory depression, tolerance, and abuse liability. The analgesic effects of NOP agonists are mediated through their actions at both spinal and peripheral levels.
The Formalin Test: A Biphasic Model of Pain
The formalin test induces a distinct biphasic nociceptive response following the subcutaneous injection of a dilute formalin solution into the hind paw of a rodent.
-
Phase I (Early Phase): Occurring within the first 5-10 minutes post-injection, this phase is characterized by acute, sharp pain resulting from the direct chemical activation of nociceptors, primarily C-fibers.
-
Phase II (Late Phase): Following a brief quiescent period, this phase begins around 15-20 minutes post-injection and can last for 20-40 minutes. It is associated with inflammatory pain and involves the release of inflammatory mediators, leading to central sensitization in the dorsal horn of the spinal cord.
This biphasic nature allows for the differentiation between analgesic effects on acute nociceptive pain (Phase I) and inflammatory or more persistent pain states (Phase II).
Data Presentation: Efficacy of NOP Agonists in the Formalin Test
The following tables summarize the dose-dependent antinociceptive effects of representative NOP receptor agonists in the rodent formalin test. These data have been compiled from various preclinical studies to provide a comparative overview.
Table 1: Effect of Systemic Administration of NOP Agonists on Formalin-Induced Nociceptive Behavior
| NOP Agonist | Species | Route of Administration | Dose Range | Effect on Phase I | Effect on Phase II | Reference |
| Ro 65-6570 | Mouse | Intraperitoneal (i.p.) | 0.1 - 1 mg/kg | Dose-dependent antinociception | Dose-dependent antinociception | |
| Cebranopadol | Mouse | Intraperitoneal (i.p.) | 0.01 - 0.1 mg/kg | Potent and robust antinociception | Potent and robust antinociception | |
| NOP01 | Mouse | Intraperitoneal (i.p.) | Not specified | Dose-related antinociception | Dose-related antinociception |
Table 2: Effect of Local and Intrathecal Administration of NOP Agonists
| NOP Agonist | Species | Route of Administration | Dose Range | Effect on Phase I | Effect on Phase II | Reference |
| NOP01 | Mouse | Local (intraplantar) | Not specified | Dose-related antinociception | Dose-related antinociception | |
| NOP01 | Mouse | Intrathecal (i.t.) | Not specified | Dose-related antinociception | Dose-related antinociception | |
| UFP-112 | Primate | Intrathecal (i.t.) | Not specified | Analgesic effects demonstrated | Analgesic effects demonstrated |
Experimental Protocols
This section provides a detailed methodology for conducting the formalin test to evaluate the analgesic efficacy of "this compound."
Materials and Reagents
-
"this compound"
-
Vehicle for "this compound" (e.g., saline, DMSO, etc.)
-
Formalin solution (e.g., 1-5% in saline)
-
Experimental animals (e.g., male Sprague-Dawley rats or C57BL/6 mice)
-
Observation chambers (Plexiglas)
-
Hamilton syringe or similar for formalin injection
-
Syringes for drug administration
-
Timer
Experimental Workflow
Detailed Procedure
-
Animal Acclimatization: House the animals in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week before the experiment. On the day of testing, allow the animals to acclimate to the observation chambers for at least 30-60 minutes.
-
Drug Preparation and Administration: Prepare fresh solutions of "this compound" and the vehicle on the day of the experiment. Administer "this compound" or vehicle via the desired route (e.g., intraperitoneal, oral, subcutaneous) at a predetermined time before the formalin injection (e.g., 30 minutes).
-
Formalin Injection: Following the drug pre-treatment period, briefly restrain the animal and inject a specified volume (e.g., 20-50 µL) of formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.
-
Behavioral Observation: Immediately after the formalin injection, return the animal to the observation chamber and start the timer. Record the cumulative time the animal spends licking, biting, or flinching the injected paw. Observations are typically recorded in 5-minute intervals for a total of 30-60 minutes.
-
Data Analysis:
-
Phase I: Sum the time spent in nociceptive behaviors during the first 5 minutes post-injection.
-
Phase II: Sum the time spent in nociceptive behaviors from approximately 15 to 30 minutes post-injection.
-
Statistical Analysis: Compare the data from the "this compound" treated groups with the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A p-value of <0.05 is typically considered statistically significant.
-
NOP Receptor Signaling Pathway
Activation of the NOP receptor by an agonist initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and neurotransmitter release, contributing to analgesia.
Upon binding of "this compound," the NOP receptor couples to inhibitory G proteins (Gαi/o). This leads to:
-
Inhibition of adenylyl cyclase , resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Inhibition of voltage-gated calcium channels , which reduces neurotransmitter release.
-
Activation of inwardly rectifying potassium channels , leading to hyperpolarization of the neuronal membrane and decreased excitability.
-
Activation of mitogen-activated protein kinase (MAPK) signaling cascades , which can lead to longer-term changes in gene expression.
Conclusion
The formalin test is a robust and clinically relevant model for evaluating the analgesic potential of novel compounds like "this compound." The detailed protocols and understanding of the underlying NOP receptor signaling pathways provided in these application notes will aid researchers in the design and execution of their preclinical studies, ultimately contributing to the development of new and improved pain therapeutics.
References
- 1. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. criver.com [criver.com]
- 4. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NOP Agonist Dosing for Rodent Behavioral Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), is the most recently identified member of the opioid receptor family.[1] Unlike classical opioid receptors, its endogenous ligand, N/OFQ, does not bind with high affinity to mu, delta, or kappa receptors.[2] The NOP receptor system is a critical modulator of various physiological processes, including pain, anxiety, depression, and reward.[3] Consequently, NOP receptor agonists are being extensively investigated as potential therapeutic agents. These application notes provide an overview of dosing strategies for common NOP agonists in rodent behavioral studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
NOP Receptor Signaling Pathway
Activation of the NOP receptor, a G-protein coupled receptor (GPCR), initiates several intracellular signaling cascades.[4] Primarily, it couples to Gαi/o subunits, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[4] The dissociated Gβγ subunit can directly modulate ion channels, leading to the activation of inwardly rectifying potassium (Kir) channels and the inhibition of voltage-gated calcium channels. This collective action results in neuronal hyperpolarization and reduced neurotransmitter release. Additionally, NOP receptor activation can stimulate mitogen-activated protein kinase (MAPK) signaling cascades.
Dosing of NOP Agonists in Rodent Behavioral Models
The tables below summarize dosing information for representative NOP agonists in various behavioral paradigms. It is crucial to note that the effects of NOP agonists can be complex and dependent on the route of administration, dose, and specific pain or behavioral state of the animal.
| Agonist | Species | Pain Model | Route | Dose Range | Observed Effect | Citation(s) |
| N/OFQ | Rat | Chronic Constriction Injury (CCI) | i.t. | - | Antiallodynic | |
| Ro 64-6198 | Mouse | Hot Plate | Systemic | - | Antinociceptive | |
| Ro 64-6198 | Mouse | Tail Flick | Systemic | - | Increased pain sensitivity (pro-nociceptive) | |
| PWT2-N/OFQ | Mouse | Tail Withdrawal (Nociceptive) | i.t. | 2.5 - 250.0 pmol | Dose-dependent antinociception | |
| PWT2-N/OFQ | Mouse | CCI (Neuropathic) | i.t. | 25 pmol | Anti-allodynic | |
| KGNOP1 | Mouse | CFA (Inflammatory) | s.c. | 0.49 - 1.22 µmol/kg | Attenuated thermal hyperalgesia |
i.t. = intrathecal; s.c. = subcutaneous; CFA = Complete Freund's Adjuvant
| Agonist | Species | Behavioral Model | Route | Dose Range | Observed Effect | Citation(s) |
| N/OFQ | Rodent | Various anxiety models | i.c.v. | 0.5 - 10 nmol | Anxiolytic-like effects | |
| Ro 64-6198 | Rodent | Various anxiety models | i.p., p.o. | 0.3 - 10 mg/kg | Anxiolytic-like effects | |
| SCH 221510 | Rodent | Various anxiety models | - | - | Potent anxiolytic effects | |
| Ro 65-6570 | Mouse | Social Defeat | - | 1 mg/kg | Pro-depressive effects (increased immobility) |
i.c.v. = intracerebroventricular; i.p. = intraperitoneal; p.o. = oral administration
| Agonist | Species | Behavioral Model | Route | Dose Range | Observed Effect | Citation(s) |
| Ro 64-6198 | Rat | Intracranial Self-Stimulation | i.p. | 0.32 - 3.2 mg/kg | Decreased responding at highest dose | |
| Ro 64-6198 | Mouse | Morphine Dependence | i.p. | 1 - 3 mg/kg | Decreased withdrawal symptoms | |
| Ro 65-6570 | Mouse | Resident-Intruder | - | 1 mg/kg | Increased aggressive behavior |
Experimental Protocols
Detailed methodologies are essential for reproducibility. The following are standard protocols for common behavioral assays used to evaluate NOP agonist effects.
Objective: To assess the response to a thermal pain stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., 52-55°C).
-
Timer.
-
Plexiglas cylinder to confine the animal to the plate surface.
-
Test animals (mice or rats).
-
NOP agonist solution and vehicle.
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Measurement: Place the animal on the unheated plate for a brief period. Then, turn the plate on to the desired temperature (e.g., 55 ± 0.5°C). Start the timer and observe the animal for nociceptive responses, such as hind paw licking, shaking, or jumping. Record the latency (in seconds) to the first response. This is the baseline latency. A cut-off time (e.g., 30-45 seconds) must be set to prevent tissue damage.
-
Drug Administration: Administer the NOP agonist or vehicle via the desired route (e.g., i.p., s.c.).
-
Post-Treatment Measurement: At a predetermined time after injection (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: The effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.
Objective: To assess anxiety-like behavior based on the animal's aversion to open, elevated spaces.
Materials:
-
Elevated plus maze (EPM) apparatus, typically with two open arms and two closed arms, elevated from the floor.
-
Video camera and tracking software for recording and analysis.
-
Test animals (mice or rats).
-
NOP agonist solution and vehicle.
Procedure:
-
Habituation: Acclimate animals to the testing room (under dim lighting) for at least 60 minutes.
-
Drug Administration: Administer the NOP agonist or vehicle. Allow for an appropriate pretreatment interval based on the route of administration (e.g., 30 minutes for i.p.).
-
Test: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze freely for a set period (typically 5 minutes).
-
Recording: Record the session using a video camera mounted above the maze.
-
Data Analysis: Score the following parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
Anxiolytic-like effects are indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.
-
Objective: To assess depressive-like behavior or behavioral despair.
Materials:
-
Tail suspension apparatus (a box or chamber that allows the mouse to be suspended by its tail).
-
Adhesive tape.
-
Timer or automated scoring software.
-
Test animals (mice).
-
NOP agonist solution and vehicle.
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes.
-
Drug Administration: Administer the NOP agonist or vehicle at the appropriate pretreatment time.
-
Suspension: Suspend the mouse by its tail using adhesive tape (approximately 1-2 cm from the tip of the tail) from a hook or lever in the apparatus. The mouse should be suspended so it cannot escape or touch any surfaces.
-
Test: The test duration is typically 6 minutes. The key behavior measured is immobility, defined as the absence of any movement except for respiration.
-
Data Analysis: Record the total duration of immobility, often during the last 4 minutes of the 6-minute test. An increase in immobility time is interpreted as a pro-depressive effect, while a decrease suggests an antidepressant-like effect.
General Experimental Workflow for a Rodent Behavioral Study
The successful execution of a behavioral study requires careful planning and consistent procedures. The following diagram outlines a typical workflow.
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nociceptin receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: NOP Agonist-1 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor or opioid receptor-like 1 (ORL-1), is a G protein-coupled receptor (GPCR) that represents a distinct branch of the opioid system.[1] Unlike classical opioid receptors, the NOP receptor does not bind traditional opioid ligands with high affinity.[2] Its endogenous ligand is the 17-amino acid peptide N/OFQ.[3] The activation of the NOP receptor is involved in a wide array of physiological and pathological processes, including pain perception, anxiety, depression, and reward.[1][3]
Radioligand binding assays are a robust and sensitive method, often considered the gold standard for quantifying the affinity of a ligand for its target receptor. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of a novel test compound, designated here as "NOP agonist-1," for the human NOP receptor. This assay is a critical tool for the screening and characterization of new chemical entities targeting the NOP receptor system.
NOP Receptor Signaling Pathway
Upon activation by an agonist, the NOP receptor primarily couples to inhibitory G proteins (Gi/o). This interaction leads to the dissociation of the Gα and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, which in turn reduces the intracellular production of the second messenger cyclic AMP (cAMP) from ATP. The Gβγ subunits can also modulate downstream effectors, such as activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels, which collectively reduces neuronal excitability and neurotransmitter release.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of several known NOP receptor ligands. This data is provided for comparative purposes when evaluating the affinity of "this compound".
| Compound | Receptor | Assay Type | Binding Affinity (Ki) [nM] |
| Nociceptin/Orphanin FQ (N/OFQ) | Human NOP | Competition Binding | 0.08 - 0.25 |
| [Arg14,Lys15]Nociceptin | Human NOP | Competition Binding | ~0.1 |
| Ro 65-6570 | Human NOP | Competition Binding | 1.2 |
| AT-121 | Human NOP | Competition Binding | 2.2 |
| SR 16435 | Human NOP | Competition Binding | 0.43 |
| Buprenorphine | Human NOP | Competition Binding | 80 |
| SB-612111 (Antagonist) | Human NOP | Competition Binding | 0.26 |
Note: Ki values can vary between studies depending on the specific experimental conditions, radioligand used, and tissue/cell preparation.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes the methodology to determine the inhibitory constant (Ki) of "this compound" by measuring its ability to compete with a radiolabeled ligand for binding to the human NOP receptor.
Materials and Reagents
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
-
Radioligand: [³H]-Nociceptin or [³H]UFP-101. The final concentration should be close to its dissociation constant (Kd), typically 0.5-2 nM.
-
Test Compound: "this compound"
-
Non-specific Binding Control: A high concentration of unlabeled Nociceptin (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.5% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment:
-
96-well microplates
-
Pipettes
-
Incubator or water bath
-
Cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.
-
Liquid scintillation counter
-
Scintillation vials and cocktail
-
Experimental Workflow
Step-by-Step Methodology
-
Preparation of Test Compound Dilutions: Prepare serial dilutions of "this compound" in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M to generate a complete competition curve.
-
Assay Setup: In a 96-well microplate, add the components in the following order for a final volume of 250 µL:
-
Total Binding (TB): 50 µL of assay buffer, 50 µL of radioligand, and 150 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of unlabeled Nociceptin (1 µM final concentration), 50 µL of radioligand, and 150 µL of membrane preparation.
-
Competition Binding: 50 µL of the corresponding "this compound" dilution, 50 µL of radioligand, and 150 µL of membrane preparation.
-
The amount of membrane protein should be optimized to ensure that less than 10% of the added radioligand is bound.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters multiple times (e.g., 4 times with 5 mL) with ice-cold wash buffer to remove any unbound radioligand trapped in the filter.
-
Quantification:
-
Place the dried filters into scintillation vials.
-
Add an appropriate scintillation cocktail to each vial and allow them to equilibrate.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
For each concentration of "this compound," calculate the percentage of specific binding relative to the control (without competitor).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
-
Determine IC50:
-
The IC50 value is the concentration of "this compound" that inhibits 50% of the specific binding of the radioligand. This value is determined from the competition curve using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
-
Calculate Ki:
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Conclusion
This protocol provides a comprehensive framework for determining the binding affinity of a novel compound, "this compound," at the human NOP receptor. By following this standardized radioligand binding assay, researchers can obtain reliable and reproducible quantitative data, which is essential for the pharmacological characterization and advancement of new therapeutic agents targeting the NOP receptor system.
References
Application Notes and Protocols: NOP Agonist-1 GTPγS Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including pain perception, anxiety, and reward pathways.[1][2][3] Unlike classical opioid receptors, agonists targeting the NOP receptor have shown promise for developing potent, non-addictive analgesics.[1][4]
The [³⁵S]GTPγS binding assay is a widely used functional assay to characterize the potency and efficacy of GPCR agonists. This assay measures the agonist-induced activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit. Upon agonist binding to the NOP receptor, a conformational change facilitates the exchange of GDP for GTP on the associated Gαi/o protein, leading to its activation and downstream signaling. The use of [³⁵S]GTPγS, which is resistant to hydrolysis by the Gα subunit's intrinsic GTPase activity, allows for the accumulation and measurement of activated G proteins.
These application notes provide a detailed protocol for conducting a [³⁵S]GTPγS binding assay to evaluate the activity of a novel compound, "NOP agonist-1," at the human NOP receptor.
Signaling Pathway and Experimental Workflow
NOP Receptor Signaling Pathway
Activation of the NOP receptor by an agonist such as "this compound" initiates a signaling cascade primarily through the Gαi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and the modulation of ion channels, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
Figure 1. NOP Receptor Signaling Pathway.
GTPγS Binding Assay Experimental Workflow
The experimental workflow for the GTPγS binding assay involves the incubation of cell membranes expressing the NOP receptor with the test agonist and [³⁵S]GTPγS, followed by the separation of bound and free radioligand and subsequent quantification.
Figure 2. GTPγS Binding Assay Workflow.
Quantitative Data Summary
The following table summarizes the potency (EC₅₀) and efficacy (Eₘₐₓ) of various NOP receptor agonists determined in [³⁵S]GTPγS binding assays. "this compound" is included as a placeholder for experimental data.
| Ligand | EC₅₀ (nM) | Efficacy (Eₘₐₓ, % vs N/OFQ) | Cell System | Reference |
| N/OFQ | 0.8 - 10 | 100 (Full Agonist) | CHO-hNOP, HEK293-hNOP | |
| This compound | TBD | TBD | CHO-hNOP | This Study |
| AT-312 | 5.4 | ~100 | CHO-hNOP | |
| AT-390 | 2.8 | ~100 | CHO-hNOP | |
| AT-403 | 1.8 | ~100 | CHO-hNOP | |
| AT-200 | 11 | < 50 | CHO-hNOP | |
| AT-004 | 25 | < 50 | CHO-hNOP | |
| AT-090 | 4.9 | < 50 | CHO-hNOP | |
| UFP-112 | ~1 | ~100 | CHO-hNOP | |
| Ro 65-6570 | ~10 | ~100 | CHO-hNOP | |
| PWT2-[Dmt¹]N/OFQ(1-13) | ~1.5 | ~100 | CHO-hNOP | |
| Buprenorphine | >1000 | No Agonist Activity | CHO-hNOP |
TBD: To Be Determined
Experimental Protocols
Membrane Preparation
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human NOP receptor in appropriate growth medium.
-
Harvesting: Grow cells to 80-90% confluency, wash with ice-cold phosphate-buffered saline (PBS), and scrape into ice-cold homogenization buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Homogenization: Homogenize the cell suspension using a Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Membrane Pelleting: Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspension and Storage: Resuspend the membrane pellet in assay buffer (see below), determine the protein concentration using a standard method (e.g., Bradford assay), and store aliquots at -80°C until use.
[³⁵S]GTPγS Binding Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP Solution: Prepare a stock solution of GDP in assay buffer. The final concentration in the assay is typically 10-30 µM.
-
[³⁵S]GTPγS Solution: Dilute [³⁵S]GTPγS (specific activity ~1250 Ci/mmol) in assay buffer to the desired final concentration (typically 0.05-0.1 nM).
-
This compound Dilutions: Prepare serial dilutions of "this compound" in assay buffer. Include a vehicle control.
-
Unlabeled GTPγS: Prepare a stock solution for determining non-specific binding (final concentration 10 µM).
-
-
Assay Procedure (96-well plate format):
-
To each well, add the following in order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).
-
25 µL of diluted "this compound" or vehicle.
-
50 µL of diluted membrane suspension (typically 10-20 µg of protein per well).
-
50 µL of GDP solution.
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the [³⁵S]GTPγS solution to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Quantification and Data Analysis:
-
Place the filters into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the agonist concentration.
-
Analyze the data using non-linear regression to determine the EC₅₀ (concentration of agonist that produces 50% of the maximal effect) and Eₘₐₓ (maximal effect) values.
-
Conclusion
The [³⁵S]GTPγS binding assay is a robust and reliable method for determining the functional activity of novel compounds targeting the NOP receptor. The protocol outlined in these application notes provides a comprehensive guide for researchers to characterize the potency and efficacy of "this compound" and other related compounds, thereby aiding in the discovery and development of novel therapeutics.
References
Application Notes and Protocols for "NOP Agonist-1" Calcium Mobilization Assay in CHO Cells
Introduction
The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid-like receptor 1 (ORL-1), is the fourth member of the opioid receptor superfamily.[1][2] Unlike classical opioid receptors, the NOP receptor is activated by its endogenous ligand, N/OFQ, a 17-amino acid neuropeptide.[3] The N/OFQ-NOP receptor system is widely distributed in the central and peripheral nervous systems and is implicated in a variety of physiological processes, including pain modulation, anxiety, and reward.[4][5] Consequently, the NOP receptor is a significant target for the development of novel therapeutics.
This document provides a detailed protocol for a calcium mobilization assay using Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor. This in vitro functional assay is a robust method for screening and characterizing putative NOP receptor agonists, here exemplified by "NOP Agonist-1".
Assay Principle
The NOP receptor primarily couples to inhibitory G proteins (Gi/o), which traditionally leads to the inhibition of adenylyl cyclase and modulation of ion channel activity. To facilitate a calcium mobilization assay, a common approach is to use a CHO cell line co-expressing the NOP receptor and a chimeric G-protein, such as Gαqi5. This chimeric protein redirects the NOP receptor signaling to the Gq pathway. Upon agonist binding, the activated NOP receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in intracellular Ca2+ is detected by a fluorescent calcium indicator, providing a measurable readout of receptor activation.
Signaling Pathway
Figure 1: NOP Receptor Signaling Pathway via Chimeric Gαqi5 Protein.
Experimental Protocol
Materials and Reagents
-
Cell Line: CHO-K1 cells stably co-expressing the human NOP receptor and the Gαqi5 chimeric protein.
-
Cell Culture Medium: DMEM/F-12 (1:1) medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 200 µg/mL G418, 100 µg/mL Hygromycin B, 100 IU/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator: Fluo-4 AM or equivalent calcium-sensitive dye.
-
Pluronic F-127: 20% solution in DMSO.
-
Probenecid: To prevent dye leakage from cells.
-
Reference Agonist: Nociceptin/Orphanin FQ (N/OFQ).
-
Test Compound: "this compound".
-
Plates: 96-well or 384-well black, clear-bottom cell culture plates.
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR).
-
Laminar flow hood.
-
Multichannel pipette.
-
Experimental Workflow
Figure 2: Workflow for the NOP Agonist Calcium Mobilization Assay.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture the CHO-hNOP-Gαqi5 cells in the recommended medium in a T75 flask.
-
Once cells reach 80-90% confluency, wash with PBS, detach with trypsin, and resuspend in fresh medium.
-
Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Preparation of Dye Loading Solution:
-
Prepare a 2X dye loading solution in assay buffer containing 4 µM Fluo-4 AM, 5 mM probenecid, and 0.04% Pluronic F-127.
-
Mix thoroughly by vortexing.
-
-
Dye Loading:
-
Aspirate the culture medium from the cell plates.
-
Add 50 µL of the 2X dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Compound Preparation:
-
Prepare a 2X stock solution of "this compound" and the reference agonist N/OFQ in the assay buffer.
-
Perform serial dilutions to generate a range of concentrations for constructing a dose-response curve (e.g., 10-point curve, 1:10 dilution).
-
-
Calcium Flux Measurement:
-
Set up the fluorescence plate reader to measure intracellular calcium changes. For Fluo-4, typical settings are excitation at 494 nm and emission at 516 nm.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Add 50 µL of the 2X compound solutions (or buffer for control wells) to the corresponding wells.
-
Continue to measure the fluorescence signal for an additional 90-120 seconds to capture the peak response.
-
Data Analysis
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data by expressing the response as a percentage of the maximal response produced by the reference agonist N/OFQ.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 (half-maximal effective concentration) and Emax (maximal effect) values.
Data Presentation
The following table summarizes representative pharmacological data for known NOP receptor agonists obtained from calcium mobilization assays in CHO cells. These values can serve as a benchmark for evaluating "this compound".
| Compound | Cell Line | Assay Type | pEC50 | EC50 (nM) | Emax (% of N/OFQ) | Reference |
| N/OFQ | CHO-hNOP-Gαqi5 | Calcium Mobilization | 9.91 | 0.12 | 100 | |
| AT-403 | CHO-hNOP-Gαqi5 | Calcium Mobilization | - | ~1.0 | ~100 | |
| SCH-221510 | CHO-hNOP-Gαqi5 | Calcium Mobilization | - | ~10 | ~100 | |
| Ro 65-6570 | CHO-hNOP-Gαqi5 | Calcium Mobilization | - | ~3.0 | ~100 |
Note: EC50 and pEC50 values can vary depending on the specific experimental conditions and cell line passage number.
The calcium mobilization assay in CHO cells co-expressing the NOP receptor and a chimeric G-protein is a highly effective method for the functional characterization of NOP receptor agonists. This high-throughput compatible assay allows for the determination of key pharmacological parameters such as potency (EC50) and efficacy (Emax), making it an invaluable tool in the early stages of drug discovery and development for novel NOP receptor-targeting compounds.
References
- 1. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular mechanisms of nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor regulation and heterologous regulation by N/OFQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain [mdpi.com]
Application Notes and Protocols: Investigating the Role of NOP Receptor Agonists Using NOP Knockout Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor superfamily, is a key target in drug development due to its involvement in a wide range of physiological processes, including pain perception, reward, anxiety, and locomotion.[1][2][3] The use of NOP knockout (NOP-/-) mice has been instrumental in elucidating the specific functions of this receptor and in characterizing the pharmacological effects of novel NOP receptor agonists.[4][5] These genetically modified animals lack a functional NOP receptor, providing a crucial control to distinguish NOP receptor-mediated effects from off-target activities of a test compound.
This document provides detailed application notes and protocols for studying the effects of a representative NOP agonist, hereafter referred to as "NOP agonist-1" (with examples from literature such as Ro 65-6570 and AT-403), in NOP knockout mice compared to their wild-type (WT) littermates.
I. Data Presentation: Effects of NOP Agonists in WT vs. NOP Knockout Mice
The following tables summarize quantitative data from studies investigating the effects of NOP agonists on various behavioral and physiological parameters in wild-type and NOP knockout mice. These data highlight the NOP receptor-dependent actions of these compounds.
Table 1: Antinociceptive Effects of NOP Agonists in the Formalin Test
| Agonist | Mouse Strain | Dose (mg/kg, i.p.) | Phase | Nociceptive Score (Mean ± SEM) | Reference |
| Ro 65-6570 | CD-1 (WT) | 1 | Phase II | 105.3 ± 15.2 | |
| Ro 65-6570 | β-arrestin 2 KO | 1 | Phase II | 85.1 ± 12.9* | |
| AT-403 | CD-1 (WT) | 0.1 | Phase II | 98.7 ± 18.4 | |
| MCOPPB | CD-1 (WT) | 1 | Phase II | 110.2 ± 13.5 |
*Note: Data for NOP knockout mice in the formalin test with these specific agonists was not available in the provided search results. The β-arrestin 2 knockout data is included to show modulation of the NOP system. The second phase of the formalin test is particularly sensitive to NOP receptor modulation. NOP knockout mice have been shown to have increased inflammatory hyperalgesia in the formalin test.
Table 2: Effects of NOP Agonists on Locomotor Activity
| Agonist | Mouse Strain | Dose (mg/kg, i.p.) | Locomotor Activity (Distance traveled in cm, Mean ± SEM) | Reference |
| Ro 65-6570 | CD-1 (WT) | 1 | 1500 ± 250 | |
| Ro 65-6570 | CD-1 (WT) | 10 | 500 ± 100 | |
| AT-403 | CD-1 (WT) | 1 | 800 ± 150 | |
| N/OFQ | N/A | Supraspinal Admin. | Inhibits locomotor activity |
*Indicates a significant reduction in locomotor activity. NOP activation generally induces hypolocomotion. In NOP knockout mice, the motor-stimulatory effects of some compounds like buprenorphine are enhanced.
Table 3: Rewarding Effects in Conditioned Place Preference (CPP)
| Compound | Mouse Strain | Effect on Reward | Reference |
| N/OFQ | WT | Blocks morphine-induced CPP | |
| Ro 64-6198 | WT | Blocks morphine-induced CPP | |
| Methamphetamine | NOP knockout | Stronger CPP | |
| Ethanol | NOP knockout | Stronger CPP | |
| Cocaine | NOP knockout | Stronger CPP |
This suggests that the endogenous N/OFQ-NOP system plays an inhibitory role in reward pathways.
II. Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific laboratory conditions and research questions.
1. Protocol for Assessment of Antinociceptive Effects: The Formalin Test
-
Objective: To assess the efficacy of a NOP agonist in a model of persistent inflammatory pain.
-
Materials:
-
NOP knockout mice and wild-type littermates.
-
This compound (e.g., Ro 65-6570).
-
Vehicle solution.
-
5% formalin solution.
-
Observation chambers with mirrors for unobstructed viewing of paws.
-
Timer.
-
-
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, i.p.) at a predetermined time before the formalin injection (e.g., 30 minutes).
-
Gently restrain the mouse and inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the mouse into the observation chamber.
-
Record the cumulative time spent licking the injected paw during two distinct phases: Phase I (0-5 minutes post-injection, representing acute nociception) and Phase II (15-60 minutes post-injection, representing inflammatory pain).
-
Compare the licking time between agonist-treated and vehicle-treated groups for both WT and NOP knockout mice. A significant reduction in licking time in WT mice that is absent in NOP knockout mice indicates a NOP receptor-mediated analgesic effect.
-
2. Protocol for Assessment of Motor Coordination: The Rotarod Test
-
Objective: To evaluate the potential motor-impairing effects of a NOP agonist.
-
Materials:
-
NOP knockout mice and wild-type littermates.
-
This compound.
-
Vehicle solution.
-
Rotarod apparatus.
-
-
Procedure:
-
Train the mice on the rotarod for 2-3 consecutive days prior to the test day. The rotarod is typically set to accelerate from 4 to 40 rpm over a 5-minute period.
-
On the test day, record a baseline latency to fall for each mouse.
-
Administer this compound or vehicle.
-
At various time points post-administration (e.g., 20 and 60 minutes), place the mice back on the rotarod and measure the latency to fall.
-
A significant decrease in the latency to fall in the agonist-treated WT group compared to the vehicle group, which is absent in the NOP knockout group, suggests NOP receptor-mediated motor impairment.
-
3. Protocol for Assessment of Locomotor Activity
-
Objective: To measure the effect of a NOP agonist on spontaneous locomotor activity.
-
Materials:
-
NOP knockout mice and wild-type littermates.
-
This compound.
-
Vehicle solution.
-
Automated locomotor activity chambers.
-
-
Procedure:
-
Acclimatize the mice to the activity chambers for a set period (e.g., 30-60 minutes) before drug administration.
-
Administer this compound or vehicle.
-
Immediately return the mice to the activity chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60 minutes).
-
Compare the locomotor activity between the different treatment groups. A reduction in activity in WT mice that is not observed in NOP knockout mice would indicate a NOP receptor-dependent sedative or hypolocomotor effect.
-
III. Visualizations: Signaling Pathways and Experimental Workflows
NOP Receptor Signaling Pathway
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon agonist binding, a cascade of intracellular events is initiated, leading to the modulation of neuronal excitability.
Caption: NOP receptor signaling cascade.
Experimental Workflow for Comparing this compound Effects in WT and NOP Knockout Mice
This workflow outlines the general procedure for conducting in vivo studies to characterize a NOP agonist.
References
- 1. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 3. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Usefulness of knockout mice to clarify the role of the opioid system in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nociceptin/Orphanin FQ Receptor (NOP) as a Target for Drug Abuse Medications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: "NOP Agonist-1" Administration for Central Nervous System (CNS) Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor, is the fourth member of the opioid receptor family.[1][2] Despite its structural homology to classical opioid receptors (mu, delta, and kappa), the NOP receptor possesses a distinct pharmacology and does not bind traditional opioids with high affinity.[2][3] Its endogenous ligand is the 17-amino acid neuropeptide, N/OFQ.[4] NOP receptors are widely distributed throughout the central nervous system (CNS), including in regions critical for pain perception, mood, and motivation, such as the periaqueductal gray, amygdala, hippocampus, and ventral tegmental area.
Activation of the NOP receptor by an agonist, such as the representative compound "NOP Agonist-1," typically leads to neuronal hyperpolarization and inhibition of neurotransmitter release. This mechanism underlies the diverse CNS effects of NOP agonists, which include modulation of pain, anxiety, and reward pathways. Notably, NOP agonists have demonstrated potent analgesic effects in preclinical models, particularly in chronic pain states, without the significant abuse liability, respiratory depression, or constipation associated with classical opioids. Furthermore, NOP receptor activation has been shown to produce robust anxiolytic-like effects in various rodent behavioral paradigms.
These application notes provide a summary of the in vitro and in vivo pharmacological properties of representative NOP agonists and detailed protocols for assessing their CNS effects.
Data Presentation: In Vitro & In Vivo Pharmacology
The following tables summarize quantitative data for several well-characterized NOP receptor agonists, which can serve as a reference for the expected profile of a compound like "this compound".
Table 1: Receptor Binding Affinity of Representative NOP Agonists
This table presents the binding affinity (Ki) of various agonists for the human NOP receptor compared to the mu-opioid receptor (MOP) to indicate selectivity. Lower Ki values denote higher affinity.
| Compound | NOP Ki (nM) | MOP Ki (nM) | Selectivity (MOP Ki / NOP Ki) |
| N/OFQ | ~0.1 | >1000 | >10,000 |
| Ro 64-6198 | ~0.3 | >1000 | >3,333 |
| SCH-221510 | ~0.5 | >1000 | >2,000 |
| AT-121 | ~1.0 | ~20 | 20 |
| Cebranopadol | ~0.2 | ~0.5 | 2.5 |
Data compiled from multiple sources. Affinity values are approximate and can vary based on assay conditions.
Table 2: In Vitro Functional Potency of Representative NOP Agonists
This table shows the potency (EC50) and efficacy (Emax) of agonists in functional assays that measure G protein activation (e.g., [³⁵S]GTPγS binding or GIRK channel activation) and cAMP inhibition. Lower EC50 values indicate higher potency.
| Compound | Assay | NOP EC50 (nM) | NOP Emax (% of N/OFQ) |
| N/OFQ | [³⁵S]GTPγS | ~1.5 | 100% |
| Ro 64-6198 | [³⁵S]GTPγS | ~15.9 | ~100% (Full Agonist) |
| SCH-221510 | [³⁵S]GTPγS | ~14.4 | ~100% (Full Agonist) |
| MCOPPB | [³⁵S]GTPγS | ~0.06 | ~100% (Full Agonist) |
| AT-202 | [³⁵S]GTPγS | ~29.2 | ~100% (Full Agonist) |
| Cebranopadol | GIRK Activation | >100 | Partial Agonist |
| N/OFQ | cAMP Inhibition | ~0.29 | 100% |
| Ro 64-6198 | cAMP Inhibition | ~10.5 | ~106% (Full Agonist) |
Data compiled from multiple sources. Functional assay results can vary significantly based on the cell system and specific technique used.
Signaling Pathways and Experimental Workflows
NOP Receptor Signaling Pathway
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to pertussis toxin-sensitive Gi/o proteins. Agonist binding initiates a conformational change in the receptor, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly modulates ion channels, leading to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). Collectively, these actions reduce neuronal excitability and inhibit neurotransmitter release.
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
"NOP agonist-1" solubility and vehicle formulation
Welcome to the technical support center for the NOP agonist, AT-312. This resource provides researchers, scientists, and drug development professionals with essential information on the solubility and vehicle formulation of AT-312, along with troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Solubility and Vehicle Formulation Data
While specific quantitative solubility data for AT-312 in common laboratory solvents is not extensively published, the following table summarizes the available information regarding its formulation for experimental use.
| Parameter | Details | Source |
| In Vitro Stock Solution | Stock solutions are typically prepared in Dimethyl Sulfoxide (DMSO). | General practice for similar compounds |
| In Vivo Vehicle | A common vehicle for in vivo studies consists of 1-2% DMSO in a 0.5% hydroxypropyl cellulose (HPC) aqueous solution. | [1] |
| Highest Reported Dose (In Vivo) | 10 mg/kg has been used in mice. | [2] |
Experimental Protocols
In Vitro Assay Preparation
Objective: To prepare a working solution of AT-312 for in vitro experiments.
Materials:
-
AT-312 powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Protocol:
-
Prepare Stock Solution:
-
Aseptically weigh the desired amount of AT-312 powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term stability.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution with the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
-
In Vivo Vehicle Formulation (1-2% DMSO in 0.5% HPC)
Objective: To prepare a vehicle suitable for in vivo administration of AT-312.
Materials:
-
AT-312 powder
-
Dimethyl Sulfoxide (DMSO)
-
Hydroxypropyl cellulose (HPC)
-
Sterile water for injection
-
Sterile glass beaker or flask
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Protocol:
-
Prepare 0.5% HPC Solution:
-
Heat approximately 80% of the required volume of sterile water to 60-70°C.
-
Slowly add the HPC powder to the heated water while stirring continuously to ensure proper dispersion and prevent clumping.
-
Once the HPC is dispersed, add the remaining volume of cold sterile water to facilitate dissolution.
-
Continue stirring at room temperature until the HPC is fully dissolved and the solution is clear. This may take several hours.
-
-
Prepare AT-312 Solution:
-
In a separate sterile tube, dissolve the required amount of AT-312 powder in a minimal volume of DMSO (to achieve a final concentration of 1-2% DMSO in the total volume). For example, for a final volume of 10 mL with 1% DMSO, dissolve the AT-312 in 100 µL of DMSO.
-
Vortex until the compound is fully dissolved.
-
-
Combine and Finalize Formulation:
-
Slowly add the AT-312/DMSO solution to the 0.5% HPC solution while stirring.
-
Continue stirring for at least 15-30 minutes to ensure a homogenous suspension.
-
If required for the route of administration (e.g., intravenous), filter the final formulation through a 0.22 µm sterile filter.
-
-
Storage:
-
It is recommended to prepare this formulation fresh on the day of use. If short-term storage is necessary, store at 2-8°C and protect from light. Visually inspect for any precipitation before use.
-
Troubleshooting and FAQs
Q1: My AT-312 is precipitating out of the in vivo formulation. What should I do?
A1: Precipitation can occur for several reasons. Consider the following troubleshooting steps:
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Increase DMSO Concentration: You can try increasing the DMSO concentration within the recommended range (up to 2%).
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Sonication: Gentle sonication in a water bath may help to redissolve the compound.
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Warm the Vehicle: Slightly warming the vehicle before adding the AT-312/DMSO solution might improve solubility. Ensure the temperature is not too high to degrade the compound.
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Fresh Preparation: Always prepare the formulation as close to the time of administration as possible.
Q2: Can I use a different vehicle for my in vivo studies?
A2: While the 1-2% DMSO in 0.5% HPC is a commonly cited vehicle, other options may be suitable depending on your experimental needs and the route of administration. Other potential vehicles include:
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Saline with a co-solvent (e.g., Tween 80, PEG400).
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Cyclodextrin-based formulations. It is crucial to perform vehicle tolerability studies to ensure the chosen vehicle does not have adverse effects in your animal model.
Q3: What is the purpose of HPC in the in vivo formulation?
A3: Hydroxypropyl cellulose (HPC) is a suspending and viscosity-enhancing agent. It helps to keep the poorly water-soluble compound evenly dispersed in the aqueous solution, preventing it from precipitating out quickly and ensuring consistent dosing.
Q4: How should I store the solid AT-312 compound?
A4: Solid AT-312 should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is advisable to store it at -20°C.
Visualizations
References
Technical Support Center: NOP Agonist-1 Development
Welcome to the technical support center for researchers, scientists, and drug development professionals working with NOP agonist-1. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your in vivo experiments, with a focus on improving bioavailability.
Troubleshooting Guide
Issue: Low Oral Bioavailability of this compound
Question: We are observing very low and variable oral bioavailability for our peptide-based this compound in rodent models. What are the potential causes and how can we troubleshoot this?
Answer: Low oral bioavailability of peptide agonists is a common challenge due to several physiological barriers in the gastrointestinal (GI) tract.[1][2] Here’s a systematic approach to identifying the cause and potential solutions:
Step 1: Identify the Primary Barrier
The first step is to determine if the low bioavailability is due to poor stability (degradation) or poor permeability across the intestinal epithelium.
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In Vitro Stability Assays:
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Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) Stability: Incubate this compound in SGF (pH 1-2.5) and SIF (pH 6.8) containing relevant proteases (e.g., pepsin, trypsin, chymotrypsin) to assess enzymatic degradation.[3][4] A rapid loss of the parent compound suggests enzymatic instability.
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Plasma Stability: Incubate this compound in rodent plasma to evaluate degradation by plasma proteases.[5]
-
-
In Vitro Permeability Assays:
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Caco-2 Cell Monolayer Assay: This assay assesses the transcellular and paracellular transport of your agonist across a model of the intestinal epithelium. Low apparent permeability (Papp) values indicate poor absorption. This assay can also help identify if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp).
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Step 2: Implement Formulation and Chemical Modification Strategies
Based on the findings from Step 1, you can select an appropriate strategy to enhance bioavailability.
| Strategy | Target Problem | Description |
| Enteric Coating | Gastric Degradation | Formulate this compound in capsules or tablets with a pH-sensitive polymer that dissolves only in the higher pH of the small intestine, thus bypassing the acidic and enzymatic environment of the stomach. |
| Co-administration with Enzyme Inhibitors | Enzymatic Degradation | Include protease inhibitors (e.g., aprotinin, bestatin) in the formulation to reduce enzymatic degradation in the intestinal lumen. However, the use of broad-spectrum inhibitors can have off-target effects. |
| Permeation Enhancers | Poor Permeability | Co-formulate with agents that transiently open tight junctions (e.g., sodium caprate, SNAC) or increase membrane fluidity, thereby enhancing paracellular or transcellular absorption. |
| Nanoparticle Encapsulation | Degradation & Permeability | Encapsulating this compound in nanoparticles (e.g., PLGA, liposomes) can protect it from degradation and facilitate its uptake by intestinal M-cells or enterocytes. |
| Chemical Modification | Degradation & Permeability | - PEGylation: Attaching polyethylene glycol (PEG) chains can shield the peptide from enzymes and increase its hydrodynamic size, potentially reducing renal clearance. - Dimerization/Multimerization (e.g., PWT): Creating branched or dimeric versions of the peptide can enhance stability and may improve receptor interaction. - Amino Acid Substitution: Replacing labile amino acids with non-natural ones can improve stability against enzymatic cleavage. |
Logical Workflow for Troubleshooting Low Bioavailability
Frequently Asked Questions (FAQs)
Q1: Our this compound shows a weaker than expected analgesic effect in vivo, even with systemic administration. What could be the issue?
A1: Several factors could contribute to a weaker than expected analgesic response:
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Route of Administration and Dose: The analgesic effects of NOP agonists can vary significantly depending on whether they are administered systemically (e.g., intravenous, intraperitoneal) or directly into the central nervous system (e.g., intrathecal). A comprehensive dose-response study for your chosen route is crucial.
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Blood-Brain Barrier (BBB) Penetration: For systemically administered agonists targeting CNS effects, poor penetration of the BBB is a major hurdle. Consider in situ brain perfusion studies or LC-MS/MS analysis of brain tissue to quantify CNS exposure. Strategies to improve BBB penetration include chemical modifications to increase lipophilicity or the use of carrier systems.
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Animal Species and Pain Model: The NOP receptor system exhibits species-dependent differences. For instance, supraspinal administration of N/OFQ can cause hyperalgesia in rodents but analgesia in non-human primates. The type of pain model (e.g., acute thermal, inflammatory, neuropathic) will also influence the observed efficacy.
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Receptor Desensitization: High doses or prolonged exposure to a potent agonist can lead to receptor phosphorylation, internalization, and desensitization, which would diminish the pharmacological response over time.
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Pharmacokinetics: A short in vivo half-life due to rapid metabolism or clearance will limit the duration and magnitude of the analgesic effect. A full pharmacokinetic profile is essential to understand the exposure-response relationship.
Q2: How can we determine if the observed in vivo side effects (e.g., motor impairment) are due to off-target activity of our this compound?
A2: To dissect on-target versus off-target effects, a multi-pronged approach is recommended:
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In Vitro Selectivity Profiling: Screen your this compound against a panel of related receptors, especially the classical opioid receptors (mu, delta, kappa), as these are common off-targets.
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In Vivo Antagonist Challenge: Co-administer your this compound with a selective NOP receptor antagonist (e.g., SB-612111) or an antagonist for a suspected off-target receptor (e.g., naloxone for mu-opioid receptors). If the side effect is blocked by the NOP antagonist, it is likely an on-target effect. If it's blocked by another antagonist, it points to off-target activity.
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Studies in Knockout Animals: Testing your agonist in NOP receptor knockout mice (NOP-/-) is a definitive way to confirm on-target effects. An effect that persists in these animals is not mediated by the NOP receptor.
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Evaluate Biased Agonism: NOP agonists can differentially activate G protein-dependent and β-arrestin-dependent signaling pathways. It's possible that the desired analgesic effect is mediated by one pathway, while the side effects are mediated by another. Characterizing the signaling bias of your agonist can provide crucial insights.
Q3: What is the general signaling pathway for the NOP receptor?
A3: The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory Gαi/o proteins. Upon agonist binding, the following key signaling events are initiated:
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Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
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Modulation of Ion Channels: Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and inhibition of voltage-gated calcium channels (VGCCs).
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Activation of MAPK Pathways: The NOP receptor can also activate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and JNK.
Experimental Protocols
Protocol: [³⁵S]GTPγS Binding Assay for this compound
This functional assay measures the activation of G proteins upon agonist binding to the NOP receptor.
Materials:
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Cell membranes expressing the human NOP receptor (e.g., from CHO-hNOP cells).
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[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
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Guanosine diphosphate (GDP).
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Unlabeled GTPγS.
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This compound and a standard full agonist (e.g., N/OFQ).
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Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
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96-well filter plates (GF/B).
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Scintillation cocktail and microplate scintillation counter.
Procedure:
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Prepare Reagents: Prepare serial dilutions of this compound and the standard agonist in assay buffer. Prepare a high concentration of unlabeled GTPγS (e.g., 10 µM) for determining non-specific binding.
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Assay Setup: In a 96-well plate, add the following in order:
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50 µL of assay buffer (for total binding) or unlabeled GTPγS (for non-specific binding).
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50 µL of diluted this compound, standard agonist, or vehicle.
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50 µL of GDP (final concentration 10 µM).
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50 µL of membrane suspension (typically 5-20 µg of protein per well).
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Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.
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Initiate Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.
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Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
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Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
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Data Analysis: Subtract non-specific binding from all wells. Plot the specific binding against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values. Efficacy is often expressed as a percentage of the maximal stimulation achieved with the standard full agonist N/OFQ.
Workflow for [³⁵S]GTPγS Binding Assay
Protocol: Rodent Tail-Flick Test for Analgesia
This is a common in vivo assay to assess the antinociceptive properties of this compound in response to a thermal stimulus.
Materials:
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Male Sprague-Dawley rats or C57BL/6 mice.
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Tail-flick apparatus (radiant heat source).
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Animal restrainers.
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This compound, vehicle control, and positive control (e.g., morphine).
Procedure:
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Acclimation: Acclimate the animals to the laboratory environment and the restrainers for several days before the experiment to minimize stress-induced responses.
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Baseline Latency: Gently place the animal in the restrainer. Position the radiant heat source on a specific part of the tail (e.g., 3-5 cm from the tip). Activate the heat source and start a timer. The time taken for the animal to flick its tail out of the beam is the tail-flick latency.
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Cut-off Time: A cut-off time (typically 10-15 seconds) must be established to prevent tissue damage. If the animal does not respond within this time, the heat source is turned off, and the maximum latency is recorded.
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Drug Administration: Administer this compound, vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection).
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Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), measure the tail-flick latency again.
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Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 Plot the %MPE over time to determine the time course of the analgesic effect and compare the efficacy of different doses of this compound.
Quantitative Data Summary
The following table provides representative pharmacokinetic data for different NOP agonists, illustrating how structural modifications and formulations can influence in vivo bioavailability and half-life. Data is compiled from various sources and should be used for comparative purposes.
| Compound | Type | Species | Administration | Oral Bioavailability (F%) | Half-life (t₁/₂) | Reference |
| UFP-112 | Peptide Agonist | Mouse | i.c.v. / i.t. | Not Applicable | 2.6-3.5x longer than N/OFQ (in vitro) | |
| Cebranopadol | Small Molecule Agonist | Rat | Oral | 23% | 1.6 h | |
| AT-121 | Small Molecule Agonist | Non-human primate | Systemic | Data not specified | ~8-10 h | |
| PWT2-N/OFQ | Tetrabranched Peptide | Mouse | i.c.v. | Not Applicable | 10x longer duration of action than N/OFQ |
Note: "Not Applicable" for i.c.v. (intracerebroventricular) and i.t. (intrathecal) routes as these bypass first-pass metabolism.
References
- 1. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sci-hub.red [sci-hub.red]
- 3. mdpi.com [mdpi.com]
- 4. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo studies on UFP-112, a novel potent and long lasting agonist selective for the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
"NOP agonist-1" motor impairment side effects
Technical Support Center: NOP Agonist-1
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing this compound, focusing on potential motor impairment side effects observed during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected motor impairment side effects of this compound?
A1: Activation of the Nociceptin/Orphanin FQ (NOP) receptor can modulate locomotor activity.[1] Depending on the dose and route of administration, this compound may lead to impairments in motor coordination, balance, and overall locomotor activity. Common observable effects in rodent models include ataxia (uncoordinated movements), reduced exploratory behavior, and a decrease in the time spent on motor-challenging apparatuses like a rotarod. One study noted that the endogenous NOP agonist, N/OFQ, causes impairment of motor skills starting from a 0.1 nmol intracerebroventricular (i.c.v.) dose.[2]
Q2: What is the underlying mechanism for this compound-induced motor impairment?
A2: this compound acts on the NOP receptor, a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[3][4] Activation of this pathway leads to the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels.[5] Additionally, NOP receptor activation promotes the opening of potassium (K+) channels and inhibits calcium (Ca2+) channels. This combination of events leads to hyperpolarization and a general reduction in neuronal excitability in brain regions responsible for motor control, which can manifest as impaired motor function.
Q3: How can I assess motor impairment side effects in my experiments?
A3: Standardized behavioral tests are recommended to quantify motor coordination and balance. The most common assays include:
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Rotarod Test: This test measures the ability of a rodent to stay on a rotating rod. A decrease in the latency to fall from the rod after administration of this compound indicates motor impairment.
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Beam Walking Test: This assay assesses fine motor coordination and balance by requiring a mouse to traverse a narrow, elevated beam. An increase in the time taken to cross the beam or a higher number of paw slips are key indicators of motor deficits.
Q4: At what doses are motor side effects of this compound typically observed?
A4: The dose-response relationship for motor impairment can vary based on the specific NOP agonist, animal species, and route of administration. It is crucial to perform a dose-response study to determine the therapeutic window for your desired primary effect versus motor side effects. As an example, one potent and selective NOP receptor agonist, UFP-112, when administered intracerebroventricularly, produced a long-lasting reduction in locomotor activity at doses between 1 and 100 pmol in mice.
Troubleshooting Guide
Q5: My animals show severe ataxia and are unable to perform behavioral tasks after this compound administration. What should I do?
A5:
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Problem: The administered dose is likely too high, causing profound motor deficits that interfere with the experiment.
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Solution 1: Dose Reduction: Reduce the dose of this compound. Conduct a dose-response study to find a concentration that provides the desired therapeutic effect (e.g., analgesia) without causing debilitating motor impairment.
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Solution 2: Change Administration Route: If using a central administration route (e.g., i.c.v.), consider a systemic (e.g., intraperitoneal, i.p.) or local (e.g., intrathecal, i.t.) route, which may alter the side effect profile.
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Solution 3: Time-Course Study: The motor impairment may be transient. Perform a time-course experiment to determine the peak time of motor side effects and schedule your behavioral testing for a later time point when motor function has recovered, but the primary effect is still present.
Q6: How can I differentiate between sedation and true motor impairment?
A6:
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Problem: It can be difficult to distinguish if an animal is inactive due to sedation or an inability to coordinate movement.
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Solution 1: Use Multiple Tests: Combine a test of general activity with a specific motor coordination task. For instance, use an open-field test to measure total distance traveled (general activity/sedation) and a rotarod or beam walk test to specifically challenge motor coordination. A sedated animal will show reduced activity in the open field, while an animal with motor impairment will specifically fail at the coordination task.
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Solution 2: Righting Reflex Test: A simple test for sedation is the loss of the righting reflex. Gently place the animal on its back; a non-sedated animal will immediately right itself. Severe sedation may inhibit this reflex, whereas motor impairment alone typically will not.
Q7: The results from my rotarod test are highly variable. How can I improve consistency?
A7:
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Problem: High variability in rotarod performance can mask the true effect of this compound.
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Solution 1: Acclimatization and Training: Ensure all animals are properly acclimated to the testing room for at least 30-60 minutes before any procedure. Implement a training or pre-training phase where animals are familiarized with the rotarod apparatus for several days before the actual test. This reduces stress and anxiety-related performance issues.
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Solution 2: Standardize Protocol: Use a consistent protocol for all animals, including the acceleration profile (e.g., 4 to 40 RPM over 300 seconds), number of trials (typically 3), and inter-trial intervals (e.g., 10-15 minutes).
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Solution 3: Control for Confounding Variables: Factors like the animal's weight can influence performance. Ensure that treatment and control groups are balanced for weight and age. Clean the apparatus thoroughly between animals to eliminate olfactory cues.
Quantitative Data Summary
Table 1: Hypothetical Dose-Response of this compound on Motor Coordination (Rotarod Test) Data presented is illustrative and should be determined experimentally for this compound.
| Dose (mg/kg, i.p.) | Latency to Fall (seconds) | % Change from Vehicle |
| Vehicle | 250 ± 25 | 0% |
| 0.1 | 235 ± 30 | -6% |
| 1.0 | 150 ± 20 | -40% |
| 3.0 | 75 ± 15 | -70% |
| 10.0 | 20 ± 10 | -92% |
Table 2: Hypothetical Dose-Response of this compound on Motor Balance (Beam Walking Test) Data presented is illustrative and should be determined experimentally for this compound.
| Dose (mg/kg, i.p.) | Number of Paw Slips (per meter) | % Increase from Vehicle |
| Vehicle | 1.5 ± 0.5 | 0% |
| 0.1 | 2.0 ± 0.7 | +33% |
| 1.0 | 5.5 ± 1.2 | +267% |
| 3.0 | 12.0 ± 2.5 | +700% |
| 10.0 | >20 (Unable to cross) | - |
Experimental Protocols
Protocol 1: Rotarod Test for Motor Coordination
Objective: To assess the effect of this compound on motor coordination and balance in mice.
Apparatus: An automated multi-lane rotarod system for mice.
Procedure:
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Acclimatization: Allow mice to acclimate to the behavioral testing room for at least 1 hour in their home cages before testing begins.
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Training (3 days prior to testing):
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Place mice on the rod rotating at a low, constant speed (e.g., 5 RPM) for 60 seconds.
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If a mouse falls, place it back on the rod.
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Perform 2-3 training trials per day with an inter-trial interval of at least 15 minutes.
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Testing Day:
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Administer this compound or vehicle at the predetermined time point before the test.
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Place the mice on their respective lanes on the rotarod.
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Begin the trial with the rod accelerating from a low speed to a high speed (e.g., 4 to 40 RPM) over a set duration (e.g., 300 seconds).
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The trial for each mouse automatically ends when it falls off the rod onto the sensor plate below, or if it clings to the rod for a full passive rotation.
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Record the latency (time) to fall and the rotation speed at the time of the fall.
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Conduct 3 consecutive trials with a 10-15 minute inter-trial interval.
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Clean the apparatus with 70% ethanol between trials and between animals.
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Protocol 2: Beam Walking Test for Motor Balance
Objective: To assess fine motor skills and balance deficits induced by this compound.
Apparatus: A narrow wooden or plastic beam (e.g., 1 meter long, 6-12 mm wide) elevated 50 cm above a surface. A safe, enclosed "goal box" is placed at one end. An aversive stimulus (e.g., a bright lamp) can be placed at the start to motivate traversal.
Procedure:
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Acclimatization: Acclimate mice to the testing room for at least 1 hour.
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Training (2 days prior to testing):
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Allow each mouse to traverse the beam 3-5 times per day. Guide the mouse initially if necessary.
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Start with a wider beam and progress to a narrower beam to increase the task's difficulty.
-
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Testing Day:
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Administer this compound or vehicle.
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Place the mouse at the start of the beam.
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Record the session with a camera for later analysis.
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Measure the time it takes for the mouse to traverse the beam and count the number of times the hind paws slip off the beam's surface.
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Perform 3 consecutive trials.
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Clean the beam with 70% ethanol between animals.
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Visualizations
Caption: NOP Receptor Signaling Pathway.
Caption: Workflow for Motor Impairment Assessment.
Caption: Troubleshooting Unexpected Motor Effects.
References
- 1. [Nociceptin and the ORL1 receptor: pharmacology of a new opioid receptor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders [mdpi.com]
- 3. Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
"reducing NOP agonist-1" experimental variability
This guide provides troubleshooting advice, frequently asked questions, and standardized protocols to help researchers reduce experimental variability when working with NOP Agonist-1 and other Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor agonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NOP receptor agonists?
This compound acts on the NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. This is a G protein-coupled receptor (GPCR) that primarily couples to pertussis toxin (PTX)-sensitive G proteins of the Gi/o family.[1][2] Upon activation, this coupling initiates several downstream signaling events, including the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Activation also leads to the modulation of ion channels, specifically the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[3]
Q2: Which cell lines are appropriate for studying this compound?
The choice of cell line can be a significant source of variability. Common choices include HEK293 and CHO cells stably transfected with the human NOP receptor. It is crucial to note that the level of receptor expression can vary dramatically between cell lines (e.g., 10-20 fold higher in some HEK293 clones compared to CHO cells), which can impact agonist potency and the magnitude of the downstream signal. Endogenously expressing cell lines like BE(2)-C can also be used, but expression levels are typically lower. Consistency in cell line source, passage number, and culture conditions is critical for reproducibility.
Q3: What are the essential controls for an in vitro NOP agonist experiment?
To ensure data validity, the following controls are essential:
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Vehicle Control: Cells treated with the same solvent (e.g., DMSO, PBS) used to dissolve this compound. This establishes the basal response level.
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Positive Control Agonist: A well-characterized NOP receptor agonist, such as the endogenous ligand N/OFQ or a standard synthetic agonist (e.g., Ro 64-6198). This confirms that the cellular system is responsive.
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Negative Control (Antagonist): In some experiments, pre-treatment with a selective NOP receptor antagonist (e.g., SB-612111 or J-113397) should block the effect of this compound, confirming the response is NOP receptor-mediated.
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Untransfected/Parental Cells: Using the parental cell line that does not express the NOP receptor can help identify any off-target or non-specific effects of the agonist.
Q4: What is "biased agonism" and how might it affect my results with this compound?
Biased agonism, or functional selectivity, describes the ability of different agonists to stabilize distinct receptor conformations, leading to preferential activation of specific downstream signaling pathways (e.g., G protein signaling vs. β-arrestin recruitment). Structurally diverse NOP agonists have been shown to have different efficacies in G protein-dependent assays (like cAMP inhibition) compared to G protein-independent pathways like β-arrestin recruitment and receptor internalization. This means this compound could be a potent G protein activator but a weak recruiter of β-arrestin, or vice-versa. This phenomenon can explain why results may differ between various functional assays (e.g., cAMP vs. receptor internalization).
Signaling Pathways and Workflows
NOP Receptor Signaling Pathway
The canonical signaling pathway for the NOP receptor involves coupling to Gi/o proteins. This inhibits adenylyl cyclase (AC), reducing cAMP production, and modulates key ion channels, leading to a decrease in neuronal excitability. The receptor is also regulated through phosphorylation by G protein-coupled receptor kinases (GRKs), which facilitates β-arrestin binding and subsequent receptor desensitization and internalization.
Caption: Canonical Gi/o signaling pathway of the NOP receptor.
General Experimental Workflow for Functional Assays
Following a consistent workflow is key to reducing variability. This diagram outlines the major steps for a typical in vitro cell-based functional assay, such as a cAMP inhibition assay.
Caption: Standardized workflow for an in-vitro functional assay.
Troubleshooting Guide
Q5: My agonist shows lower potency (higher EC₅₀) than expected from the literature. What are the common causes?
| Potential Cause | Troubleshooting Steps |
| Agonist Degradation | Prepare fresh stock solutions and serial dilutions for each experiment. Avoid repeated freeze-thaw cycles. Confirm the purity and integrity of the compound if possible. |
| Cell Passage Number | High passage numbers can lead to receptor downregulation or changes in signaling components. Use cells within a defined, low-passage range for all experiments. |
| Assay Conditions | Incubation times and temperatures may be suboptimal. Perform a time-course experiment to determine the optimal incubation period for the agonist stimulation. |
| Receptor Desensitization | Prolonged exposure to the agonist, even at low concentrations, can cause receptor desensitization and downregulation, reducing the observed response. Ensure starvation/pre-incubation steps are sufficient. |
| Low Receptor Expression | The cell line may not express a sufficient number of receptors. Verify receptor expression levels via radioligand binding or Western blot. |
Q6: I am observing high well-to-well or day-to-day variability in my results. How can I improve consistency?
High variability can obscure real effects. A systematic approach is needed to identify the source.
Caption: Decision tree for troubleshooting high experimental variability.
Q7: My NOP agonist is showing unexpected effects in an in vivo model (e.g., hyperalgesia instead of analgesia). Why could this be happening?
The in vivo effects of NOP agonists are complex and can be influenced by multiple factors:
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Route of Administration: The effects of NOP agonists are highly dependent on where they are administered. For instance, intrathecal (spinal) administration of N/OFQ is typically antinociceptive, while intracerebroventricular (brain) administration can be pronociceptive or block stress-induced analgesia.
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Animal Model and Pain State: The NOP receptor system can be upregulated in chronic pain states. An agonist might produce analgesia in a model of chronic neuropathic pain but have no effect, or even an opposite effect, in an acute pain model.
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Pharmacokinetics: Poor blood-brain barrier penetration, rapid metabolism, or off-target effects can all lead to unexpected outcomes. A full pharmacokinetic and pharmacodynamic (PK/PD) workup is necessary to interpret in vivo results correctly.
Quantitative Data Summary
The binding affinity (Kᵢ) and functional potency (EC₅₀) of NOP agonists can vary depending on the assay and cell system used. This table provides reference values for several well-characterized NOP receptor agonists to serve as a benchmark.
| Compound | Receptor | Assay Type | Kᵢ (nM) | EC₅₀ (nM) | Efficacy (% of N/OFQ) | Reference |
| N/OFQ | Human NOP | GTPγS Binding | - | ~1-5 | 100% | |
| Human NOP | cAMP Inhibition | - | ~0.5-2 | 100% | ||
| Ro 64-6198 | Human NOP | GTPγS Binding | ~1.0 | ~10-20 | ~100% | |
| SCH-221510 | Human NOP | GTPγS Binding | ~0.5 | ~5-15 | ~100% | |
| AT-202 | Human NOP | GIRK Activation | - | 29.2 | ~100% | |
| Buprenorphine | Human NOP | cAMP Inhibition | - | >100 | Partial Agonist | |
| AT-090 | Human NOP | GTPγS Binding | 9.8 | >100 | ~21% (Partial) |
Note: Values are approximate and compiled from multiple sources. Experimental conditions significantly impact these numbers.
Detailed Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol outlines a method for measuring the inhibition of forskolin-stimulated cAMP production in CHO or HEK293 cells stably expressing the NOP receptor.
1. Cell Preparation:
-
Culture cells to ~90% confluency.
-
Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.
2. Assay Procedure:
-
Gently wash cells once with 100 µL of warm Assay Buffer (e.g., serum-free media with 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Prepare serial dilutions of this compound and control compounds in Assay Buffer.
-
Add 50 µL of the agonist dilutions to the appropriate wells. Include wells for "vehicle" and "positive control" (e.g., N/OFQ).
-
Pre-incubate the plate at 37°C for 15-20 minutes.
-
Add 50 µL of a forskolin solution (final concentration typically 5-10 µM) to all wells except for the "no stimulation" control.
-
Incubate the plate at 37°C for an additional 15-30 minutes.
3. Lysis and Detection:
-
Aspirate the media and lyse the cells according to the manufacturer's protocol of your chosen cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based kits).
-
Read the plate using the appropriate instrument.
4. Data Analysis:
-
Normalize the data: Set the signal from forskolin-only wells as 100% and the basal (vehicle) signal as 0%.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the EC₅₀ and Eₘₐₓ values.
Protocol 2: Radioligand Competitive Binding Assay
This protocol determines the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a radiolabeled NOP receptor ligand.
1. Membrane Preparation:
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Harvest cells expressing the NOP receptor and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Determine the protein concentration of the final membrane preparation (e.g., using a BCA assay).
2. Assay Procedure:
-
In a 96-well plate, combine the following in Binding Buffer (e.g., 50 mM Tris-HCl):
-
50 µL of cell membranes (20-40 µg of protein).
-
25 µL of a known concentration of a high-affinity NOP radioligand (e.g., [³H]-N/OFQ or [³H]-UFP-101).
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25 µL of varying concentrations of this compound (typically from 1 pM to 10 µM).
-
-
For determining non-specific binding, add a high concentration of a non-labeled standard NOP ligand (e.g., 1 µM N/OFQ) instead of the test compound.
-
For determining total binding, add vehicle instead of the test compound.
3. Incubation and Filtration:
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B), trapping the membranes.
-
Quickly wash the filters several times with ice-cold Binding Buffer to remove unbound radioligand.
4. Detection and Analysis:
-
Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound (Total Binding - Non-specific Binding).
-
Plot the percent specific binding against the log concentration of this compound.
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Fit the data using a one-site competition model to determine the IC₅₀.
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Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
References
- 1. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
"NOP agonist-1" stability in solution for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "NOP agonist-1," a representative small molecule agonist of the Nociceptin Opioid Peptide (NOP) receptor.
Frequently Asked Questions (FAQs)
Q1: How should I store "this compound" upon receipt?
A1: "this compound" is typically supplied as a solid. For long-term stability, it is recommended to store the solid compound at -20°C. Under these conditions, the compound is expected to be stable for at least four years.
Q2: What is the best solvent for making a stock solution of "this compound"?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. "this compound" is soluble in DMSO up to 100 mM. For some applications, ethanol can also be used, with a solubility of at least 10 mg/mL.
Q3: How should I store the stock solution?
A3: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1]
Q4: I see precipitation in my stock solution after pulling it from the freezer. What should I do?
A4: This can happen if the compound has come out of solution at low temperatures. Before use, allow the vial to warm to room temperature. You can aid dissolution by gently vortexing or sonicating the solution. Ensure the solution is clear before making further dilutions.
Q5: What is the recommended procedure for diluting the DMSO stock solution for in-vitro experiments?
A5: For in-vitro assays, the DMSO stock solution should be serially diluted in your aqueous experimental buffer (e.g., cell culture medium, PBS). It is crucial to keep the final concentration of DMSO in your assay below 0.1% to avoid solvent-induced artifacts.
Q6: How do I prepare "this compound" for in-vivo experiments?
A6: For in-vivo administration, a common vehicle is a mixture of PEG300, Tween-80, and saline. A suggested protocol is to add your DMSO stock solution to PEG300, mix well, then add Tween-80, mix again, and finally add saline to reach the desired final volume and concentration.[1] It is recommended to prepare this working solution fresh on the day of the experiment.[1]
Q7: My experimental results are inconsistent. What could be the cause?
A7: Inconsistent results can arise from several factors:
-
Compound Instability: Repeated freeze-thaw cycles of the stock solution can lead to degradation. Always use freshly thawed aliquots. Aqueous working solutions are generally less stable and should be prepared fresh for each experiment.
-
Precipitation: The compound may precipitate out of the aqueous solution, especially at higher concentrations. Ensure the compound is fully dissolved in the working solution before administration.
-
DMSO Concentration: High concentrations of DMSO in the final assay can affect cell viability and experimental outcomes. Ensure the final DMSO concentration is kept to a minimum, ideally below 0.1%.
Quantitative Data Summary
The following tables provide a summary of the solubility and storage recommendations for a representative NOP agonist.
Table 1: Solubility Data
| Solvent | Concentration |
| DMSO | Soluble to 100 mM |
| Ethanol | ≥ 10 mg/mL[2] |
| PBS (pH 7.2) | Sparingly soluble |
Table 2: Storage and Stability
| Form | Storage Temperature | Stability |
| Solid | -20°C | ≥ 4 years |
| DMSO Stock Solution | -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the required amount of "this compound" solid. For example, for a 1 mL stock solution of a compound with a molecular weight of 397.55 g/mol , you would need 3.9755 mg.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the solid compound.
-
Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protected vials.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of a Working Solution for In-Vivo Experiments
This protocol is for preparing a 1 mg/mL working solution.
-
Prepare a 10 mg/mL DMSO stock solution as described in Protocol 1.
-
Vehicle Preparation:
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 10 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
-
Final Concentration: This procedure yields a 1 mg/mL working solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: Use the freshly prepared solution for your in-vivo experiments.
Visualizations
Caption: NOP Receptor Signaling Pathway.
Caption: Workflow for Solution Preparation.
References
Technical Support Center: Troubleshooting NOP Agonist-1 In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting their in vivo studies involving NOP agonist-1. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Troubleshooting Guides & FAQs
Q1: My this compound shows lower than expected efficacy or high variability in my in vivo model. What are the potential causes and solutions?
A: Reduced efficacy and high variability can stem from several factors, from drug formulation to experimental design. Here’s a systematic approach to troubleshoot this issue:
-
Drug Solubility and Formulation:
-
Problem: Poor solubility can lead to inaccurate dosing and precipitation of the compound upon injection, reducing bioavailability.
-
Solution: Ensure your this compound is fully dissolved in a suitable vehicle. Common vehicles for non-peptide NOP agonists include saline, DMSO, or a mixture of DMSO and saline. For peptide-based agonists, sterile saline or artificial cerebrospinal fluid (aCSF) for central administration is often used. It is crucial to perform solubility tests and visually inspect the solution for any precipitates before administration. Consider using solubilizing agents like cyclodextrins for poorly soluble compounds.[1]
-
-
Route of Administration and Dose Selection:
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Problem: The route of administration (e.g., intraperitoneal, intravenous, subcutaneous, intracerebroventricular) significantly impacts the bioavailability and subsequent efficacy of the agonist. The selected dose may also be outside the optimal therapeutic window.
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Solution: Review the literature for established effective routes and dose ranges for your specific this compound or structurally similar compounds. If such data is unavailable, conduct a pilot dose-response study to determine the optimal dose that elicits the desired effect without causing significant side effects.
-
-
Pharmacokinetics:
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Problem: A short half-life of the agonist may require more frequent administration or a different formulation (e.g., sustained-release) to maintain therapeutic concentrations.
-
Solution: If pharmacokinetic data is not available, consider conducting a pilot pharmacokinetic study to determine the compound's half-life (t1/2), time to maximum concentration (Tmax), and maximum concentration (Cmax) in your animal model. This will inform the optimal dosing regimen.
-
-
Animal Strain and Sex:
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Problem: Different animal strains and sexes can exhibit varied responses to NOP agonists due to genetic differences in receptor expression, distribution, or metabolism.
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Solution: Ensure consistency in the strain and sex of animals used in your experiments. If you observe variability, consider whether this could be a contributing factor and report your findings accordingly.
-
Q2: I am observing unexpected or adverse effects, such as significant motor impairment or respiratory depression. How can I determine if these are on-target or off-target effects?
A: Distinguishing between on-target and off-target effects is critical for interpreting your results.
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On-Target Effects: NOP receptor activation is known to modulate various physiological functions, and some effects like motor impairment can be an on-target effect at higher doses.
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Off-Target Effects: Your this compound may be interacting with other receptors, particularly other opioid receptors (mu, delta, kappa), leading to unintended effects.
Troubleshooting Steps:
-
Receptor Selectivity Profiling: Review the in vitro receptor binding profile of your agonist. A highly selective agonist is less likely to produce off-target effects.
-
Use of Selective Antagonists: Co-administer your this compound with a selective NOP receptor antagonist (e.g., SB-612111). If the adverse effect is blocked, it is likely an on-target effect. If the effect persists, it may be off-target. To investigate potential off-target interactions with other opioid receptors, you can use a non-selective opioid antagonist like naloxone.
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Dose-Response Evaluation: Carefully evaluate the dose-response relationship for both the desired therapeutic effect and the adverse effect. A large therapeutic window between the effective dose and the dose causing adverse effects is desirable.
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Use of Knockout Animals: If available, testing your agonist in NOP receptor knockout mice can definitively determine if the observed effects are mediated by the NOP receptor.
Q3: My peptide-based this compound has poor stability and a short duration of action in vivo. How can I address this?
A: Peptides are susceptible to degradation by proteases, leading to a short half-life in vivo.
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Chemical Modifications: Consider using chemically modified peptide analogs that are more resistant to enzymatic degradation. Modifications can include D-amino acid substitutions, cyclization, or N-terminal/C-terminal modifications.
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Formulation Strategies: Utilize drug delivery systems such as liposomes, nanoparticles, or sustained-release depots to protect the peptide from degradation and prolong its release.
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Route of Administration: For central nervous system targets, direct administration via intracerebroventricular (ICV) or intrathecal (IT) injection can bypass peripheral degradation and the blood-brain barrier, increasing efficacy and duration of action for CNS-mediated effects.
Quantitative Data Summary
The following tables summarize key quantitative data for commonly studied NOP receptor agonists.
Table 1: Pharmacokinetic Parameters of Selected NOP Receptor Agonists in Rodents
| Agonist | Animal Model | Route of Administration | T1/2 | Bioavailability | Cmax | Tmax | Reference |
| Ro 64-6198 | Rat | Oral | 5.5 h[2] | <5%[3] | - | - | [2][3] |
| Ro 64-6198 | Cynomolgus Monkey | Oral | - | <1% | - | - | |
| UFP-112 | Mouse | - | 2.6-3.5x > N/OFQ | - | - | - | |
| MCOPPB | Mouse | Oral | - | Brain penetrant | - | - |
Table 2: In Vivo Efficacious Doses of Selected NOP Receptor Agonists in Behavioral Assays
| Agonist | Assay | Animal Model | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Ro 64-6198 | Cocaine Self-Administration | Rat | Intraperitoneal | 0.1 - 3 mg/kg | Decrease in cocaine intake | |
| Ro 64-6198 | Hot Plate Test | Mouse | Intraperitoneal | 3 mg/kg | Increased latency to paw withdrawal | |
| AT-312 | Conditioned Place Preference (Ethanol) | Mouse | Intraperitoneal | 1 - 10 mg/kg | Reduction/abolition of ethanol CPP | |
| UFP-112 | Tail Withdrawal Assay | Mouse | Intracerebroventricular | 1 - 100 pmol | Pronociceptive effect | |
| UFP-112 | Tail Withdrawal Assay | Mouse | Intrathecal | 1 - 100 pmol | Antinociceptive effect | |
| MCOPPB | Vogel Conflict Test | Mouse | Oral | 10 mg/kg | Anxiolytic-like effects |
Experimental Protocols
1. Conditioned Place Preference (CPP) Test in Mice
This protocol is used to assess the rewarding or aversive properties of a NOP agonist.
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Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers, separated by a central, neutral chamber.
-
Procedure:
-
Habituation (Day 1): Place each mouse in the central chamber and allow free access to all three chambers for 15-30 minutes to minimize novelty-induced stress.
-
Pre-Conditioning Test (Day 2): Place each mouse in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference. Animals showing a strong initial preference for one chamber (>67% of the time) may be excluded.
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Conditioning (Days 3-8): This phase typically lasts for 6 days with two sessions per day (morning and afternoon), separated by at least 4 hours.
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Drug Pairing: On days 3, 5, and 7, administer the this compound (e.g., via intraperitoneal injection) and immediately confine the mouse to one of the outer chambers (the initially non-preferred chamber for a biased design, or randomly assigned for an unbiased design) for 30 minutes.
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Vehicle Pairing: On days 4, 6, and 8, administer the vehicle and confine the mouse to the opposite outer chamber for 30 minutes. The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Post-Conditioning Test (Day 9): Place each mouse in the central chamber and allow free access to all chambers for 15 minutes in a drug-free state. Record the time spent in each chamber.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning test indicates a conditioned place preference (reward). A significant decrease suggests a conditioned place aversion.
2. Warm Water Tail-Withdrawal Assay in Monkeys
This assay is used to evaluate the antinociceptive (pain-relieving) effects of a NOP agonist.
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Apparatus: A water bath maintained at a constant noxious temperature (e.g., 50°C), a timer, and an animal restraining chair that allows the monkey's tail to hang freely.
-
Procedure:
-
Acclimation: Acclimate the monkey to the restraining chair.
-
Baseline Measurement: Before drug administration, immerse the distal 5-10 cm of the monkey's tail into the warm water and record the latency to tail withdrawal. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage. Repeat this measurement 2-3 times at 15-minute intervals to obtain a stable baseline.
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Drug Administration: Administer the this compound or vehicle via the desired route (e.g., subcutaneous or intrathecal).
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Post-Treatment Measurements: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), repeat the tail-withdrawal latency measurement.
-
-
Data Analysis: An increase in the tail-withdrawal latency after drug administration compared to baseline indicates an antinociceptive effect. Data are often expressed as the percentage of maximum possible effect (%MPE), calculated as: ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) * 100.
Visualizations
Caption: NOP Receptor Signaling Pathways.
Caption: Troubleshooting Workflow for In Vivo NOP Agonist Studies.
References
Technical Support Center: NOP Receptor Agonist Behavioral Assays
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers working with Nociceptin/Orphanin FQ (NOP) receptor agonists. It focuses on identifying and mitigating common confounding factors encountered in preclinical behavioral assays.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during in vivo experiments, providing actionable solutions and best practices.
Q1: My NOP agonist shows a strong effect in my analgesia assay (e.g., hot plate), but I'm concerned it's just sedating the animals. How can I differentiate true analgesia from motor impairment?
A1: This is a critical and common confounding factor in NOP agonist research. Sedation, motor impairment, or general disruption of neurological function can produce false-positive results in assays that rely on a motor response to a noxious stimulus.[1][2] To dissect these effects, a battery of tests should be performed.
Troubleshooting Steps:
-
Assess Motor Coordination: Use the Rotarod Test to evaluate whether the effective dose of your agonist impairs balance and motor coordination. A significant decrease in the time spent on the rotating rod indicates motor impairment.[3][4]
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Measure Locomotor Activity: Employ a Spontaneous Locomotor Activity Test (e.g., an open-field test) to quantify horizontal and vertical movement. A significant reduction in activity at the analgesic dose suggests sedative or hypolocomotor effects.[3]
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Determine the Therapeutic Window: The primary goal is to establish a dose that produces antinociception without causing motor deficits. Calculate the therapeutic index by comparing the ED₅₀ (effective dose for 50% of the maximal analgesic effect) with the MDD (minimal dose causing motor disruption). A wider therapeutic window is desirable. Studies with agonists like Ro 65-6570, AT-403, and MCOPPB have shown that all can impair motor function at certain doses, highlighting the importance of careful dose-selection.
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Utilize Complementary Assays: Incorporate assays of pain-depressed behaviors (e.g., nesting, feeding) alongside traditional pain-stimulated assays (e.g., tail-flick). A true analgesic should normalize both types of behavior, whereas a sedative compound would likely further suppress pain-depressed behaviors.
Q2: I'm seeing conflicting results in the literature for NOP agonists in pain models—some studies report analgesia while others report hyperalgesia or anti-opioid effects. Why is this?
A2: The effects of NOP receptor activation are highly dependent on the anatomical location of the receptors being stimulated and the species being tested.
Key Factors Influencing Outcomes:
-
Route of Administration:
-
Spinal (Intrathecal): NOP agonists consistently produce robust analgesic effects by inhibiting nociceptive signaling in the spinal cord.
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Supraspinal (Intracerebroventricular): In rodents, administration directly into the brain often produces anti-opioid effects or hyperalgesia. This is a major source of discrepancy in the literature.
-
-
Species Differences:
-
Rodents: Exhibit the pronounced difference between spinal (analgesic) and supraspinal (hyperalgesic/anti-opioid) effects.
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Non-Human Primates: In contrast to rodents, NOP agonists appear to produce analgesia via both spinal and supraspinal administration, suggesting their effects are more consistently analgesic in primates. This is a crucial consideration for the translational potential of these compounds.
-
| Administration Route | Typical Effect in Rodents | Typical Effect in Non-Human Primates | Reference(s) |
| Intrathecal (Spinal) | Potent Analgesia | Potent Analgesia | |
| Intracerebroventricular (Supraspinal) | Hyperalgesia / Anti-Opioid Effects | Analgesia | |
| Systemic (e.g., i.p., s.c.) | Analgesia (primarily mediated by spinal and peripheral actions) | Analgesia |
Q3: My NOP agonist is causing side effects typical of classical opioids (e.g., respiratory depression, itch). How do I test for off-target activity, particularly at the mu-opioid receptor (MOP)?
A3: While many newer NOP agonists are highly selective, off-target effects remain a potential confounder. The NOP receptor shares structural homology with classical opioid receptors, making cross-reactivity a possibility.
Troubleshooting Steps:
-
In Vitro Selectivity Profiling: The first step is to confirm the selectivity of your compound. This should be done using receptor binding assays or functional assays (e.g., [³⁵S]GTPγS binding) on membranes from cells expressing human NOP, mu (MOP), delta (DOP), and kappa (KOP) receptors.
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In Vivo Antagonist Challenge: To determine if an observed in vivo effect is mediated by an off-target receptor, co-administer a selective antagonist for the suspected receptor. For MOP-mediated effects, the use of a competitive antagonist like naltrexone or naloxone is standard. If the antagonist blocks the side effect, it confirms the involvement of that receptor.
-
Utilize Knockout Animals: The most definitive way to confirm the on-target action of your agonist is to test it in NOP receptor knockout (NOP-/-) mice. The behavioral effects of a selective NOP agonist should be absent in these animals. Conversely, testing in MOP-/- mice can rule out contributions from the mu-opioid receptor.
Q4: I am observing a biphasic or inverted U-shaped dose-response curve in my behavioral assay. What could be the cause?
A4: Biphasic dose-response curves are not uncommon with NOP agonists and can be caused by several factors.
Potential Causes:
-
Onset of Motor Impairment: Low doses may produce the desired behavioral effect (e.g., anxiolysis or analgesia), while higher doses begin to cause motor impairment or sedation that interferes with the animal's ability to perform the behavioral task, leading to a downturn in the dose-response curve.
-
Receptor Desensitization: High concentrations of an agonist can lead to rapid receptor phosphorylation, internalization, and desensitization, reducing the overall signaling output and behavioral effect.
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Activation of Opposing Neural Circuits: At higher doses, the drug may engage different brain regions or neural circuits that produce opposing behavioral effects, resulting in a diminished net outcome.
Troubleshooting: To investigate this, it is crucial to run a full dose-response study and, at each dose, perform parallel assessments of motor function using the rotarod and locomotor activity tests as described in Q1.
Section 2: Key Experimental Protocols
Detailed methodologies for essential control experiments to de-risk confounding factors.
Protocol 1: Rotarod Test for Motor Coordination
-
Principle: This test assesses motor coordination and balance by measuring the time a rodent can remain on a rotating rod. It is highly sensitive to drug-induced motor impairment.
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Apparatus: An automated rotarod unit with a textured rod (typically 3-5 cm in diameter for mice) and adjustable rotation speed.
-
Procedure:
-
Training/Habituation: For 1-2 days prior to the experiment, train the mice on the rotarod at a constant, low speed (e.g., 4-5 rpm) for 120-180 seconds per trial. Repeat for 2-3 trials per day until performance is stable.
-
Testing:
-
Administer the NOP agonist or vehicle.
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At the time of peak effect (determined from pharmacokinetic or primary efficacy studies), place the mouse on the rotarod.
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Begin the trial using either a constant speed (e.g., 15 rpm) or an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes).
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Record the latency to fall from the rod. If the animal clings to the rod and completes a full passive rotation, this is also counted as a fall.
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A cut-off time (e.g., 120 or 300 seconds) is typically used to avoid animal fatigue.
-
-
-
Data Analysis: Compare the mean latency to fall between the drug-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in latency indicates motor impairment.
Protocol 2: Spontaneous Locomotor Activity (Open Field Test)
-
Principle: This assay measures general activity levels and can be used to detect sedative or hyperactive drug effects. It also provides an index of anxiety-like behavior (time spent in the center vs. periphery).
-
Apparatus: A square arena (e.g., 40x40 cm for mice) with high walls to prevent escape. The arena is often equipped with infrared beams or an overhead video tracking system to automate data collection.
-
Procedure:
-
Habituation: Habituate the testing room for at least 30 minutes before starting. Animals are typically not habituated to the arena itself to assess novelty-induced locomotion.
-
Testing:
-
Administer the NOP agonist or vehicle.
-
At the time of peak effect, place the mouse in the center or corner of the open-field arena.
-
Allow the mouse to explore freely for a set period (e.g., 15-30 minutes).
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The automated system will record parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones (center vs. periphery).
-
-
-
Data Analysis: Compare the mean values for each parameter between drug and vehicle groups. A significant decrease in distance traveled or total activity counts is indicative of sedation or hypolocomotion.
Protocol 3: Hot Plate Test for Thermal Nociception
-
Principle: This test measures the response latency to a thermal stimulus, reflecting spinal and supraspinal pain processing. The endpoint is a behavioral response like paw licking or jumping.
-
Apparatus: A hot plate instrument with a metal surface maintained at a constant temperature (e.g., 52-55°C) and an integrated timer.
-
Procedure:
-
Habituation: Gently handle the animals for several days before the test. On the test day, allow animals to acclimate to the testing room for at least 30 minutes.
-
Baseline Measurement: Place each mouse on the unheated plate for a brief period. Then, turn the plate on and place the mouse on the heated surface. Start the timer and record the latency to the first clear nocifensive behavior (hind paw lick, hind paw flick, or jumping).
-
Cut-off Time: A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage. If the mouse does not respond by the cut-off time, remove it and assign the cut-off value as its latency.
-
Drug Administration: Administer the NOP agonist or vehicle and test again at the time of peak effect.
-
-
Data Analysis: Data are often converted to "% Maximum Possible Effect" (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare %MPE between groups.
Section 3: Diagrams of Pathways and Workflows
NOP Receptor Signaling Pathway
Activation of the NOP receptor by an agonist initiates several intracellular signaling cascades, primarily through coupling to Gi/o proteins. These events generally lead to a reduction in neuronal excitability and neurotransmitter release.
Caption: Canonical signaling pathways of the NOP receptor.
Recommended Experimental Workflow
This workflow provides a logical sequence for in vivo characterization of a novel NOP agonist to control for behavioral confounds.
Caption: A logical workflow for in vivo NOP agonist characterization.
Troubleshooting Decision Tree
This diagram helps diagnose unexpected results from a primary behavioral assay (e.g., analgesia test).
Caption: Decision tree for troubleshooting confounding factors.
References
- 1. Behavioral Battery for Testing Candidate Analgesics in Mice. I. Validation with Positive and Negative Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Selectivity Does Not Predict Antinociceptive/Locomotor Impairing Potencies of NOP Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Functional Selectivity Does Not Predict Antinociceptive/Locomotor Impairing Potencies of NOP Receptor Agonists [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Analgesic Effects of Bifunctional NOP/μ-Opioid Receptor Agonists and Morphine
For Researchers, Scientists, and Drug Development Professionals
The quest for potent analgesics with fewer side effects than traditional opioids has led to the exploration of novel targets within the endogenous opioid system. One of the most promising strategies is the simultaneous activation of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor and the classical μ-opioid receptor (MOR). This guide provides an objective comparison of the analgesic effects of bifunctional NOP/MOR agonists, using Cebranopadol and AT-121 as key examples, against the gold-standard opioid, morphine.
Introduction to NOP and μ-Opioid Systems
Morphine, a potent MOR agonist, is a cornerstone of pain management. Its analgesic effects are primarily mediated through the activation of MORs, which are G-protein coupled receptors (GPCRs) that, upon activation, inhibit neuronal activity and neurotransmitter release in pain pathways.[1] However, MOR activation is also linked to a host of debilitating side effects, including respiratory depression, tolerance, physical dependence, and addiction.[2][3]
The NOP receptor, structurally similar to classical opioid receptors, presents a distinct pharmacological profile.[4] Activation of the NOP receptor can produce analgesia, particularly in chronic pain states, and importantly, has been shown to counteract the adverse effects associated with MOR agonists, such as tolerance and dependence.[5] This has spurred the development of bifunctional agonists that target both NOP and MORs, aiming to achieve a synergistic analgesic effect with an improved safety profile.
Comparative Analgesic Efficacy
Quantitative data from preclinical studies demonstrate the potent analgesic effects of bifunctional NOP/MOR agonists, often surpassing that of morphine, particularly in models of chronic and neuropathic pain.
| Compound | Pain Model | Animal Model | Route | ED₅₀ (mg/kg) | Potency vs. Morphine |
| Cebranopadol | Tail-flick (acute nociceptive) | Rat | i.v. | 3.6 | ~2-3x less potent |
| Morphine | Tail-flick (acute nociceptive) | Rat | i.v. | 1.6 | - |
| Cebranopadol | Spinal Nerve Ligation (neuropathic) | Rat | i.v. | 0.5 | ~6x more potent |
| Morphine | Spinal Nerve Ligation (neuropathic) | Rat | i.v. | 3.0 | - |
| AT-121 | Tail-flick (acute nociceptive) | Rhesus Monkey | i.m. | 0.001 | ~100x more potent |
| Morphine | Tail-flick (acute nociceptive) | Rhesus Monkey | i.m. | 0.1 | - |
Data for Cebranopadol and Morphine ED₅₀ values are adapted from Linz et al., 2014, as presented in ResearchGate. AT-121 potency data is from studies in non-human primates.
As the data indicates, Cebranopadol shows significantly higher potency in a model of neuropathic pain compared to a model of acute nociceptive pain, a desirable characteristic for treating chronic pain conditions. AT-121, a partial NOP/MOR agonist, displays remarkable potency, achieving morphine-like analgesia at a much lower dose in non-human primates. Furthermore, Cebranopadol has a longer duration of action compared to morphine.
Signaling Pathways
The distinct effects of NOP/MOR agonists and morphine arise from the different signaling cascades they initiate. Both NOP and μ-opioid receptors are coupled to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), modulation of ion channels, and activation of MAP kinase pathways. However, the recruitment of β-arrestin, a protein implicated in some of the adverse effects of opioids like respiratory depression and tolerance, differs. Bifunctional agonists are designed to achieve a balanced signaling profile that maximizes analgesia while minimizing β-arrestin-mediated adverse effects.
Experimental Protocols
The evaluation of analgesic compounds relies on standardized preclinical models of pain. The data presented in this guide are primarily derived from the hot-plate test for acute thermal nociception and the spinal nerve ligation model (a type of chronic constriction injury model) for neuropathic pain, which is assessed using von Frey filaments.
Hot-Plate Test Protocol (Acute Thermal Pain)
The hot-plate test is a widely used method to assess the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.
-
Apparatus: A commercially available hot-plate apparatus consisting of a metal surface that can be maintained at a constant temperature, enclosed by a transparent cylinder to keep the animal on the heated surface.
-
Procedure:
-
The plate is pre-heated to a constant temperature, typically between 52-55°C.
-
A baseline latency is determined for each animal before drug administration.
-
The test drug (e.g., Cebranopadol or morphine) or vehicle is administered.
-
At a predetermined time post-administration, the animal (typically a rat or mouse) is placed on the hot plate.
-
The latency to the first sign of nociception (e.g., licking a hind paw or jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
-
Data Analysis: The data are often expressed as the maximum possible effect (%MPE), calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED₅₀, the dose at which 50% of the maximal effect is observed, is then calculated from the dose-response curve.
Spinal Nerve Ligation (SNL) Model with Von Frey Test (Neuropathic Pain)
The SNL model is a surgical procedure that mimics neuropathic pain in humans. The resulting mechanical allodynia (pain in response to a non-painful stimulus) is quantified using von Frey filaments.
-
Surgical Procedure (Rat):
-
Under anesthesia, the sciatic nerve is exposed at the mid-thigh level.
-
Ligatures are loosely tied around the nerve to create a constriction, which leads to nerve injury and the development of pain hypersensitivity.
-
-
Von Frey Test Protocol:
-
Apparatus: A set of calibrated von Frey filaments, which are fine plastic fibers that exert a specific force when bent. An electronic von Frey apparatus can also be used for a more automated measurement.
-
Procedure:
-
Animals are placed in a testing chamber with a mesh floor that allows access to the plantar surface of their hind paws.
-
After an acclimation period, the filaments are applied perpendicularly to the mid-plantar surface of the paw with sufficient force to cause bending.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. A positive response (paw withdrawal) leads to the use of a weaker filament, while a negative response leads to the use of a stronger filament.
-
-
Data Analysis: The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold in grams. A decrease in the withdrawal threshold in the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia. The effect of the analgesic drug is measured by its ability to reverse this allodynia and increase the withdrawal threshold.
-
Conclusion
Bifunctional NOP/MOR agonists like Cebranopadol and AT-121 represent a significant advancement in the search for safer, more effective analgesics. Preclinical data strongly suggest that these compounds can provide potent pain relief, comparable or superior to morphine, especially in challenging neuropathic pain states. Their unique mechanism of action, which leverages the beneficial effects of NOP receptor activation to modulate MOR-mediated signaling, offers the potential for a reduced burden of side effects such as tolerance and dependence. While further clinical evaluation is necessary, the evidence to date positions bifunctional NOP/MOR agonism as a highly promising strategy in the future of pain management.
References
A Comparative In Vivo Analysis of NOP Agonists: Ro64-6198 versus SCH-221510
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of two prominent Nociceptin/Orphanin FQ (NOP) receptor agonists: Ro64-6198 (herein referred to as NOP agonist-1) and SCH-221510. The following sections detail their relative performance in key preclinical models of analgesia and anxiety, supported by experimental data and detailed methodologies.
NOP Receptor Signaling Pathway
Activation of the NOP receptor, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events.[1][2][3] Upon agonist binding, the receptor couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[2] This activation also modulates ion channel activity, causing the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[1] These actions collectively lead to neuronal hyperpolarization and a reduction in neurotransmitter release. Furthermore, NOP receptor activation can stimulate various kinase pathways, including the mitogen-activated protein kinase (MAPK) cascade, and influence inflammatory signaling.
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 3. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NOP Receptor Agonist Selectivity: Ro 64-6198 as a Benchmark
For Researchers, Scientists, and Drug Development Professionals
The nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor, represents a significant target for the development of novel therapeutics for a range of conditions including anxiety, pain, and substance abuse disorders.[1][2][3] The development of selective agonists for the NOP receptor is a key objective to minimize off-target effects and enhance therapeutic efficacy. This guide provides a detailed comparison of the selectivity profile of the well-characterized NOP receptor agonist, Ro 64-6198, which serves as a benchmark for the field.
Introduction to NOP Receptor Agonists
The NOP receptor is a G protein-coupled receptor with high structural homology to the classical opioid receptors: mu (MOP), delta (DOP), and kappa (KOP).[1][4] Despite this similarity, its endogenous ligand, N/OFQ, and synthetic agonists typically do not bind with high affinity to the classical opioid receptors, and vice versa. This inherent selectivity is a crucial attribute for therapeutic agents targeting the NOP system.
Ro 64-6198 is a potent, non-peptidic, and systemically active NOP receptor agonist that readily crosses the blood-brain barrier. It has been extensively used as a research tool to elucidate the physiological functions of the NOP receptor. This guide will focus on the selectivity of Ro 64-6198 as a prime example of a highly selective NOP agonist.
Quantitative Comparison of Receptor Selectivity
The selectivity of a compound is determined by comparing its binding affinity or functional potency at its primary target receptor versus other receptors. The following tables summarize the in vitro selectivity profile of Ro 64-6198 for the human NOP receptor over classical opioid receptors.
Table 1: Binding Affinity (Ki) of Ro 64-6198 at NOP and Opioid Receptors
| Compound | NOP (ORL-1) Ki (nM) | MOP Ki (nM) | KOP Ki (nM) | DOP Ki (nM) | Selectivity (Fold) NOP vs. MOP | Selectivity (Fold) NOP vs. KOP | Selectivity (Fold) NOP vs. DOP |
| Ro 64-6198 | 0.3 | 36 | 214 | 3,787 | 120 | 713 | 12,623 |
| Ro 64-6198 | 0.39 | 52.4 (OP3) | 106 (OP2) | 1,400 (OP1) | 134 | 272 | 3,590 |
Data compiled from multiple sources. Note: Different studies may use slightly different nomenclature for the opioid receptors (e.g., OP1, OP2, OP3). The values presented here are representative of the compound's selectivity.
Table 2: Functional Activity (EC50) of Ro 64-6198
| Assay | NOP (ORL-1) EC50 (nM) |
| Calcium Mobilization | 25.6 |
| GTPγS Binding | pEC50 = 7.41 |
| Forskolin-stimulated cAMP accumulation inhibition | pEC50 = 9.49 |
Data from studies on human recombinant receptors. pEC50 is the negative logarithm of the EC50 value.
As the data illustrates, Ro 64-6198 exhibits a high degree of selectivity for the NOP receptor, with over 100-fold greater affinity for NOP compared to MOP and even higher selectivity ratios against KOP and DOP receptors.
Experimental Protocols
The determination of receptor selectivity involves a combination of binding and functional assays. Below are detailed methodologies for key experiments used to characterize compounds like Ro 64-6198.
Radioligand Binding Assays
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of a test compound (e.g., Ro 64-6198) to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human NOP, MOP, DOP, KOP receptors).
-
Radiolabeled ligand (e.g., [³H]N/OFQ for NOP, [³H]DAMGO for MOP, [³H]DPDPE for DOP, [³H]U69,593 for KOP).
-
Test compound (Ro 64-6198) at various concentrations.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with the radiolabeled ligand and varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assays: GTPγS Binding Assay
This assay measures the functional activation of a G protein-coupled receptor by an agonist.
Objective: To determine the potency (EC50) and efficacy of a compound in stimulating G protein activation.
Materials:
-
Cell membranes expressing the receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
Test compound (Ro 64-6198) at various concentrations.
-
GDP.
-
Incubation buffer.
Procedure:
-
Cell membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS.
-
Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit of the G protein.
-
The non-hydrolyzable [³⁵S]GTPγS binds to the activated G protein.
-
The amount of bound [³⁵S]GTPγS is measured, typically by scintillation counting after filtration.
-
The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated. Studies have shown Ro 64-6198 displays over 900-fold functional selectivity at NOP receptors relative to MOP receptors in GTPγS-binding assays.
Signaling Pathway and Experimental Workflow Visualization
To further illustrate the concepts discussed, the following diagrams visualize the NOP receptor signaling pathway and the experimental workflow for determining compound selectivity.
Caption: NOP Receptor Signaling Pathway.
Caption: Experimental Workflow for Selectivity Profiling.
Conclusion
The data presented in this guide clearly demonstrate that Ro 64-6198 is a highly selective agonist for the NOP receptor. Its minimal interaction with classical opioid receptors makes it an invaluable tool for studying the specific functions of the NOP system and a strong benchmark for the development of new, highly selective NOP receptor agonists. For researchers and drug development professionals, understanding the selectivity profile of compounds like Ro 64-6198 is paramount for advancing the field and developing safer, more effective therapeutics.
References
- 1. The Pharmacology of Ro 64‐6198, a Systemically Active, Nonpeptide NOP Receptor (Opiate Receptor‐Like 1, ORL‐1) Agonist with Diverse Preclinical Therapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The pharmacology of Ro 64-6198, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of NOP Agonists for the Nociceptin Receptor Versus the Mu-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of Nociceptin/Orphanin FQ (N/OFQ), the endogenous agonist for the Nociceptin receptor (NOP), versus the mu-opioid receptor (MOR). The NOP receptor and its endogenous ligand are structurally similar to the classical opioid receptors and their ligands, yet they form a distinct signaling system.[1] Understanding the selectivity of agonists for the NOP receptor over the MOR is crucial for the development of novel therapeutics, particularly non-addictive analgesics.[2][3] While MOR agonists are effective painkillers, their use is hampered by significant side effects, including respiratory depression, tolerance, and addiction.[3][4] In contrast, NOP receptor agonists have shown promise in producing analgesia with a reduced side-effect profile.
Quantitative Comparison of Agonist Selectivity
The selectivity of an agonist for one receptor over another is a critical aspect of its pharmacological profile. This is typically quantified by comparing its binding affinity (Ki) and functional potency (EC50) at the respective receptors. The following table summarizes the in vitro binding and functional data for the endogenous NOP agonist, N/OFQ, and a standard MOR agonist, DAMGO, to illustrate the concept of receptor selectivity.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Assay Type | Reference |
| Nociceptin/Orphanin FQ (N/OFQ) | NOP | ~0.1 - 1 | ~5 | [3H]-N/OFQ Binding / [³⁵S]GTPγS | |
| MOR | No measurable affinity | Inactive | |||
| DAMGO | NOP | Inactive | Inactive | ||
| MOR | - | - | [³⁵S]GTPγS |
Note: Specific Ki and EC50 values can vary depending on the experimental conditions and cell systems used.
Signaling Pathways
Activation of both NOP and mu-opioid receptors, which are G protein-coupled receptors (GPCRs), initiates intracellular signaling cascades primarily through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in a decrease in neuronal excitability.
Experimental Protocols
Accurate determination of agonist selectivity relies on standardized and well-controlled in vitro assays. The following are detailed protocols for radioligand binding and functional assays commonly used to characterize the pharmacological profile of NOP and MOR agonists.
Radioligand Binding Assay Protocol
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the Ki of a test compound at the NOP and mu-opioid receptors.
Materials:
-
Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) or the human mu-opioid receptor (CHO-hMOR).
-
Radioligands:
-
For NOP: [³H]-Nociceptin or a selective NOP antagonist radioligand.
-
For MOR: [³H]-DAMGO or [³H]-Naloxone.
-
-
Test Compound: "NOP agonist-1" (e.g., N/OFQ) and comparator compounds.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled selective ligand (e.g., unlabeled N/OFQ for NOP, unlabeled Naloxone for MOR).
-
Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail and Counter.
-
Glass fiber filters and a cell harvester.
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from the receptor-expressing cells.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Functional Assay Protocol
This functional assay measures the activation of G-proteins coupled to the receptor of interest upon agonist binding.
Objective: To determine the EC50 and Emax of a test compound for G-protein activation at NOP and mu-opioid receptors.
Materials:
-
Receptor Source: Cell membranes from CHO-hNOP or CHO-hMOR cells.
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: Guanosine diphosphate (GDP), MgCl₂, NaCl.
-
Test Compound: "this compound" and comparator compounds.
-
Reference Agonist: N/OFQ for NOP, DAMGO for MOR.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
Procedure:
-
Membrane Pre-incubation: Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Assay Setup: In a 96-well plate, add the cell membranes, varying concentrations of the test agonist, and a fixed concentration of [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins on the filters using a scintillation counter.
-
Data Analysis: Construct a dose-response curve by plotting the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist. The EC50 (potency) and Emax (efficacy) values are determined from this curve.
Experimental Workflow for Selectivity Profiling
A logical workflow is essential for efficiently determining the selectivity profile of a novel compound.
References
- 1. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The Therapeutic Potential of Nociceptin/Orphanin FQ Receptor Agonists as Analgesics without Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Validation of NOP Agonists: A Comparative Guide Using Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target effects of NOP (Nociceptin/Orphanin FQ Peptide) receptor agonists, with a focus on validation using knockout (KO) mouse models. Understanding the specific engagement of the NOP receptor is crucial for the development of novel therapeutics targeting pain, anxiety, and substance abuse disorders.[1] This document outlines the experimental validation of a representative NOP agonist, Ro 65-6570, and compares its pharmacological profile with other relevant compounds, supported by experimental data and detailed protocols.
Introduction to NOP Receptor and Agonist Validation
The NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, is the most recently discovered member of the opioid receptor family. While it shares structural homology with classical opioid receptors (mu, delta, and kappa), it possesses a distinct pharmacology. Its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), and synthetic NOP agonists do not bind to classical opioid receptors, and conversely, classical opioids have low affinity for the NOP receptor.[2]
Activation of the NOP receptor triggers a cascade of intracellular signaling events, primarily through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[3] This activation also modulates ion channels, including the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, which collectively lead to neuronal inhibition.
To unequivocally demonstrate that the observed pharmacological effects of a NOP agonist are mediated through its intended target, the use of NOP receptor knockout mice is the gold standard. In these genetically modified animals, the gene encoding the NOP receptor is deleted. Consequently, any effects observed in wild-type (WT) mice that are absent in KO mice can be confidently attributed to the on-target action of the agonist at the NOP receptor.
Comparative Analysis of NOP Agonist On-Target Effects
This section compares the in vivo effects of the selective NOP agonist Ro 65-6570 with other NOP agonists, AT-403 and MCOPPB, in wild-type and NOP receptor knockout mice. The data highlights the on-target nature of their pharmacological actions.
Table 1: Comparison of Antinociceptive and Locomotor Effects of NOP Agonists in Wild-Type and Knockout Mice
| Compound | Mouse Strain | Test | Dose (mg/kg, i.p.) | Response in Wild-Type Mice | Response in NOP Knockout Mice | On-Target Effect Confirmation |
| Ro 65-6570 | CD-1 | Formalin Test (Phase II) | 1 | Antinociceptive effect observed | No antinociceptive effect | Yes |
| C57BL/6J | Locomotor Activity | 10 | Significant reduction in locomotion | No reduction in locomotion | Yes | |
| AT-403 | CD-1 | Formalin Test (Phase I & II) | 0.1 | Antinociceptive effect observed | Not reported in this study | Inferred from locomotor data |
| C57BL/6J | Locomotor Activity | 1 | Significant reduction in locomotion | No reduction in locomotion | Yes | |
| MCOPPB | CD-1 | Formalin Test (Phase I & II) | 1 | Antinociceptive effect observed | Not reported in this study | Inferred based on class effect |
Note: Data is compiled from studies by Rizzi et al. (2016) and Ferrari et al. (2021). The lack of effect in NOP knockout mice confirms the on-target action of Ro 65-6570 and AT-403.
Table 2: In Vitro Potency of NOP Agonists
| Compound | Assay | Potency (pEC50) |
| Ro 65-6570 | Dynamic Mass Redistribution (DMR) | 7.8 |
| AT-403 | Dynamic Mass Redistribution (DMR) | 8.5 |
| MCOPPB | Dynamic Mass Redistribution (DMR) | 8.9 |
Source: Ferrari et al. (2021). The pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key behavioral assays used to assess the on-target effects of NOP agonists.
Formalin Test for Antinociception
This assay is used to assess analgesic properties of a compound by measuring the behavioral response to a localized inflammatory stimulus.
-
Animals: Adult male CD-1 or C57BL/6J mice.
-
Procedure:
-
Mice are habituated to the testing environment (e.g., a clear Plexiglas chamber) for at least 30 minutes.
-
The test compound (e.g., Ro 65-6570) or vehicle is administered intraperitoneally (i.p.).
-
After a predetermined pretreatment time (e.g., 30 minutes), 20 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of one hind paw.
-
Immediately after injection, the mouse is returned to the chamber, and the cumulative time spent licking or biting the injected paw is recorded for two distinct phases:
-
Phase I (acute pain): 0-5 minutes post-injection.
-
Phase II (inflammatory pain): 15-30 minutes post-injection.
-
-
-
Data Analysis: The total time spent licking/biting in each phase is compared between vehicle-treated and drug-treated groups, as well as between wild-type and knockout mice. A significant reduction in this duration indicates an antinociceptive effect.
Locomotor Activity Test
This test is used to evaluate the potential sedative or motor-impairing effects of a compound.
-
Animals: Adult male C57BL/6J mice.
-
Procedure:
-
Mice are placed individually into automated activity monitoring chambers (e.g., transparent cages equipped with infrared beams).
-
The test compound or vehicle is administered (i.p.).
-
Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration (e.g., 60 minutes).
-
-
Data Analysis: The total locomotor activity is compared between drug-treated and vehicle-treated groups in both wild-type and knockout mice. A significant decrease in activity suggests a sedative or motor-impairing effect. The absence of this effect in knockout mice indicates it is NOP receptor-mediated.
Rotarod Test for Motor Coordination
This assay assesses motor coordination and balance.
-
Animals: Adult male mice.
-
Procedure:
-
Mice are trained to stay on a rotating rod (rotarod) at a constant or accelerating speed for a set period.
-
On the test day, a baseline latency to fall is recorded.
-
The test compound or vehicle is administered.
-
At various time points after administration, the mice are placed back on the rotarod, and the latency to fall is measured.
-
-
Data Analysis: A significant decrease in the latency to fall compared to baseline or vehicle-treated animals indicates impaired motor coordination.
Visualizing NOP Receptor Signaling and Experimental Workflow
Diagrams are provided to illustrate the NOP receptor signaling pathway and the experimental logic for validating on-target effects.
Caption: NOP Receptor Signaling Pathway.
Caption: On-Target Validation Workflow.
Conclusion
The use of NOP receptor knockout mice provides irrefutable evidence for the on-target effects of NOP agonists. As demonstrated with compounds like Ro 65-6570 and AT-403, the absence of pharmacological effects, such as antinociception and altered locomotor activity, in knockout animals confirms that these actions are mediated through the NOP receptor. This validation strategy is indispensable for the preclinical development of NOP receptor-targeted therapeutics, ensuring target engagement and minimizing the risk of off-target effects. Researchers and drug developers should consider this approach as a critical step in the characterization of novel NOP agonists.
References
- 1. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nociceptin receptor - Wikipedia [en.wikipedia.org]
Comparison Guide: Biased Agonism of NOP Agonist-1 at the Nociceptin/Orphanin FQ Receptor
An Objective Comparison of G-Protein and β-Arrestin Signaling Pathways
This guide provides a comprehensive comparison of the functional selectivity, or biased agonism, of a representative G-protein biased agonist, designated "NOP agonist-1," at the Nociceptin/Orphanin FQ (NOP) receptor. The NOP receptor, a G-protein coupled receptor (GPCR), modulates a variety of physiological functions, including pain, mood, and reward.[1] The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another, is a critical area of research for developing safer and more effective therapeutics.[1][2] Ligands that selectively activate G-protein signaling while minimizing β-arrestin recruitment are hypothesized to offer enhanced therapeutic benefits with fewer side effects, such as tolerance and receptor desensitization.[3]
This document details the distinct signaling pathways, presents comparative quantitative data for this compound against other known ligands, and provides the experimental protocols used to generate such data.
Overview of NOP Receptor Signaling Pathways
Upon activation by an agonist, the NOP receptor can initiate signaling through two primary pathways: the canonical G-protein pathway and the β-arrestin pathway.
-
G-Protein Signaling: The NOP receptor primarily couples to inhibitory Gαi/o proteins.[4] This interaction inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and modulates ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. This pathway is traditionally associated with the primary therapeutic effects of receptor activation.
-
β-Arrestin Signaling: Following agonist binding and G-protein-coupled receptor kinase (GRK)-mediated phosphorylation, β-arrestin proteins are recruited to the receptor. This interaction blocks further G-protein coupling, leading to signal desensitization, and promotes receptor internalization. β-arrestins can also act as signal transducers themselves, initiating G-protein-independent signaling cascades.
Comparative Analysis of NOP Receptor Ligands
The degree of biased agonism is quantified by comparing a ligand's potency (EC₅₀) and efficacy (Eₘₐₓ) in G-protein activation assays versus β-arrestin recruitment assays. A bias factor can be calculated to represent the preference for one pathway. A ligand with a significant G-protein bias, like our representative this compound, would show high potency and efficacy for G-protein signaling but significantly lower potency and/or efficacy for β-arrestin recruitment.
The table below presents hypothetical data for "this compound" alongside published data for known NOP receptor ligands to provide a clear comparison.
| Ligand | G-Protein Activation ([³⁵S]GTPγS) | β-Arrestin 2 Recruitment (BRET) | Bias Factor (Log) | Classification |
| pEC₅₀ | Eₘₐₓ (%) | pEC₅₀ | Eₘₐₓ (%) | |
| N/OFQ (Endogenous) | 8.8 ± 0.1 | 100 | 7.5 ± 0.1 | 100 |
| This compound (Hypothetical) | 9.0 ± 0.2 | 95 | < 6.0 | < 20 |
| Ro 64-6198 | 8.9 ± 0.1 | 100 | 7.3 ± 0.1 | 98 |
| UFP-112 | 9.5 ± 0.1 | 85 | 8.1 ± 0.2 | 55 |
| [F/G]N/OFQ(1-13)NH₂ | 8.5 ± 0.1 | 40 | - | Inactive |
| SB-612111 | - | Antagonist (pA₂=8.5) | - | Antagonist (pA₂=8.4) |
Data for known ligands are adapted from Malfacini et al., 2015, and other sources for illustrative purposes.pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Eₘₐₓ is the maximum response achievable by an agonist. Bias Factor is calculated relative to the reference ligand N/OFQ.
Experimental Protocols for Measuring Biased Agonism
Accurate characterization of biased agonism requires robust and distinct assays for each signaling pathway. Below are detailed methodologies for quantifying G-protein activation and β-arrestin recruitment.
A typical screening workflow involves primary assays for each pathway, followed by confirmation and calculation of bias to classify compounds.
Bioluminescence Resonance Energy Transfer (BRET) is a widely used method to monitor protein-protein interactions in real-time within living cells.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Cells are transiently co-transfected with plasmids encoding for the NOP receptor fused to a Renilla Luciferase (Rluc) donor and β-arrestin 2 fused to a Yellow Fluorescent Protein (YFP) acceptor.
-
-
Assay Preparation:
-
24-48 hours post-transfection, cells are harvested, washed with PBS, and resuspended in assay buffer (e.g., HBSS).
-
Cells are seeded into 96-well white, clear-bottom microplates.
-
-
Ligand Stimulation and Signal Detection:
-
The luciferase substrate (e.g., coelenterazine h) is added to each well.
-
A baseline reading is taken using a BRET-compatible plate reader that can sequentially measure light emission at two wavelengths (e.g., 480 nm for Rluc and 530 nm for YFP).
-
Increasing concentrations of the test agonist (e.g., this compound) or reference ligand (N/OFQ) are added to the wells.
-
Plates are incubated, and BRET readings are taken over time (kinetically) or at a fixed endpoint (e.g., 15-30 minutes).
-
-
Data Analysis:
-
The BRET ratio is calculated as the emission intensity at 530 nm divided by the emission intensity at 480 nm.
-
The net BRET ratio is determined by subtracting the baseline ratio from the agonist-induced ratio.
-
Data are normalized to the maximum response of the reference full agonist (N/OFQ).
-
Concentration-response curves are generated using non-linear regression to determine pEC₅₀ and Eₘₐₓ values.
-
This functional assay measures the consequence of NOP receptor coupling to Gαi/o, which is the inhibition of cAMP production.
-
Cell Culture:
-
CHO or HEK293 cells stably expressing the human NOP receptor are used.
-
Cells are cultured to ~90% confluency in standard growth medium.
-
-
Assay Preparation:
-
Cells are harvested and seeded into 96-well or 384-well microplates.
-
Cells are incubated overnight to allow for adherence.
-
-
Ligand Treatment:
-
The growth medium is replaced with assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-treated with forskolin, an adenylyl cyclase activator, to stimulate a detectable baseline level of cAMP.
-
Immediately after forskolin addition, cells are treated with various concentrations of the test agonist (e.g., this compound) or reference ligand.
-
-
cAMP Measurement:
-
After a defined incubation period (e.g., 30 minutes), the reaction is stopped by cell lysis.
-
The intracellular cAMP concentration is quantified using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Data Analysis:
-
The amount of cAMP produced is inversely proportional to the activity of the NOP agonist.
-
Data are normalized, with 0% inhibition corresponding to the forskolin-only control and 100% inhibition corresponding to the maximal effect of a reference agonist.
-
Concentration-response curves are fitted to determine the pEC₅₀ and Eₘₐₓ for cAMP inhibition.
-
Conclusion
The characterization of biased agonism at the NOP receptor is crucial for the development of next-generation therapeutics. A compound like "this compound," which demonstrates strong G-protein bias, represents a promising profile. By selectively engaging the G-protein pathway, such an agonist has the potential to maximize therapeutic effects while minimizing the adverse events associated with β-arrestin recruitment, such as receptor desensitization and tolerance. The experimental frameworks and comparative data presented in this guide provide a robust methodology for identifying and validating such functionally selective ligands, paving the way for more refined drug discovery in the NOP receptor field.
References
- 1. Biased Agonism at Nociceptin/Orphanin FQ Receptors: A Structure Activity Study on N/OFQ(1–13)-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 | PLOS One [journals.plos.org]
- 4. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of NOP Agonists: A Comparative Guide
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP) has emerged as a promising therapeutic target for a range of conditions, including pain, anxiety, and substance abuse disorders.[1] Unlike classical opioid receptors (mu, delta, and kappa), NOP receptor agonists have shown potential for powerful, non-addictive pain relief, particularly in non-human primates.[2] The development of effective NOP agonist therapeutics hinges on a clear understanding of their in vitro properties and how these translate to in vivo efficacy and safety profiles. This guide provides a comparative analysis of various NOP agonists, detailing their performance in key experiments and exploring the correlation between laboratory findings and physiological outcomes.
NOP Receptor Signaling Pathways
Activation of the NOP receptor, a G protein-coupled receptor (GPCR), initiates several intracellular signaling cascades.[2] Primarily, it couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] The Gβγ subunit dissociates and acts to inhibit presynaptic calcium channels and activate inwardly rectifying potassium (Kir3) channels, which collectively inhibit neuronal firing. Additionally, NOP activation can trigger Mitogen-activated protein kinase (MAPK) signaling cascades and pathways involving β-arrestin, which leads to receptor internalization and can initiate distinct downstream signaling.
Experimental Protocols
A variety of standardized in vitro and in vivo assays are employed to characterize NOP agonists.
Key In Vitro Methodologies
-
Receptor Binding Assay : This assay measures the affinity of a ligand for the NOP receptor. Membranes from cells expressing the human NOP receptor are incubated with a radiolabeled ligand (e.g., [³H]-UFP-101) and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured to determine the binding affinity (Ki). Non-specific binding is determined using a high concentration of an unlabeled standard NOP ligand like N/OFQ.
-
[³⁵S]GTPγS Binding Assay : This functional assay measures G protein activation. In the presence of an agonist, the NOP receptor catalyzes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. Membranes from cells expressing the NOP receptor are incubated with the test compound, GDP, and [³⁵S]GTPγS. The amount of radioactivity incorporated into the membranes is quantified to determine the compound's potency (EC₅₀) and efficacy (Emax) relative to a standard full agonist like N/OFQ.
-
Calcium Mobilization Assay : This assay is used for cells co-expressing the NOP receptor and a chimeric G protein (e.g., Gαqi5), which links the receptor to the phospholipase C pathway. Agonist activation leads to an increase in intracellular calcium levels, which is measured using a calcium-sensitive fluorescent dye. This provides another measure of agonist potency and efficacy.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay : BRET assays are used to study protein-protein interactions in real-time in living cells. For NOP agonists, this can measure the interaction between the NOP receptor and G proteins or between the NOP receptor and β-arrestin 2. This is crucial for determining if a ligand is "biased" towards either the G protein or β-arrestin pathway.
-
Electrically Stimulated Mouse Vas Deferens (MVD) Bioassay : This is a classic pharmacology preparation where NOP receptor activation inhibits neurotransmitter release, causing a reduction in muscle contraction induced by electrical stimulation. The potency of NOP agonists in this native tissue environment can be determined and compared.
Key In Vivo Methodologies
-
Tail Withdrawal Assay : This is a common test for measuring analgesia in rodents and non-human primates. A heat stimulus is applied to the animal's tail, and the latency to withdraw the tail is measured. An increase in withdrawal latency following drug administration indicates an antinociceptive effect.
-
Formalin Test : This test assesses antinociceptive effects in a model of persistent pain. Formalin is injected into the paw of a rodent, inducing a biphasic pain response (an early acute phase and a later inflammatory phase). The time the animal spends licking or biting the injected paw is recorded as a measure of pain, and a reduction in this behavior indicates analgesia.
-
Locomotor Activity Test : To assess potential sedative side effects, animals are placed in an open field arena, and their movement (distance traveled, rearing, etc.) is tracked automatically. A significant decrease in locomotor activity can indicate motor impairment, which may limit the therapeutic utility of a NOP agonist.
Comparative Data for NOP Agonists
The following tables summarize in vitro and in vivo data for a selection of nonpeptide NOP agonists, comparing them to the endogenous ligand N/OFQ.
Table 1: In Vitro Profile of Selected NOP Agonists
| Compound | Binding Affinity (Ki, nM) | [³⁵S]GTPγS Potency (pEC₅₀) | [³⁵S]GTPγS Efficacy (% of N/OFQ) | Receptor Selectivity (vs. MOP) |
| N/OFQ | Endogenous | 9.54 | 100% | High |
| AT-403 | High Affinity | ~9.5 | ~100% (Full Agonist) | High |
| Ro 65-6570 | ~1.0 | 8.56 | ~100% (Full Agonist) | ~10-fold |
| SCH-221510 | High Affinity | 8.52 | ~100% (Full Agonist) | High |
| MCOPPB | High Affinity | 10.04 | ~100% (Full Agonist) | High |
| AT-202 (SR16835) | 11 | - | ~100% (Full Agonist) | ~7-fold |
| AT-200 (SR14150) | 1.5 | - | Partial Agonist | ~20-fold |
| Cebranopadol | High Affinity | - | Partial Agonist | Mixed NOP/MOP |
Data compiled from multiple sources. Direct comparison should be made with caution as assays were performed in different labs under varying conditions.
Table 2: In Vivo Profile and Correlation Summary
| Compound | Key In Vivo Effects | Observed Side Effects | In Vitro-In Vivo Correlation |
| N/OFQ | Route-dependent: Supraspinal administration can be anti-opioid, while spinal administration is analgesic. | Short duration of action. | Good correlation; effects are NOP-mediated but limited by peptide properties. |
| AT-403 | Antinociceptive effects in animal models. | Can impair locomotor activity at higher doses. | Full agonism in vitro translates to analgesia in vivo, but also motor side effects. |
| Ro 65-6570 | Dose-dependent antinociceptive effects in formalin pain models. | Can impair motor coordination. | Demonstrates that potent in vitro full agonists can produce robust analgesia but may have a narrow therapeutic window. |
| AT-202 (SR16835) | Antiallodynic activity in chronic neuropathic pain models (NOP-mediated). | Less impact on acute pain models. | A full NOP agonist in vitro shows efficacy specifically in a chronic pain state, suggesting changes in the NOP system in pathology. |
| AT-200 (SR14150) | Antiallodynic activity in chronic pain (NOP-mediated); some acute antinociception (MOP-mediated). | - | In vitro partial agonism at NOP correlates with antiallodynic effects without requiring full efficacy. Its MOP activity also contributes to its in vivo profile. |
| Cebranopadol | Broad analgesic effects. | Reduced side effects (e.g., respiratory depression) compared to classical opioids. | The mixed NOP/MOP partial agonist profile in vitro is thought to underlie its synergistic analgesia with an improved safety profile in vivo. |
Discussion of In Vitro-In Vivo Correlation (IVIVC)
The correlation between the in vitro characteristics of NOP agonists and their in vivo effects is complex but critical for drug development.
-
Full vs. Partial Agonists : Full agonists at the NOP receptor, such as Ro 65-6570 and AT-403, demonstrate robust analgesic effects in preclinical models. However, this high efficacy is often accompanied by motor impairment or sedative effects at higher doses, potentially limiting their clinical utility. In contrast, partial agonists like AT-200 or mixed agonists like cebranopadol may offer a wider therapeutic window. They can produce significant analgesia, particularly in chronic pain states where the NOP system may be upregulated, with a reduced propensity for side effects.
-
Biased Agonism : The concept of "biased agonism," where a ligand preferentially activates one signaling pathway (e.g., G protein) over another (e.g., β-arrestin), is an area of intense investigation. It has been hypothesized that a bias towards G protein signaling might maximize analgesic effects while minimizing the β-arrestin-mediated processes that can lead to tolerance and other adverse effects. However, studies comparing NOP agonists with different G protein/β-arrestin bias factors have not yet found a clear correlation with their in vivo therapeutic index (analgesia vs. motor impairment), suggesting other factors are at play.
-
Role of Disease State : The in vivo effects of NOP agonists can be highly dependent on the pathological state. For instance, SR16835 (a full agonist) and SR14150 (a partial agonist) both show significant antiallodynic activity in a mouse model of neuropathic pain, an effect mediated by the NOP receptor. This suggests that a chronic pain state may upregulate the NOP system, making it more responsive to agonist intervention. This highlights a key IVIVC challenge: standard in vitro assays using healthy, recombinant cells may not fully predict efficacy in a complex disease environment.
References
A Comparative Guide to the Efficacy of NOP Agonist-1 in Naive vs. Substance-Dependent Animals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the Nociceptin/Orphanin FQ (NOP) receptor agonist, Ro 64-6198 (referred to herein as NOP agonist-1), with alternative treatments for substance dependence. The data presented is derived from preclinical studies in animal models, offering insights into the potential therapeutic applications of NOP receptor modulation in addiction.
Introduction to NOP Receptor Agonism in Substance Dependence
The NOP receptor, a member of the opioid receptor family, and its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), have emerged as a promising target for the development of novel pharmacotherapies for substance use disorders. Unlike classical opioid receptors, activation of the NOP receptor is not associated with rewarding effects or abuse potential[1]. In fact, preclinical evidence suggests that NOP receptor agonists can attenuate the rewarding effects of various drugs of abuse, including opioids, psychostimulants, and alcohol[2][3][4]. This guide focuses on the well-characterized, selective NOP agonist Ro 64-6198 to explore these effects in both naive and substance-dependent animal models.
NOP Receptor Signaling Pathway
Activation of the NOP receptor by an agonist initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release. The primary signaling pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. This results in a hyperpolarization of the neuronal membrane and a reduction in neuronal firing.
Efficacy of this compound (Ro 64-6198) in Naive vs. Substance-Dependent Animals
The effects of Ro 64-6198 can differ depending on the animal's prior experience with drugs of abuse.
In Naive Animals:
In drug-naive animals, Ro 64-6198 does not typically produce rewarding effects on its own and does not support self-administration, indicating a low abuse potential[1]. Some studies have shown that it can have anxiolytic-like effects.
In Substance-Dependent Animals:
In animal models of substance dependence, Ro 64-6198 has demonstrated efficacy in reducing drug-seeking and drug-taking behaviors for various substances.
Comparison with Alternative Treatments
Below are tables summarizing the quantitative data on the efficacy of Ro 64-6198 compared to standard treatments for opioid and cocaine dependence in animal models.
Table 1: Efficacy in Models of Opioid Dependence
| Treatment | Animal Model | Substance | Key Efficacy Measure | Dose Range | % Reduction in Drug Seeking/Intake | Citation(s) |
| This compound (Ro 64-6198) | Rat | Heroin | Heroin-vs-food choice | 1.8 - 3.2 mg/kg/day | No significant attenuation of heroin choice | |
| Methadone | Rat | Morphine | Morphine Self-Administration | 0.03 - 0.3 mg/kg/infusion | Dose-dependent decrease in infusions | |
| Methadone | Dog | Morphine | Morphine Self-Administration | Maintenance | Initial marked reduction, tolerance develops |
Table 2: Efficacy in Models of Cocaine Dependence
| Treatment | Animal Model | Substance | Key Efficacy Measure | Dose Range | % Reduction in Drug Seeking/Intake | Citation(s) |
| This compound (Ro 64-6198) | Rat (Wistar) | Cocaine | Short Access Self-Administration | 3.0 mg/kg | Significant decrease in infusions | |
| This compound (Ro 64-6198) | Rat (msP) | Cocaine | Short Access Self-Administration | 3.0 mg/kg | Significant decrease in infusions | |
| Buprenorphine | Rat | Cocaine | Self-Administration | 0.1 - 0.4 mg/kg | Dose-dependent decrease | |
| Buprenorphine | Rhesus Monkey | Cocaine | Self-Administration | 0.237 - 0.70 mg/kg/day | 49-95% decrease |
Table 3: Effects on Opioid Withdrawal
| Treatment | Animal Model | Method of Induction | Key Withdrawal Sign | Dose | Effect | Citation(s) |
| This compound (Ro 64-6198) | Rat | Morphine-dependent | Somatic withdrawal signs | Not specified | Prevents expression of signs | |
| Mianserin (Serotonin Antagonist) | Rat | Naloxone-precipitated morphine withdrawal | Multiple signs | 2.5 mg/kg | Attenuated signs | |
| Naloxone | Morphine-dependent rats | - | Wet dog shakes, weight loss | 1 mg/kg | Precipitates withdrawal |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Intravenous Self-Administration
This model assesses the reinforcing properties of a drug.
Protocol:
-
Surgery: Animals (typically rats or mice) are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on their back.
-
Recovery: Animals are allowed to recover from surgery.
-
Acquisition of Self-Administration: Animals are placed in an operant chamber equipped with two levers. A press on the "active" lever results in the intravenous infusion of a drug solution, while a press on the "inactive" lever has no consequence. Sessions are conducted daily until stable responding is established.
-
Treatment and Testing: Once a stable baseline of drug self-administration is achieved, animals are pre-treated with the test compound (e.g., Ro 64-6198, methadone, or buprenorphine) at various doses before the self-administration session. The number of lever presses and drug infusions are recorded and compared to baseline levels.
Conditioned Place Preference (CPP)
This model is used to assess the rewarding or aversive properties of a drug by pairing its effects with a specific environment.
Protocol:
-
Apparatus: A three-chambered apparatus is typically used. The two outer chambers have distinct visual and tactile cues (e.g., different flooring and wall patterns), and a smaller central chamber.
-
Pre-Conditioning (Baseline): On the first day, animals are allowed to freely explore all three chambers, and the time spent in each chamber is recorded to determine any initial preference.
-
Conditioning: Over several days, animals receive an injection of the drug (e.g., morphine) and are confined to one of the outer chambers. On alternate days, they receive a vehicle injection and are confined to the other outer chamber. The drug-paired chamber is typically counterbalanced across animals.
-
Post-Conditioning (Test): After the conditioning phase, the animals are again allowed to freely explore all three chambers, and the time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference, suggesting the drug has rewarding properties.
Reinstatement Model of Relapse
This model is used to study the factors that can trigger a relapse to drug-seeking behavior after a period of abstinence.
Protocol:
-
Drug Self-Administration: Animals are first trained to self-administer a drug as described in the intravenous self-administration protocol.
-
Extinction: Following stable self-administration, the drug is replaced with saline. Lever pressing is no longer reinforced, leading to a decrease in responding.
-
Reinstatement Test: Once responding is extinguished, animals are exposed to a trigger that can reinstate drug-seeking behavior. Common triggers include:
-
Drug-induced reinstatement: A small, non-contingent "priming" dose of the drug.
-
Cue-induced reinstatement: Presentation of cues previously associated with drug availability (e.g., a light or tone).
-
Stress-induced reinstatement: Exposure to a mild stressor (e.g., footshock).
-
-
Treatment: To test the efficacy of a compound in preventing relapse, it is administered before the reinstatement test. A reduction in lever pressing compared to a vehicle-treated group indicates that the compound may be effective in preventing relapse.
Conclusion
The NOP receptor agonist Ro 64-6198 demonstrates a promising preclinical profile for the treatment of substance use disorders, particularly for cocaine and alcohol. Its lack of rewarding properties in naive animals is a significant advantage over traditional opioid-based treatments like methadone. In substance-dependent animals, Ro 64-6198 has been shown to reduce drug self-administration. However, its efficacy in models of opioid dependence appears less robust compared to its effects on psychostimulant and alcohol-related behaviors.
In comparison, methadone remains an effective treatment for opioid dependence, although its own abuse liability and the development of tolerance are significant drawbacks. Buprenorphine, a partial mu-opioid agonist with NOP agonist activity, shows efficacy in reducing both opioid and cocaine self-administration.
Further research is warranted to fully elucidate the therapeutic potential of selective NOP agonists like Ro 64-6198. Future studies should focus on direct comparisons with existing treatments within the same experimental paradigms and further explore the effects of NOP agonists on a wider range of substance dependencies and in more complex behavioral models. The development of NOP agonists with improved pharmacokinetic profiles will also be crucial for their potential clinical translation.
References
- 1. Clinical pharmacology of methadone in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NOP-related mechanisms in substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders [mdpi.com]
- 4. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to the Pharmacological Effects of NOP Agonists: A Cross-Laboratory Analysis
For Researchers, Scientists, and Drug Development Professionals
The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a promising therapeutic target for a range of conditions, including pain, anxiety, and substance abuse disorders. Activation of the NOP receptor can elicit potent physiological responses, making the characterization of NOP agonists a critical area of research. However, the comparison of data across different laboratories can be challenging due to variations in experimental protocols and systems.
This guide provides an objective comparison of the pharmacological effects of two well-characterized NOP receptor agonists, the non-peptide Ro 65-6570 and the peptide-based UFP-112 . By summarizing quantitative data from multiple studies and detailing the experimental methodologies, this document aims to provide researchers with a valuable resource for understanding the nuances of NOP agonist activity and for designing future experiments.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for Ro 65-6570 and UFP-112 from various published studies. It is important to note that direct comparisons between values obtained in different laboratories should be made with caution due to potential variations in experimental conditions.
In Vitro Pharmacology of Ro 65-6570
| Assay Type | Cell Line/Preparation | Receptor Species | Potency (pEC50 or pKi) | Efficacy (% of N/OFQ or Emax) | Reference |
| [³⁵S]GTPγS Binding | CHO | Human | ~7.3 | Full agonist | [1][2] |
| [³⁵S]GTPγS Binding | CHO | Human | 7.90 | Full agonist | [3] |
| Calcium Mobilization | CHO-Gαqi5 | Human | ~8.0 | Full agonist | [3][4] |
| Dynamic Mass Redistribution | CHO | Human | 9.63 | Full agonist | |
| BRET (G-protein) | HEK293 | Human | 7.87 | Full agonist | |
| BRET (β-arrestin 2) | HEK293 | Human | 6.22 | Partial agonist | |
| Radioligand Binding | CHO | Human | - | Ki ~1-10 nM | |
| cAMP Inhibition | CHO | Human | - | Full agonist |
In Vitro Pharmacology of UFP-112
| Assay Type | Cell Line/Preparation | Receptor Species | Potency (pEC50 or pKi) | Efficacy (% of N/OFQ or Emax) | Reference |
| [³⁵S]GTPγS Binding | CHO | Human | 10.55 (pKi) | Full agonist | |
| Electrically Stimulated Mouse Vas Deferens | Mouse | Mouse | 9.43 | Full agonist | |
| Dynamic Mass Redistribution | CHO | Human | ~9.9 | Full agonist | |
| BRET (G-protein) | HEK293 | Human | 8.87 | Full agonist | |
| BRET (β-arrestin 2) | HEK293 | Human | 7.23 | Full agonist | |
| Radioligand Binding | CHO | Human | 10.55 (pKi) | - |
In Vivo Pharmacology
| Agonist | Animal Model | Assay | Route of Administration | Observed Effects | Reference |
| Ro 65-6570 | Rat | Conditioned Place Preference | i.p. | Attenuated rewarding effects of opiates | |
| Ro 65-6570 | Mouse | Formalin Test | i.v. | Dose-dependent antinociception | |
| Ro 65-6570 | Mouse | Locomotor Activity | i.p. | Reduced locomotor activity | |
| UFP-112 | Mouse | Tail Withdrawal | i.c.v., i.t. | Pronociceptive (i.c.v.), Antinociceptive (i.t.), ~100-fold more potent than N/OFQ | |
| UFP-112 | Mouse | Locomotor Activity | i.c.v. | Longer lasting inhibition of locomotor activity compared to N/OFQ | |
| UFP-112 | Rat | Cardiovascular Parameters | i.v. | Decreased heart rate and blood pressure | |
| UFP-112 | Monkey | Nociception, Hyperalgesia | i.t. | Long-lasting, morphine-comparable antinociception without itch |
Experimental Protocols
NOP Receptor Signaling Pathways
Activation of the NOP receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The canonical pathway involves coupling to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can modulate ion channels, such as inhibiting N-type calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels. NOP receptor activation can also trigger signaling through mitogen-activated protein kinase (MAPK) pathways. Furthermore, like many GPCRs, the NOP receptor can engage β-arrestins, which play a role in receptor desensitization, internalization, and potentially in initiating distinct signaling cascades.
Caption: NOP receptor signaling pathways.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation. It relies on the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon agonist binding to the GPCR.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the NOP receptor are prepared from cultured cells (e.g., CHO, HEK293) through homogenization and centrifugation.
-
Assay Buffer: A typical assay buffer contains Tris-HCl, MgCl₂, NaCl, and GDP.
-
Incubation: Membranes are incubated with the test compound (agonist) and a fixed concentration of [³⁵S]GTPγS.
-
Termination and Separation: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Detection: The amount of bound [³⁵S]GTPγS on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Data are analyzed to determine the potency (EC₅₀) and efficacy (Emax) of the agonist.
References
- 1. Frontiers | Functional Selectivity Does Not Predict Antinociceptive/Locomotor Impairing Potencies of NOP Receptor Agonists [frontiersin.org]
- 2. NOP receptor pharmacological profile – A dynamic mass redistribution study | PLOS One [journals.plos.org]
- 3. In vitro and in vivo pharmacological characterization of nociceptin/orphanin FQ tetrabranched derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro functional characterization of novel nociceptin/orphanin FQ receptor agonists in recombinant and native preparations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of NOP Agonist-1: A Guide for Laboratory Professionals
The proper disposal of research chemicals is a critical component of laboratory safety and environmental responsibility. For novel or specialized compounds like NOP agonist-1, for which a specific Safety Data Sheet (SDS) may not be readily available, a conservative approach treating the substance as hazardous waste is mandatory. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.
The foundational principle for managing any chemical waste, particularly a novel or uncharacterized one, is to consult with your institution's Environmental Health and Safety (EHS) department. EHS professionals are equipped to provide specific guidance and ensure compliance with all federal, state, and local regulations.
Immediate Safety and Handling
When handling a compound with potentially unknown properties, assume it is hazardous. Adherence to stringent safety protocols is paramount.
-
Personal Protective Equipment (PPE): At a minimum, wear a standard laboratory coat, safety goggles, and chemical-resistant gloves. If the physical form of the substance poses a risk of aerosolization, additional respiratory protection may be necessary.
-
Containment: All handling of the substance should occur within a certified chemical fume hood to minimize inhalation exposure.
-
Spill Management: Ensure a spill kit appropriate for a wide range of chemical classes is readily available. In the event of a spill, follow your institution's established spill response procedures. All materials used for spill cleanup must also be treated as hazardous waste.[1][2]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the general procedure for the safe disposal of this compound. This protocol should be adapted to comply with your institution's specific EHS guidelines.
Step 1: Waste Characterization and Segregation
Proper segregation of waste is crucial to prevent dangerous chemical reactions.[3] For a novel compound like this compound, a conservative approach is required.
-
Do Not Mix Wastes: Unless compatibility is known and confirmed, do not mix this compound waste with other chemical waste streams. Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or fire.
-
Maintain Separate Waste Streams:
-
Solid Waste: Collect non-sharp solid waste contaminated with this compound (e.g., gloves, pipette tips, empty vials) in a designated, compatible hazardous waste container.
-
Liquid Waste: Collect unused or waste solutions of this compound in a separate, leak-proof container designed for liquid hazardous waste. The first rinse of any container that held the compound must also be collected as hazardous waste.[4]
-
Sharps Waste: Any sharps (e.g., needles, syringes, broken glass) contaminated with this compound must be placed in a designated, puncture-resistant sharps container.
-
Step 2: Container Selection and Labeling
The selection and proper labeling of waste containers are mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[3]
-
Container Compatibility: Use containers that are chemically compatible with this compound. For liquids, plastic containers are often preferred. Ensure containers are in good condition with no leaks or cracks and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid using abbreviations or formulas.
-
The date when waste was first added to the container (accumulation start date).
-
The name and contact information of the principal investigator or laboratory.
-
An indication of the hazards (e.g., "Toxicity Unknown," "Caution: Research Chemical").
-
Step 3: Accumulation and Storage
Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory where it is generated.
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: All liquid hazardous waste containers must be placed in a secondary container, such as a plastic tub, to contain any potential leaks or spills.
-
Storage Limits: Laboratories typically cannot store more than 55 gallons of hazardous waste at one time. For acutely toxic wastes, this limit is much lower (e.g., one quart). Schedule regular waste pick-ups to avoid exceeding these limits.
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 9-12 months), contact your EHS office to schedule a pickup.
-
Provide Documentation: Be prepared to provide the EHS office with all available information about the compound.
-
Professional Disposal: Your institution's EHS department will manage the final disposal through a licensed hazardous waste disposal company. Never dispose of hazardous chemicals down the drain, in the regular trash, or by evaporation.
Summary of Laboratory Waste Streams
For easy reference, the table below summarizes the handling of different types of laboratory waste that may be generated during research involving this compound.
| Waste Stream | Description | Recommended Container | Disposal Procedure |
| Solid Chemical Waste | Non-sharp materials contaminated with this compound, such as gloves, bench paper, and empty vials. | Labeled, sealed, and compatible container (e.g., polyethylene pail). | Collect in a designated hazardous waste container and arrange for EHS pickup. |
| Liquid Chemical Waste | Unused or expired solutions of this compound and the first rinse of contaminated glassware. | Labeled, leak-proof, and compatible container (e.g., plastic carboy) with a screw cap. Must be in secondary containment. | Collect in a designated hazardous liquid waste container and arrange for EHS pickup. Do not dispose down the drain. |
| Contaminated Sharps | Needles, syringes, scalpels, or broken glass contaminated with this compound. | Puncture-resistant, leak-proof sharps container clearly labeled as "Hazardous Waste". | Place immediately into the sharps container. When full, seal and arrange for EHS pickup. |
| Empty Containers | Original containers of this compound that have been thoroughly emptied. | Glass or plastic recycling bin. | The first rinse must be collected as hazardous waste. For highly toxic chemicals, the first three rinses must be collected. After rinsing, deface the label and dispose of it according to institutional guidelines. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling NOP Agonist-1
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of NOP Agonist-1.
This document provides crucial safety and logistical guidance for the handling of this compound (also known as compound 4; CAS No. 2099681-43-1). Given the potent nature of novel receptor agonists, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide is built on the foundational principles of laboratory safety and chemical handling, aiming to be the preferred resource for professionals in drug development.
While a specific, publicly available Safety Data Sheet (SDS) for this compound could not be located during the compilation of this guide, the following recommendations are based on best practices for handling potent, novel synthetic compounds, including synthetic opioids. It is imperative to supplement these guidelines with a substance-specific risk assessment and, if possible, to obtain the SDS directly from the supplier.
Personal Protective Equipment (PPE)
The primary routes of exposure to potent powdered compounds in a laboratory setting are inhalation, dermal contact, and ingestion. Therefore, a comprehensive PPE strategy is essential.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile gloves | Provides a barrier against dermal absorption. Double-gloving is recommended when handling concentrated forms of the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Lab Coat | Full-coverage, long-sleeved lab coat | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of aerosolized particles. |
Operational Plan: From Receipt to Disposal
A clear and logical workflow is critical to minimize the risk of exposure and contamination. The following step-by-step guidance outlines the key stages of handling this compound in a laboratory setting.
Receiving and Storage
-
Inspect Packaging: Upon receipt, visually inspect the external packaging for any signs of damage or leakage.
-
Don PPE: Before opening the shipping container, at a minimum, wear single-use nitrile gloves and a lab coat.
-
Verify Contents: Open the package in a designated area, preferably within a chemical fume hood, to verify the contents against the shipping manifest.
-
Secure Storage: Store this compound in a clearly labeled, sealed container in a secure, ventilated, and access-controlled location. Refer to the supplier's recommendations for optimal storage temperature.
Handling and Weighing
-
Controlled Environment: All manipulations of powdered this compound, including weighing and preparation of stock solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Engineering Controls: Utilize containment solutions such as a powder-containment balance enclosure for weighing small quantities.
-
Avoid Aerosolization: Handle the powder gently to avoid creating dust. Use appropriate tools, such as anti-static spatulas.
-
Solution Preparation: When preparing solutions, add the solvent to the vial containing the pre-weighed compound to avoid transferring the powder.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
-
Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if necessary.
-
Assess the Spill: From a safe distance, assess the extent of the spill.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full recommended PPE, including respiratory protection.
-
Contain and Clean:
-
For small powder spills, gently cover with a damp paper towel to avoid aerosolization and then use appropriate absorbent material.
-
For liquid spills, use an appropriate chemical spill kit.
-
-
Decontaminate: Decontaminate the area with a suitable cleaning agent.
-
Dispose of Waste: All materials used for spill cleanup should be disposed of as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and empty vials. Collect in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and appropriate hazardous waste container.
-
Disposal Vendor: Follow your institution's and local regulations for the disposal of hazardous chemical waste through a certified vendor. Never dispose of this compound down the drain or in regular trash.
Visualizing the Workflow
To further clarify the operational procedures, the following diagrams illustrate the key workflows for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
